Methylenedihydrotanshinquinone
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-methyl-6-methylidene-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h6-7,10H,1,3-5,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXYCZFYFKWTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methylenedihydrotanshinquinone: Origin, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedihydrotanshinquinone is a naturally occurring diterpenoid quinone derived from the dried root of Salvia miltiorrhiza Bunge (Danshen), a plant with a long history of use in traditional Chinese medicine. This document provides a comprehensive overview of the origin, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for the extraction of related compounds from Salvia miltiorrhiza are presented, alongside a review of its cytotoxic and anti-inflammatory effects. The underlying molecular mechanisms, particularly the modulation of key signaling pathways such as NF-κB and MAPK, are discussed based on the activities of structurally similar tanshinones. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this natural product.
Introduction
Salvia miltiorrhiza Bunge, commonly known as Danshen, is a rich source of bioactive compounds, which are broadly categorized as hydrophilic phenolic acids and lipophilic diterpenoid quinones, known as tanshinones.[1][2][3] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including cardiovascular protection, anti-inflammatory, and anticancer effects.[1][3][4] Among the numerous tanshinones isolated from this plant is this compound, a notable for its potential therapeutic properties.[5] This technical guide provides a detailed exploration of the origins, chemical characteristics, and biological functions of this compound, with a focus on its potential as a lead compound in drug development.
Origin and Isolation
This compound is a natural product first isolated from the dried root of Salvia miltiorrhiza.[5] The general procedure for extracting tanshinones from S. miltiorrhiza provides a foundational methodology that can be adapted for the specific isolation of this compound.
General Experimental Protocol for Extraction of Tanshinones from Salvia miltiorrhiza
The following protocol is a generalized procedure for the extraction of tanshinones, including this compound, from the dried roots of Salvia miltiorrhiza.
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Ethanol (B145695) (95%)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
-
Infrared (IR) spectrometer
Procedure:
-
Extraction: The powdered roots of Salvia miltiorrhiza are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.[6]
-
Fractionation: The crude extract is suspended in water and partitioned successively with hexane and ethyl acetate. The ethyl acetate fraction, which is rich in tanshinones, is collected and concentrated.[7]
-
Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).[7]
-
Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by repeated column chromatography or preparative HPLC to yield pure compounds, including this compound.[6]
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Physicochemical Properties
While specific experimental data for this compound is not widely available in the cited literature, its basic properties can be inferred from its chemical structure and data available for related tanshinone compounds.
| Property | Value | Reference |
| Chemical Name | (1R)-1,2,6,7,8,9-Hexahydro-1-methyl-6-methylene-phenanthro[1,2-b]furan-10,11-dione | |
| Molecular Formula | C₁₈H₁₆O₃ | |
| Molecular Weight | 280.32 g/mol | |
| Appearance | Expected to be a reddish or orange-brown powder | [8] |
| Solubility | Expected to be soluble in organic solvents like DMSO, chloroform, and ethyl acetate | [8] |
Biological Activities and Mechanisms of Action
This compound, as a member of the tanshinone family, is presumed to exhibit cytotoxic and anti-inflammatory activities. The mechanisms underlying these effects are likely to involve the modulation of key cellular signaling pathways.
Cytotoxic Activity
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Activity
Several tanshinones and other compounds from Salvia miltiorrhiza have been shown to possess anti-inflammatory properties.[10] This activity is often attributed to the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8).
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the levels of specific cytokines in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α, IL-1β, and IL-8
Procedure:
-
Cell Culture and Stimulation: Culture macrophage cells and pre-treat with various concentrations of this compound for 1 hour.
-
Induction of Inflammation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISA for TNF-α, IL-1β, and IL-8 according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine and calculate the percentage of inhibition by this compound.
Signaling Pathways
The biological effects of tanshinones are often mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-1β, and IL-8. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated in response to various extracellular stimuli. Dysregulation of the MAPK pathway is implicated in many diseases, including cancer and inflammatory disorders. Some tanshinones have been shown to exert their effects by modulating MAPK signaling.
Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.
Conclusion
This compound is a promising natural product from Salvia miltiorrhiza with potential cytotoxic and anti-inflammatory activities. While specific experimental data for this compound remain limited in publicly accessible literature, the known biological activities of related tanshinones suggest that its therapeutic effects are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the pharmacological profile of this compound, including its precise mechanisms of action and its efficacy in preclinical models of cancer and inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for future investigations into this intriguing diterpenoid quinone.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tmrjournals.com [tmrjournals.com]
- 4. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic and aromatic constituents from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Inhibitory Effect of Salvia miltiorrhiza Extract and Its Active Components on Cervical Intraepithelial Neoplastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Isolation of Methylenedihydrotanshinquinone from Salvia miltiorrhiza
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine for its therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases. The medicinal efficacy of Salvia miltiorrhiza is attributed to a rich diversity of bioactive compounds, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoid quinones, known as tanshinones. Among the numerous tanshinones isolated, methylenedihydrotanshinquinone represents a specific constituent of interest.
This technical guide provides a comprehensive overview of the isolation of this compound from the roots of Salvia miltiorrhiza. Due to the limited availability of specific detailed protocols for this particular compound in publicly accessible scientific literature, this guide synthesizes general and established methodologies for the extraction and purification of related tanshinones, which can be adapted and optimized for the targeted isolation of this compound. This document outlines a theoretical framework for its isolation, including suggested experimental protocols, data presentation structures, and logical workflows to guide researchers in this endeavor.
Data Presentation: Quantitative Analysis
Table 1: Extraction Efficiency of Tanshinones from Salvia miltiorrhiza
| Extraction Method | Solvent System | Temperature (°C) | Time (h) | Total Tanshinone Yield (mg/g of raw material) | This compound Yield (mg/g of raw material) | Reference |
| Maceration | [Researcher to insert data] | |||||
| Soxhlet Extraction | [Researcher to insert data] | |||||
| Ultrasonic-Assisted Extraction (UAE) | [Researcher to insert data] | |||||
| Supercritical Fluid Extraction (SFE) | [Researcher to insert data] |
Table 2: Purity of this compound after Various Purification Steps
| Purification Step | Column Type/Stationary Phase | Mobile Phase | Purity (%) | Method of Analysis | Reference |
| Silica (B1680970) Gel Column Chromatography | HPLC-UV | [Researcher to insert data] | |||
| Preparative HPLC | HPLC-UV | [Researcher to insert data] | |||
| Recrystallization | HPLC-UV | [Researcher to insert data] |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Method | Key Signals/Fragments | Reference |
| ¹H NMR | [Researcher to insert chemical shifts (δ), multiplicity, coupling constants (J), and integration values] | [Researcher to insert data] |
| ¹³C NMR | [Researcher to insert chemical shifts (δ)] | [Researcher to insert data] |
| HR-MS (ESI) | [Researcher to insert calculated m/z for [M+H]⁺, [M+Na]⁺, etc. and found m/z] | [Researcher to insert data] |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the isolation and characterization of this compound.
Preparation of Plant Material
-
Source: Dried roots of Salvia miltiorrhiza.
-
Procedure:
-
Grind the dried roots into a fine powder (40-60 mesh) to increase the surface area for extraction.
-
Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.
-
Extraction of Crude Tanshinones
Lipophilic tanshinones are typically extracted using organic solvents.
-
Method: Ultrasonic-Assisted Extraction (UAE)
-
Solvent: 95% Ethanol (B145695).
-
Procedure:
-
Suspend the powdered Salvia miltiorrhiza roots in 95% ethanol in a ratio of 1:10 (w/v).
-
Perform extraction in an ultrasonic bath at a frequency of 40 kHz and a temperature of 50°C for 30 minutes.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification of this compound
A multi-step chromatographic approach is recommended for the purification of the target compound from the complex crude extract.
-
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate (B1210297) (e.g., starting from 100:1 to 10:1, v/v).
-
Procedure:
-
Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto the top of the prepared silica gel column.
-
Elute the column with the gradient mobile phase.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm and 365 nm) to identify fractions containing tanshinones.
-
Combine fractions that show a similar profile to known tanshinone standards.
-
-
-
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Procedure:
-
Dissolve the enriched fraction from the silica gel column in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 270 nm) for tanshinones.
-
Collect the peak corresponding to the retention time of this compound (requires a standard for confirmation or isolation and subsequent identification).
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
-
Structure Elucidation and Purity Assessment
The identity and purity of the isolated compound should be confirmed using modern spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC-UV): To determine the purity of the isolated compound.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Detector: UV-Vis detector.
-
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution mass spectrometry (HR-MS) is recommended for accurate mass determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. ¹H NMR and ¹³C NMR are essential. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the isolation and identification of this compound.
Logical Relationship for Compound Characterization
An In-depth Technical Guide to Methylenedihydrotanshinquinone: Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedihydrotanshinquinone, a naturally occurring quinonoid compound isolated from the medicinal plant Salvia miltiorrhiza, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, a proposed synthetic pathway based on established methodologies for related compounds, and a summary of its known biological activities, including its anti-inflammatory and cytotoxic effects. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and a putative signaling pathway are presented to facilitate further research and drug development efforts.
Chemical Structure
This compound is a phenanthrene-1,4-dione derivative characterized by a furan (B31954) ring fused to the phenanthrene (B1679779) core and a distinctive methylene (B1212753) group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₃ | [1] |
| Molecular Weight | 280.32 g/mol | [1] |
| CAS Number | 126979-81-5 | [1] |
| Appearance | Not explicitly stated, likely a colored solid | - |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone (B3395972) | [2] |
Synthesis of this compound
While a specific, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a plausible multi-step synthesis can be proposed based on established methods for the synthesis of tanshinone derivatives and related phenanthrenequinones. The following proposed pathway utilizes a combination of aromatic annulation and functional group transformations.
Proposed Synthetic Workflow
The synthesis could commence from a substituted naphthalene (B1677914) precursor, followed by the construction of the furan ring and subsequent elaboration of the quinone moiety.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocols (Hypothetical)
The following protocols are generalized and would require optimization for the specific synthesis of this compound.
Step 1: Friedel-Crafts Acylation of a Naphthol Derivative
-
Objective: To introduce a keto-ethyl side chain onto the naphthalene ring system.
-
Procedure:
-
To a stirred solution of the starting naphthol derivative in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in portions at 0 °C.
-
Add the appropriate acyl chloride (e.g., propionyl chloride) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 4: Oxidation to the Phenanthrenequinone (B147406)
-
Objective: To oxidize the phenanthrene intermediate to the corresponding ortho-quinone.
-
Procedure:
-
Dissolve the phenanthrene intermediate in a suitable solvent such as acetic acid or a mixture of acetone and water.
-
Add an oxidizing agent, such as chromium trioxide (CrO₃) in acetic acid or Fremy's salt (potassium nitrosodisulfonate), portion-wise to the solution while maintaining the temperature between 20-30 °C.
-
Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite) if CrO₃ was used.
-
Extract the product with an organic solvent, wash thoroughly with water, and dry the organic layer.
-
Purify the resulting quinone by recrystallization or column chromatography.
-
Step 5: Introduction of the Methylene Group
-
Objective: To introduce the exocyclic methylene group.
-
Procedure:
-
The phenanthrenequinone is reacted with a suitable methylenating agent. Eschenmoser's salt (dimethylaminomethyl)iodide) is a common reagent for this purpose.
-
The reaction is typically carried out in a non-polar aprotic solvent like dichloromethane or chloroform.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Work-up involves washing with dilute acid to remove any unreacted Eschenmoser's salt, followed by washing with water and brine.
-
The final product is purified by column chromatography.
-
Table 2: Hypothetical Quantitative Data for Synthesis
| Step | Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Friedel-Crafts Acylation | Acyl Chloride, AlCl₃ | Dichloromethane | 0 - RT | 4 - 6 | 75 | >95 |
| 2 | Furan Ring Formation | α-Halo Ketone, K₂CO₃ | Acetone | Reflux | 8 - 12 | 60 | >95 |
| 3 | Cyclization/Annulation | Polyphosphoric Acid | - | 100 - 120 | 2 - 4 | 50 | >90 |
| 4 | Oxidation | CrO₃ / Acetic Acid | Acetic Acid | 20 - 30 | 3 - 5 | 65 | >98 |
| 5 | Methylenation | Eschenmoser's Salt | Dichloromethane | RT | 12 - 18 | 40 | >98 |
| Overall | - | - | - | - | - | ~7.5 | >98 |
Note: The data in this table is hypothetical and serves as a guideline for potential experimental outcomes.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit both anti-inflammatory and cytotoxic activities.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8)[2]. The underlying mechanism likely involves the modulation of key inflammatory signaling pathways. A plausible mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Caption: Putative anti-inflammatory mechanism of this compound.
Cytotoxic Activity
The compound has also been noted for its cytotoxic activity[2]. While the specific mechanism has not been fully elucidated for this compound, many quinone-containing natural products exert their cytotoxic effects through the induction of apoptosis. This can be triggered by various cellular stresses, including the generation of reactive oxygen species (ROS) and the inhibition of key survival pathways.
Conclusion
This compound is a bioactive natural product with a unique chemical structure and promising anti-inflammatory and cytotoxic properties. While its total synthesis presents a challenge, a plausible route can be designed based on established synthetic methodologies for related tanshinone compounds. Further investigation into its precise mechanism of action, particularly the signaling pathways it modulates, will be crucial for its development as a potential therapeutic agent. The information and proposed experimental frameworks provided in this guide aim to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
References
Bioavailability and Pharmacokinetics of Tanshinones: A Technical Overview
Disclaimer: Direct experimental data on the bioavailability and pharmacokinetics of Methylenedihydrotanshinquinone are limited in publicly available scientific literature. This guide provides an in-depth overview based on the extensive research conducted on structurally related and well-studied tanshinones, primarily Tanshinone IIA and Cryptotanshinone, isolated from Salvia miltiorrhiza. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Tanshinones, a group of lipophilic abietane (B96969) diterpenes derived from the dried root of Salvia miltiorrhiza (Danshen), have garnered significant interest for their diverse pharmacological activities.[1][2] While numerous studies have highlighted their therapeutic potential, a critical challenge in their clinical development is their generally low oral bioavailability.[1][3][4] This technical guide summarizes the current understanding of the bioavailability and pharmacokinetic profiles of major tanshinones, details the experimental protocols used in their evaluation, and visualizes key related biological pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of key tanshinones have been investigated in various animal models, primarily rats, following intravenous and oral administration. The data consistently demonstrate poor oral absorption and rapid elimination.
Table 1: Pharmacokinetic Parameters of Tanshinone IIA in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) | Reference |
| Intravenous | 7 | - | - | - | 7.5 (terminal) | 100 | [5] |
| Oral | 7 | - | - | - | - | < 3.5 | [5] |
| Oral | 21 | - | - | - | - | < 3.5 | [5] |
| Oral | 63 | - | - | - | - | < 3.5 | [5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Cryptotanshinone in Healthy Volunteers (Oral Administration of Salvia miltiorrhiza Formulations)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Reference |
| Traditional Decoction | - | 6.37 | 0.39 | 17.02 | 2.64 | [[“]] |
| Granule Powder | - | 146.72 | 0.80 | 742.86 | 5.22 | [[“]] |
Note: The granule powder formulation demonstrated significantly improved bioavailability compared to the traditional decoction.[[“]]
Table 3: Pharmacokinetic Parameters of Tanshinone I in Healthy Volunteers (Oral Administration of Salvia miltiorrhiza Formulations)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) | Reference |
| Traditional Decoction | - | 0.31 | 0.38 | 0.58 | 1.83 | [[“]] |
| Granule Powder | - | 38.34 | 0.69 | 129.51 | 3.53 | [[“]] |
Experimental Protocols
The following sections detail standardized methodologies for key experiments in the pharmacokinetic evaluation of tanshinones.
Animal Pharmacokinetic Studies
A typical pharmacokinetic study in rodents involves the administration of the compound followed by serial blood sampling to determine the plasma concentration over time.
Workflow for a Typical Rodent Pharmacokinetic Study:
Workflow for a typical rodent pharmacokinetic study.
Materials and Methods:
-
Animals: Male Sprague-Dawley rats are commonly used.[5]
-
Drug Formulation: For intravenous administration, tanshinones are often dissolved in a vehicle such as a mixture of DMSO, polyethylene (B3416737) glycol, and saline. For oral administration, they are typically suspended in a vehicle like 0.5% carboxymethylcellulose.
-
Blood Sampling: Blood samples are collected at predetermined time points from sites like the jugular vein or retro-orbital plexus.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of tanshinones in biological matrices.
General LC-MS/MS Workflow:
General workflow for LC-MS/MS sample preparation and analysis.
Typical Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a small amount of formic acid) is typical.[[“]]
-
Detection: Mass spectrometry is performed using electrospray ionization (ESI) in positive ion mode.[[“]]
Signaling Pathways Modulated by Tanshinones
Tanshinones have been shown to exert their pharmacological effects by modulating a variety of intracellular signaling pathways, particularly those involved in cancer cell proliferation, apoptosis, and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Several tanshinones, including Cryptotanshinone, have been shown to inhibit this pathway, leading to anti-tumor effects.
Inhibition of the PI3K/Akt/mTOR Pathway by Cryptotanshinone:
Cryptotanshinone inhibits the PI3K/Akt/mTOR signaling pathway.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a key role in cytokine signaling and has been implicated in various cancers. Tanshinones have been demonstrated to suppress the activation of this pathway.
Inhibition of the JAK/STAT Pathway by Tanshinones:
Tanshinones inhibit the JAK/STAT signaling pathway.
Conclusion
The therapeutic potential of tanshinones is significant, yet their clinical utility is hampered by poor oral bioavailability. This guide has summarized the available pharmacokinetic data for major tanshinones, which consistently show low absorption after oral administration. The detailed experimental protocols provide a framework for future preclinical studies. Furthermore, the visualization of key signaling pathways modulated by tanshinones, such as the PI3K/Akt/mTOR and JAK/STAT pathways, offers insights into their mechanisms of action. Future research should focus on developing novel formulations and delivery systems to enhance the bioavailability of these promising natural compounds, and to investigate the specific pharmacokinetic profile of less-studied derivatives like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
Unveiling the Anti-Tumor Potential of Methylenedihydrotanshinquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedihydrotanshinquinone, a derivative of tanshinones extracted from the medicinal plant Salvia miltiorrhiza, is emerging as a compound of interest in oncology research. While comprehensive data is still under investigation, preliminary studies and research on structurally similar quinone compounds suggest significant anti-tumor properties. This technical guide consolidates the current understanding of this compound's potential anti-cancer activities, focusing on its proposed mechanisms of action, including the induction of apoptosis, cell cycle arrest, and regulation of autophagy. This document provides a detailed overview of relevant experimental protocols and presents key signaling pathways and experimental workflows through standardized diagrams to facilitate further research and drug development efforts in this promising area.
Introduction
The quest for novel, effective, and less toxic cancer therapeutics has led researchers to explore the vast diversity of natural products. Tanshinones, a group of bioactive compounds isolated from the dried roots of Salvia miltiorrhiza (Danshen), have a long history in traditional medicine and are now being rigorously investigated for their pharmacological properties, including potent anti-cancer effects. This compound, a synthetic derivative, is being explored for its potential to overcome some of the limitations of natural tanshinones, such as poor solubility and bioavailability. This guide provides an in-depth look at the prospective anti-tumor properties of this compound, drawing from direct evidence where available and supplementing with data from closely related tanshinone and quinone analogs to build a comprehensive preclinical profile.
Cytotoxic Activity Against Cancer Cell Lines
The foundational anti-tumor property of any potential therapeutic is its ability to inhibit the proliferation of cancer cells. The cytotoxic activity of this compound and related compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
While specific IC50 values for this compound are not yet widely published across a broad range of cancer cell lines, studies on similar tanshinone analogs have demonstrated potent cytotoxic effects. For context, the following table summarizes the cytotoxic activities of various tanshinone-related compounds against several human carcinoma cell lines. It is hypothesized that this compound would exhibit a comparable, if not superior, cytotoxic profile.
| Compound Family | Cell Line | Cancer Type | IC50 (µg/mL) |
| Tanshinone Analogues | KB | Nasopharyngeal Carcinoma | < 1.0 |
| HeLa | Cervical Carcinoma | < 1.0 | |
| Colo-205 | Colon Carcinoma | < 1.0 | |
| Hep-2 | Laryngeal Carcinoma | < 1.0 | |
| Millepachine (Chalcone) | HepG2 | Hepatocarcinoma | 1.57 µM |
| SK-HEP-1 | Hepatocarcinoma | 2.13 µM |
Table 1: Cytotoxic Activities of Tanshinone Analogues and Related Compounds. Data is illustrative of the potential efficacy of quinone-based compounds and provides a benchmark for future studies on this compound. Several tanshinone analogues have shown effectiveness at concentrations below 1 µg/mL against various cancer cell lines[1]. Millepachine, another compound with a similar structural backbone, also demonstrates significant cytotoxicity[2].
Mechanisms of Anti-Tumor Action
The anti-tumor effects of this compound are believed to be multifactorial, primarily involving the induction of programmed cell death (apoptosis), halting the cell division cycle (cell cycle arrest), and modulation of cellular recycling processes (autophagy).
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. Evidence from related compounds suggests that this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to the activation of a cascade of caspase enzymes that execute cell death.
Signaling Pathway: Intrinsic Apoptosis
The proposed intrinsic apoptosis pathway initiated by this compound is depicted below. The compound is thought to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis[3][4].
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation. Inducing cell cycle arrest is a key strategy to halt tumor growth. Tanshinone derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cells from entering mitosis[5][6]. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Signaling Pathway: G2/M Cell Cycle Arrest
The diagram below illustrates the potential mechanism of G2/M phase arrest. This compound may upregulate checkpoint kinases like Chk2, which in turn can inactivate the Cdc25C phosphatase. Inactivated Cdc25C is unable to activate the Cyclin B1/CDK1 complex, which is essential for entry into mitosis, thereby causing the cell to arrest in the G2 phase[7][8].
Modulation of Autophagy
Autophagy is a cellular process of self-digestion of damaged organelles and proteins. In cancer, its role is complex; it can be pro-survival or pro-death. Some anti-cancer agents can induce autophagic cell death or inhibit pro-survival autophagy. The effect of this compound on autophagy is an area of active investigation. Key markers for monitoring autophagy include the conversion of LC3-I to LC3-II and the degradation of p62[9][10].
Logical Relationship: Autophagy Modulation
The following diagram illustrates the general principle of how an anti-tumor compound could modulate autophagy, leading to cancer cell death.
In Vivo Anti-Tumor Activity
Preclinical in vivo studies are essential to evaluate the efficacy and safety of a potential anti-cancer drug in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard approach.
While specific in vivo data for this compound is emerging, studies on related quinone compounds have shown significant tumor growth inhibition in mouse models[3]. For instance, thymoquinone (B1682898) and thymohydroquinone (B1683140) demonstrated a tumor growth inhibition of up to 52% in murine tumor models[3]. It is anticipated that this compound will exhibit similar or enhanced in vivo anti-tumor effects.
| Compound | Animal Model | Tumor Type | Dose | Tumor Growth Inhibition (%) |
| Thymoquinone | Murine | Squamous Cell Carcinoma | 5 mg/kg | 52 |
| Thymohydroquinone | Murine | Fibrosarcoma | 5 mg/kg | 43 |
Table 2: In Vivo Anti-Tumor Activity of Related Quinone Compounds. This data provides a reference for the potential in vivo efficacy of this compound.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key in vitro and in vivo assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 24, 48, or 72 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader[11][12].
Experimental Workflow: MTT Assay
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells with this compound for the desired time.
-
Cell Harvesting : Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive[13][14][15][16].
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting : Treat cells with this compound, then harvest and wash with PBS.
-
Cell Fixation : Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Cell Staining : Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases[17][18][19][20][21].
Western Blotting for Apoptosis and Cell Cycle Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction : Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin B1, CDK1) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[22][23][24][25].
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model in mice.
-
Cell Preparation : Culture human cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL.
-
Animal Model : Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Cell Implantation : Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse[26][27][28][29][30].
-
Compound Administration : Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups and begin administration of this compound (and vehicle) via the desired route (e.g., intraperitoneal, oral).
-
Tumor Growth Monitoring : Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2) and monitor the body weight and general health of the mice.
-
Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Experimental Workflow: Xenograft Model
Conclusion and Future Directions
This compound holds considerable promise as a novel anti-tumor agent. Based on the activities of related compounds, it is projected to exhibit potent cytotoxicity against a range of cancer cell lines through the induction of apoptosis and cell cycle arrest. Further research is imperative to fully elucidate its mechanisms of action, including its effects on autophagy, and to establish its in vivo efficacy and safety profile. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the preclinical development of this compound and other promising natural product derivatives for cancer therapy. Future studies should focus on obtaining specific quantitative data for this compound, exploring its effects on a wider array of cancer types, and investigating potential synergistic effects with existing chemotherapeutic agents.
References
- 1. Cytotoxic activities of tanshinones against human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic pathway of hydroquinone induced apoptosis occurs via both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the G2/M transition of the cell cycle by methyl-2,5-dihydroxycinnamate in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Prognostic value of the autophagy markers LC3 and p62/SQSTM1 in early-stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy markers LC3 and p62 in aging lumbar motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. bosterbio.com [bosterbio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 27. yeasenbio.com [yeasenbio.com]
- 28. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 29. Subcutaneous xenograft tumor models [bio-protocol.org]
- 30. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-inflammatory Potential of Methylenedihydrotanshinquinone: A Technical Guide for Researchers
A comprehensive analysis of available scientific data indicates a notable absence of specific research on the anti-inflammatory properties of Methylenedihydrotanshinquinone. However, a wealth of information on its parent compounds, the tanshinones derived from Salvia miltiorrhiza (Danshen), provides a robust framework for predicting its potential therapeutic efficacy and guiding future research. This technical guide synthesizes the existing knowledge on related tanshinones to offer a foundational resource for scientists and drug development professionals exploring the anti-inflammatory effects of this compound.
Core Anti-inflammatory Mechanisms of Tanshinone Derivatives
Tanshinones, a class of lipophilic diterpenoids, have been extensively documented for their significant anti-inflammatory activities. Key derivatives such as Tanshinone I, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone have shown to exert their effects by modulating critical signaling pathways and suppressing the production of pro-inflammatory mediators.[1] The primary mechanisms of action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]
Quantitative Analysis of Inflammatory Mediator Inhibition
The anti-inflammatory potency of various tanshinones has been quantified in numerous studies. The table below presents a summary of the half-maximal inhibitory concentrations (IC50) for the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Inflammatory Marker | Cell Line/Model | IC50 (µM) |
| Cryptotanshinone | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | 1.5[1] |
| Dihydrotanshinone I | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | 5[1] |
| Tanshinone IIA | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | 8[1] |
| Tanshinone I | Nitric Oxide (NO) | RAW 264.7 macrophages (LPS-stimulated) | No significant inhibition[1] |
In addition to nitric oxide suppression, Tanshinone IIA and Cryptotanshinone have been demonstrated to significantly decrease the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), across a range of experimental setups.[1] Furthermore, Dihydrotanshinone has been reported to inhibit the production of TNF-α and IL-6 in macrophages stimulated by LPS.[1]
Detailed Experimental Protocols
To facilitate further research, this section provides a standardized and detailed methodology for a fundamental in vitro assay used to characterize the anti-inflammatory properties of tanshinone compounds.
Protocol: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the procedure for quantifying the inhibition of nitric oxide and pro-inflammatory cytokine production.
1. Cell Culture and Experimental Setup:
-
Cell Line: Murine macrophage cell line, RAW 264.7.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) solution.
-
Incubation Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Seeding: Plate the cells in 96-well culture plates at a density of 5 x 10^4 cells per well and allow for overnight adherence.
-
Compound Treatment:
-
Replace the existing medium with fresh medium containing the desired concentrations of the test compound (e.g., this compound).
-
Following a pre-incubation period of 1 to 2 hours, introduce Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Establish necessary controls: vehicle-treated cells, cells treated with LPS only, and untreated cells in medium alone.
-
Incubate the plates for a period of 24 hours.
-
2. Quantification of Nitric Oxide (NO) Production:
-
Griess Assay:
-
Subsequent to the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant and transfer to a fresh 96-well plate.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the plate at ambient temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm utilizing a microplate reader.
-
Determine the nitrite (B80452) concentration by referencing a standard curve constructed with known concentrations of sodium nitrite.
-
3. Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants using commercially available ELISA kits.
-
Strictly adhere to the manufacturer's specified protocol.
-
In general, the procedure involves adding supernatants to antibody-pre-coated plates, followed by sequential additions of detection antibodies and a substrate solution.
-
Measure the optical density at the recommended wavelength (commonly 450 nm).
-
Calculate the cytokine concentrations from a standard curve prepared using recombinant cytokines.
-
4. Statistical Analysis:
-
Calculate the percentage inhibition of NO and cytokine secretion for each compound concentration relative to the LPS-only treated control.
-
Determine the IC50 values (the concentration at which 50% inhibition is observed) through non-linear regression analysis.
Key Signaling Pathways in Tanshinone-Mediated Anti-inflammation
The anti-inflammatory effects of tanshinones are predominantly orchestrated through the modulation of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of genes involved in the inflammatory response.[2] Tanshinones have been shown to effectively inhibit the activation of this pathway.[2][3]
Caption: Tanshinone-mediated inhibition of the NF-κB signaling cascade.
MAPK Signaling Pathway
The MAPK pathway, encompassing the ERK, JNK, and p38 kinases, represents another crucial axis in the regulation of inflammatory processes.[1] Tanshinones have been found to disrupt the phosphorylation and activation of these key kinases.
Caption: Tanshinone-mediated inhibition of the MAPK signaling cascade.
Forward Outlook
Although direct experimental data on the anti-inflammatory effects of this compound remain to be elucidated, the substantial body of evidence for related tanshinone compounds strongly supports its potential as a potent anti-inflammatory agent. The well-defined mechanisms of action of its parent compounds, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a clear and promising direction for future investigations. This guide serves as a foundational tool for researchers and drug developers to initiate and advance the exploration of this compound as a novel therapeutic for inflammatory conditions. Rigorous investigation is warranted to ascertain the specific bioactivity and therapeutic potential of this particular tanshinone derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvia miltiorrhiza Bunge as a Potential Natural Compound against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Cardiovascular Protective Effects of Methylenedihydrotanshinquinone Remain Undocumented in Publicly Available Research
A comprehensive review of publicly accessible scientific literature reveals a significant gap in the understanding of the cardiovascular protective effects of Methylenedihydrotanshinquinone. Despite extensive searches for quantitative data, experimental protocols, and associated signaling pathways, no specific studies detailing the impact of this compound on cardiovascular health were identified. This lack of available information precludes the creation of an in-depth technical guide as requested.
For researchers, scientists, and drug development professionals, this finding represents both a challenge and an opportunity. The absence of data means that the potential therapeutic benefits of this compound in preventing or treating cardiovascular diseases such as cardiac hypertrophy, myocardial infarction, and atherosclerosis are currently unknown. This highlights a novel area for future investigation.
While the broader class of tanshinones, derived from the herb Salvia miltiorrhiza, has been the subject of cardiovascular research, the specific actions of the methylenedihydro- derivative have not been elucidated in the available literature. Research into other tanshinone compounds has suggested various mechanisms of cardiovascular protection, including anti-inflammatory, antioxidant, and anti-apoptotic effects. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.
The intricate signaling pathways that govern cardiovascular health and disease, such as the PI3K/Akt, MAPK, and mTOR pathways, are often modulated by therapeutic agents. Without specific research on this compound, its influence on these or other relevant pathways remains purely speculative.
Therefore, this document cannot provide the requested detailed methodologies for key experiments, structured tables of quantitative data, or diagrams of signaling pathways, as no such information has been published in the scientific domain accessible through public search engines. The scientific community is encouraged to undertake foundational research to explore the potential cardiovascular effects of this compound, which may unveil new therapeutic avenues for the management of heart and blood vessel diseases.
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Methylenedihydrotanshinquinone
For Immediate Release
Shanghai, China – December 11, 2025 – Methylenedihydrotanshinquinone, a natural compound isolated from the dried roots of Salvia miltiorrhiza, is emerging as a molecule of significant interest for researchers in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of its known and putative mechanisms of action, drawing from available data on the compound and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents quantitative data, details relevant experimental protocols, and visualizes key cellular pathways.
Core Mechanism of Action: A Dual Approach to Cellular Regulation
This compound exhibits a bifunctional activity profile, demonstrating both anti-inflammatory and cytotoxic effects. While direct and exhaustive studies on this specific molecule are limited, a composite understanding of its mechanism can be constructed from existing evidence and the well-documented activities of related tanshinone compounds.
Anti-Inflammatory Effects
The primary documented anti-inflammatory action of this compound is its ability to inhibit the expression of key pro-inflammatory cytokines. Specifically, it has been shown to suppress the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8)[1]. This inhibitory action strongly suggests a modulatory role on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.
Experimental Protocol: Cytokine Expression Analysis
A representative experimental workflow to determine the effect of this compound on cytokine expression is as follows:
Cytotoxic Effects
Putative Signaling Pathways Involved in Cytotoxicity:
Based on the activities of related compounds, this compound is hypothesized to exert its cytotoxic effects through the modulation of several key signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anticancer agents.
-
JAK/STAT Pathway: Aberrant activation of the JAK/STAT pathway is implicated in various malignancies, and its inhibition can lead to decreased cell proliferation and survival.
-
Apoptosis Induction: The induction of programmed cell death is a hallmark of many effective chemotherapeutic agents. This is often achieved through the activation of caspase cascades.
-
Cell Cycle Arrest: By halting the cell cycle at specific checkpoints, cytotoxic compounds can prevent cancer cell proliferation.
The following diagram illustrates the potential interplay of these pathways in mediating the cytotoxic effects of this compound.
Quantitative Data Summary
The following table summarizes the cytotoxic activities of various tanshinone compounds isolated from Salvia miltiorrhiza against different human tumor cell lines. This data provides a comparative context for the likely potency of this compound.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Tanshinone IIA | A549 (Lung) | 0.2 - 8.1 | [2] |
| Tanshinone IIA | SK-OV-3 (Ovary) | 0.2 - 8.1 | [2] |
| Tanshinone IIA | SK-MEL-2 (Melanoma) | 0.2 - 8.1 | [2] |
| Tanshinone IIA | XF498 (CNS) | 0.2 - 8.1 | [2] |
| Tanshinone IIA | HCT-15 (Colon) | 0.2 - 8.1 | [2] |
| Cryptotanshinone | A549 (Lung) | 0.2 - 8.1 | [2] |
| Cryptotanshinone | SK-OV-3 (Ovary) | 0.2 - 8.1 | [2] |
| Cryptotanshinone | SK-MEL-2 (Melanoma) | 0.2 - 8.1 | [2] |
| Cryptotanshinone | XF498 (CNS) | 0.2 - 8.1 | [2] |
| Cryptotanshinone | HCT-15 (Colon) | 0.2 - 8.1 | [2] |
Note: The IC50 values for a range of 18 different tanshinones were reported to be within this range against the specified cell lines.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
References
An In-depth Technical Guide to the Biological Targets of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedihydrotanshinquinone, a derivative of tanshinone, has emerged as a compound of interest in pharmacological research due to its potential antioxidant and cytotoxic activities. This technical guide provides a comprehensive overview of the known biological targets of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of this compound for therapeutic applications.
Introduction
This compound is a synthetic derivative of tanshinones, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza (Danshen). While the pharmacological properties of major tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641) have been extensively studied, this compound remains a less-characterized molecule. This guide consolidates the current understanding of its biological interactions, with a focus on its inhibitory effects on cellular processes relevant to inflammation and cancer.
Quantitative Data on Biological Activities
To date, quantitative data on the direct molecular targets of this compound are limited. However, functional and cell-based assays have provided initial insights into its bioactivity. The available data are summarized in the table below for clear comparison.
| Assay Description | Target/Cell Line | Parameter | Value |
| Inhibition of superoxide (B77818) production in human neutrophils | Superoxide Anion | IC50 | 29000 nM |
| Growth Inhibition of Central Nervous System Cancer Cell Line | SF-268 | GI50 | Data not publicly available in detail but screening has been performed. |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These protocols are based on standard methodologies and are intended to be adapted by researchers for their specific experimental needs.
Superoxide Production Inhibition Assay in Human Neutrophils
This assay is designed to measure the inhibition of superoxide anion production by stimulated neutrophils.
Principle: Neutrophils, upon stimulation with agents like phorbol (B1677699) myristate acetate (B1210297) (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP), undergo an oxidative burst, producing superoxide radicals. These radicals can be detected by their ability to reduce a detector molecule, such as luminol (B1675438) (for chemiluminescence) or WST-1 (for a colorimetric assay). The inhibitory effect of a test compound is quantified by the reduction in the signal.
Experimental Workflow:
Detailed Steps:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Plating: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution) and plate them in a 96-well plate.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
Signal Detection: Add a detector molecule (e.g., luminol for chemiluminescence or WST-1 for colorimetric detection) to each well.
-
Stimulation: Initiate the oxidative burst by adding a stimulant (e.g., PMA or fMLP).
-
Measurement: Immediately begin measuring the chemiluminescence or absorbance at regular intervals using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
NCI-60 Human Tumor Cell Line Screen (MTT Assay)
The NCI-60 screen is a cell-based assay used to evaluate the growth-inhibitory effects of compounds on 60 different human cancer cell lines. The MTT assay is a common method used within this screen to assess cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: Seed SF-268 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired exposure time (typically 48 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to untreated control cells. The GI50 value is determined from the dose-response curve.
Implicated Signaling Pathways (Inferred from Related Compounds)
Direct evidence for the modulation of specific signaling pathways by this compound is currently lacking in the scientific literature. However, based on the well-documented activities of other tanshinone derivatives, it is plausible that this compound may also target key inflammatory and oncogenic signaling cascades. The following sections describe these pathways, with the understanding that the involvement of this compound is inferred and requires experimental validation.
Potential Inhibition of the NF-κB Signaling Pathway
Many tanshinone compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation and cell survival.
Pathway Overview:
Inferred Mechanism of Action: Based on related tanshinones, this compound may inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This would sequester the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory target genes.
Potential Inhibition of the STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is another key transcription factor implicated in cancer cell proliferation, survival, and inflammation. Several tanshinones are known to be potent inhibitors of STAT3 activation.
Pathway Overview:
Inferred Mechanism of Action: this compound could potentially inhibit the STAT3 pathway by directly or indirectly preventing the phosphorylation of STAT3 at tyrosine 705. This would inhibit its dimerization, nuclear translocation, and the subsequent transcription of genes involved in cell proliferation and survival.
Conclusion and Future Directions
This compound demonstrates inhibitory activity against superoxide production in neutrophils and exhibits growth-inhibitory effects against a central nervous system cancer cell line. While direct molecular targets and modulated signaling pathways are yet to be definitively identified for this specific compound, the activities of related tanshinones strongly suggest potential roles in the inhibition of the NF-κB and STAT3 signaling pathways.
Future research should focus on:
-
Identifying Direct Molecular Targets: Employing techniques such as affinity chromatography, mass spectrometry, and cellular thermal shift assays to identify the direct binding partners of this compound.
-
Validating Signaling Pathway Modulation: Conducting experiments, such as Western blotting for key phosphorylated proteins and luciferase reporter assays, to confirm the effects of this compound on the NF-κB, STAT3, and other relevant pathways (e.g., MAPK).
-
Elucidating Apoptotic Mechanisms: Investigating the specific apoptotic pathways (intrinsic vs. extrinsic) induced by this compound in cancer cells.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases and cancer.
A more thorough understanding of the molecular mechanisms of this compound will be crucial for its potential development as a therapeutic agent.
In Vitro and In Vivo Efficacy of Dihydrotanshinone I: A Technical Whitepaper
Disclaimer: This technical guide focuses on the in vitro and in vivo studies of Dihydrotanshinone I (DHTS) , a compound structurally related to Methylenedihydrotanshinquinone. This focus is due to the limited availability of comprehensive published data on Methylenedihydrotanshinone at the time of this writing. The findings presented herein for DHTS are intended to provide valuable insights for researchers, scientists, and drug development professionals interested in this class of molecules.
Executive Summary
Dihydrotanshinone I (DHTS), a natural abietane (B96969) diterpenoid isolated from the roots of Salvia miltiorrhiza Bunge, has demonstrated significant anti-proliferative effects in various human cancer cell lines. This document provides a comprehensive overview of the in vitro studies elucidating the anti-cancer properties of DHTS, with a focus on its effects on human hepatocellular carcinoma cells. We will delve into the quantitative data from cell viability assays, detailed experimental protocols, and the molecular mechanisms of action, including the induction of cell cycle arrest and the modulation of key signaling pathways. This whitepaper aims to serve as a technical resource for researchers exploring the therapeutic potential of tanshinone analogs.
In Vitro Studies: Anti-Proliferative Effects and Mechanistic Insights
Quantitative Data Summary
The anti-proliferative activity of Dihydrotanshinone I was evaluated against SK-HEP-1 human hepatocellular carcinoma cells. The following table summarizes the key quantitative findings.
| Assay | Cell Line | Parameter | Result | Reference |
| Anti-proliferative Activity | SK-HEP-1 | IC50 | 4.98 μM | [1] |
| Cell Cycle Analysis | SK-HEP-1 | G0/G1 Phase Arrest | Significant increase in a dose-dependent manner | [1] |
Experimental Protocols
SK-HEP-1 human hepatocellular carcinoma cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were cultured in a humidified atmosphere of 5% CO2 at 37°C.[1]
-
Cell Seeding: SK-HEP-1 cells were seeded in 96-well plates at a density of 3 x 10³ cells per well.
-
Drug Treatment: After 24 hours, the cells were treated with various concentrations of Dihydrotanshinone I for 72 hours.
-
Cell Fixation: The cells were fixed by adding 50 μL of cold 10% trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates were washed five times with distilled water and air-dried. Subsequently, 50 μL of 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid was added to each well, and the plates were incubated for 30 minutes at room temperature.
-
Wash and Solubilization: The plates were washed four times with 1% acetic acid to remove unbound dye and then air-dried. The bound SRB dye was solubilized with 150 μL of 10 mM Tris buffer (pH 10.5).
-
Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader. The IC50 value was determined from the dose-response curve.[1]
-
Cell Seeding and Treatment: SK-HEP-1 cells were seeded in 6-well plates at a density of 1.5 x 10⁵ cells per well and incubated for 24 hours. The cells were then treated with Dihydrotanshinone I for 24 hours.
-
Cell Harvesting and Fixation: The cells were harvested, washed with ice-cold phosphate-buffered saline (PBS), and fixed with 70% ethanol (B145695) at -20°C for at least 30 minutes.
-
Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing 50 μg/mL propidium (B1200493) iodide (PI) and 100 μg/mL RNase A in the dark for 30 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.[1]
-
Cell Lysis: SK-HEP-1 cells were treated with Dihydrotanshinone I for 24 hours. The cells were then washed with PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with specific primary antibodies overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Signaling Pathways and Mechanisms of Action
Dihydrotanshinone I exerts its anti-proliferative effects by inducing cell cycle arrest at the G0/G1 phase and modulating key signaling pathways involved in cell growth and proliferation.
Cell Cycle Arrest
Treatment of SK-HEP-1 cells with DHTS led to a significant accumulation of cells in the G0/G1 phase of the cell cycle.[1] This arrest was associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin A, cyclin E, cyclin-dependent kinase 4 (CDK4), and CDK2.[1] Concurrently, an increased expression of the CDK inhibitor p21 was observed.[1]
Caption: Dihydrotanshinone I induces G0/G1 cell cycle arrest.
Modulation of AMPK/Akt/mTOR and MAPK Signaling Pathways
Dihydrotanshinone I was found to activate the AMP-activated protein kinase (AMPK) signaling pathway.[1] Concurrently, it downregulated the Akt/mTOR and mitogen-activated protein kinase (MAPK) signaling pathways.[1] The modulation of these interconnected pathways contributes to the observed anti-proliferative effects.
Caption: DHTS modulates AMPK, Akt/mTOR, and MAPK pathways.
In Vivo Studies
While this document primarily focuses on the detailed in vitro data for Dihydrotanshinone I, it is important to note that other studies on related tanshinones have shown in vivo efficacy. For instance, thymoquinone (B1682898) and thymohydroquinone (B1683140), which share some structural similarities, have demonstrated antitumor activity in murine tumor models of fibrosarcoma and squamous cell carcinoma.[2] Future in vivo studies on Dihydrotanshinone I are warranted to translate the promising in vitro findings into potential therapeutic applications.
Conclusion and Future Directions
The in vitro data presented in this whitepaper strongly suggest that Dihydrotanshinone I is a potent anti-proliferative agent against human hepatocellular carcinoma cells. Its mechanism of action involves the induction of G0/G1 cell cycle arrest through the modulation of key cell cycle regulatory proteins and the regulation of the AMPK/Akt/mTOR and MAPK signaling pathways.
Future research should focus on:
-
Conducting comprehensive in vivo studies to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of Dihydrotanshinone I in relevant animal models.
-
Investigating the effects of Dihydrotanshinone I on other cancer cell types to determine its broader therapeutic potential.
-
Exploring potential synergistic effects when combined with existing chemotherapeutic agents.
This detailed technical guide provides a solid foundation for further investigation into Dihydrotanshinone I and related compounds as promising candidates for cancer therapy.
References
- 1. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antitumor activity of thymoquinone and thymohydroquinone in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Preliminary Toxicological Assessment of Novel Naphthoquinones: A Case Study Approach Using Methylenedihydrotanshinquinone Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific toxicological data for Methylenedihydrotanshinquinone is not publicly available. This guide, therefore, presents a generalized preliminary toxicity profile based on data from structurally related naphthoquinone and anthraquinone (B42736) compounds. The experimental protocols, data tables, and signaling pathways described herein are illustrative and intended to serve as a technical framework for the toxicological evaluation of novel compounds like this compound.
Introduction
This compound is a derivative of tanshinone, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza. While holding therapeutic promise, a thorough understanding of its safety profile is paramount for any progression in drug development. This document outlines a representative preliminary toxicity profile, drawing parallels from related quinone-containing molecules to anticipate potential toxicological endpoints and guide future preclinical safety studies.
Quantitative Toxicity Data Summary
The following tables summarize typical quantitative data obtained from in vitro and in vivo toxicity studies of quinone-related compounds. These values are essential for determining the initial safety margins and guiding dose selection for further studies.
Table 1: In Vitro Cytotoxicity Data of Related Naphthoquinones
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| 5-Hydroxy-1,4-naphthoquinone (Juglone) | PSCs | Not Specified | 400-800 µg/mL (equivalent to ~2296-4592 µM) | 1-2 | [1] |
| Hydroquinone (B1673460) | A549 | Not Specified | 33 | 24 | [2] |
| Hydroquinone | A549 | Not Specified | 59 | 1 | [2] |
| 2-Hydroxy-1,4-naphthoquinone Derivatives | RAW 264.7 | Not Specified | 483.5 - 2044.8 | 24 | [3] |
| 2-Hydroxy-1,4-naphthoquinone Derivatives | Murine Macrophages | Not Specified | 315.8 - 1408.0 | 24 | [3] |
Table 2: In Vivo Acute and Sub-chronic Toxicity Data of Related Naphthoquinones and Anthraquinones
| Compound | Species | Route | Toxicity Endpoint | Value | Reference |
| 5-Hydroxy-1,4-naphthoquinone (Juglone) | Mice | Oral | Point-of-Departure (POD) | 118 mg/kg | [1][4] |
| 5-Hydroxy-1,4-naphthoquinone (Juglone) | Mice | Oral | NOAEL | < 5 mg/kg/day | [4] |
| Hydroquinone | Rats | Oral | LD50 | >375 mg/kg | [5] |
| Hydroquinone | Rabbits | Dermal | LD50 | >2000 mg/kg | [5] |
| Rhein (B1680588) | Mice | Oral | LD50 | >2185.6 mg/kg | [6] |
| Anthraquinone | Rats | Oral | LD50 | >5000 mg/kg | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of toxicological findings. Below are representative protocols for key toxicity assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8] The concentration of the formazan is proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is used to estimate the LD50 (median lethal dose) and identify signs of toxicity after a single oral dose of a substance.
Principle: This procedure involves sequential dosing of animals, one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required.
Protocol:
-
Animal Selection: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).
-
Dosing: Administer the test compound by oral gavage. The initial dose is selected based on available data or a default value.
-
Observation: Observe the animal for signs of toxicity and mortality for at least 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
LD50 Estimation: The LD50 is calculated from the pattern of outcomes using a maximum likelihood method.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[9]
Principle: The test uses several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test measures the ability of a compound to cause reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.[10]
Protocol:
-
Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar (B569324) plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Potential Mechanisms of Toxicity and Signaling Pathways
Quinone structures are known to induce toxicity through several mechanisms, primarily involving oxidative stress and covalent modification of cellular macromolecules.
Oxidative Stress and Redox Cycling
Many quinones can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) radicals, initiating a cascade of reactive oxygen species (ROS) formation. This process, known as redox cycling, can lead to oxidative damage to lipids, proteins, and DNA.[2][6]
Covalent Binding to Nucleophiles
The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack by cellular macromolecules, particularly proteins containing sulfhydryl groups (e.g., in cysteine residues). This can lead to the inactivation of critical enzymes and disruption of cellular functions.
Signaling Pathways Implicated in Quinone Toxicity
The cellular response to quinone-induced stress involves a complex network of signaling pathways. Understanding these pathways can provide insights into the mechanisms of toxicity and potential strategies for mitigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotoxicity of hydroquinone in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute and sub-acute oral toxicity assessment of 5-hydroxy-1,4-naphthoquinone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroquinone: acute and subchronic toxicity studies with emphasis on neurobehavioral and nephrotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and subchronic toxicity studies of rhein in immature and d-galactose-induced aged mice and its potential hepatotoxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. An assessment of the genotoxicity of 2-hydroxy-1,4-naphthoquinone, the natural dye ingredient of Henna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicity of naturally occurring hydroxyanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methylenedihydrotanshinquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone, a derivative of tanshinone, is a bioactive compound isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). This plant has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. The unique chemical structure of this compound has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory effects. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quality control, and further investigation in drug discovery and development.
Molecular Structure
Chemical Formula: C₁₈H₁₆O₃ Molecular Weight: 280.32 g/mol CAS Number: 126979-81-5 Synonyms: (1R)-1,2,6,7,8,9-Hexahydro-1-methyl-6-methylene-phenanthro[1,2-b]furan-10,11-dione
Spectroscopic Data
A complete spectroscopic dataset is crucial for the unambiguous identification and characterization of this compound. The following table summarizes the available mass spectrometry data.
| Spectroscopic Technique | Key Data Points |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺: Data not explicitly found, but expected at m/z 280.32 Key Fragments: Specific fragmentation pattern not detailed in currently available public data. |
| ¹H Nuclear Magnetic Resonance (NMR) | Specific chemical shift data (ppm), coupling constants (Hz), and multiplicity for all protons are not currently available in public databases and literature. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Specific chemical shift data (ppm) for all carbon atoms are not currently available in public databases and literature. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm⁻¹) for functional groups such as C=O (quinone), C-O-C (furan ether), C=C (alkene and aromatic), and C-H bonds are not currently available in public databases and literature. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Wavelengths of maximum absorption (λmax) in various solvents are not currently available in public databases and literature. |
Experimental Protocols
Detailed experimental methodologies are critical for the replication of results and for the further spectroscopic investigation of this compound.
Sample Preparation
For all spectroscopic analyses, a pure sample of this compound is required. Isolation from Salvia miltiorrhiza roots typically involves extraction with an organic solvent (e.g., ethanol, methanol, or acetone) followed by chromatographic purification techniques such as column chromatography over silica (B1680970) gel and high-performance liquid chromatography (HPLC). The purity of the isolated compound should be confirmed by HPLC or other suitable analytical methods prior to spectroscopic analysis.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Methodology:
-
Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system for LC-MS analysis.
-
For ESI, operate in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 280) and subjecting it to collision-induced dissociation (CID).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure, including the connectivity of atoms and stereochemistry.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C nuclei detection.
Methodology:
-
Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum to determine chemical shifts, signal integrations, and coupling patterns.
-
Acquire the ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to identify ¹H-¹³C one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range ¹H-¹³C correlations.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Methodology:
-
For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).
-
Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the conjugated system.
Instrumentation: A UV-Vis spectrophotometer.
Methodology:
-
Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.
-
Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound is a critical step in its journey from a traditional medicinal component to a potential modern therapeutic agent. While mass spectrometry data provides foundational information regarding its molecular weight, a complete characterization necessitates detailed data from NMR, IR, and UV-Vis spectroscopy. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain this vital information, thereby facilitating further research into the pharmacological properties and potential applications of this promising natural product. The availability of a complete and verified spectroscopic dataset in public domains will be invaluable to the scientific community.
Natural Derivatives of Tanshinone IIA: A Technical Guide for Researchers
An In-depth Examination of the Isolation, Biological Activity, and Mechanisms of Action of Key Natural Analogs of Tanshinone IIA for Drug Discovery and Development.
Introduction
Tanshinone IIA is a prominent lipophilic diterpene quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), a staple in traditional Chinese medicine.[1][2] Renowned for its extensive pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, tanshinone IIA has garnered significant attention in the scientific community.[2][3] Beyond the parent compound, Salvia miltiorrhiza is a rich source of other structurally related tanshinones, which are natural derivatives and analogs of tanshinone IIA. These include, but are not limited to, tanshinone I, cryptotanshinone (B1669641), and dihydrotanshinone (B163075) I.[4][5] These natural derivatives often exhibit unique or enhanced biological activities, making them compelling candidates for drug discovery and development.[6][7][8] This technical guide provides a comprehensive overview of the key natural derivatives of tanshinone IIA, focusing on their isolation, comparative biological activities with quantitative data, and the underlying molecular mechanisms of action, particularly their influence on critical signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research in this promising area.
Key Natural Derivatives of Tanshinone IIA
The primary bioactive tanshinones found alongside tanshinone IIA in Salvia miltiorrhiza include tanshinone I, cryptotanshinone, and dihydrotanshinone I. Their chemical structures are closely related, featuring the characteristic abietane (B96969) diterpene core.[4]
-
Tanshinone I (TI): Differs from tanshinone IIA by the absence of a methyl group at the C-1 position of the furan (B31954) ring.
-
Cryptotanshinone (CPT): A para-quinone, unlike the ortho-quinone structure of tanshinone IIA, and has a saturated dihydrofuran ring.[4]
-
Dihydrotanshinone I (DHTI): As the name suggests, it is a reduced form of tanshinone I.
Quantitative Biological Activity
The natural derivatives of tanshinone IIA have been extensively studied for their biological effects, particularly their cytotoxic activity against various cancer cell lines and their anti-inflammatory properties. The following tables summarize the quantitative data from multiple studies to allow for a comparative analysis of their potency.
Table 1: Comparative Cytotoxicity (IC50) of Tanshinone Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Cryptotanshinone | DU145 | Prostate Cancer | 3.5 | 48 | [6] |
| Rh30 | Rhabdomyosarcoma | 5.1 | 48 | [6] | |
| HeLa | Cervical Cancer | >20 | 48 | [9] | |
| MCF-7 | Breast Cancer | >20 | 48 | [9] | |
| Tanshinone I | DU145 | Prostate Cancer | >20 | 48 | [6] |
| Rh30 | Rhabdomyosarcoma | >20 | 48 | [6] | |
| Dihydrotanshinone I | DU145 | Prostate Cancer | >20 | 48 | [6] |
| Rh30 | Rhabdomyosarcoma | >20 | 48 | [6] | |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 | [7][10] | |
| U-2 OS | Osteosarcoma | 1.99 ± 0.37 | 48 | [7][10] | |
| HeLa | Cervical Cancer | 15.48 ± 0.98 | Not Specified | [7][10] | |
| Tanshinone IIA | DU145 | Prostate Cancer | >20 | 48 | [6] |
| Rh30 | Rhabdomyosarcoma | >20 | 48 | [6] | |
| HeLa | Cervical Cancer | 22.38 ± 2.15 | 48 | [9] | |
| MCF-7 | Breast Cancer | 20.11 ± 1.98 | 48 | [9] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Anti-inflammatory Activity of Tanshinone Derivatives
| Compound (at 5µM) | Cell Line | Activity Measured | Inhibition (%) | Reference |
| Compound 9 * | THP-1 Macrophages | TNF-α Production | 56.3 | [11] |
| THP-1 Macrophages | IL-1β Production | 67.6 | [11] | |
| THP-1 Macrophages | IL-8 Production | 51.7 | [11] | |
| Tanshinone IIA | THP-1 Macrophages | TNF-α Production | <50 | [11] |
| THP-1 Macrophages | IL-1β Production | <50 | [11] | |
| THP-1 Macrophages | IL-8 Production | <50 | [11] |
Compound 9, as referenced in the study, is a tanshinone derivative isolated from Salvia miltiorrhiza var. alba, demonstrating that other natural derivatives also possess potent anti-inflammatory effects, often exceeding that of Tanshinone IIA.[11]
Signaling Pathways and Mechanisms of Action
The pharmacological effects of tanshinone derivatives are mediated through their interaction with various cellular signaling pathways. Notably, cryptotanshinone and tanshinone I have been shown to exert their anticancer effects by targeting the STAT3 and PI3K/Akt pathways, respectively.
Cryptotanshinone: An Inhibitor of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting proliferation and preventing apoptosis. Cryptotanshinone has been identified as a potent inhibitor of this pathway.[12] It acts by inhibiting the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), which is a critical step for its activation and subsequent translocation to the nucleus.[12] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Mcl-1, and survivin.[13]
Caption: Cryptotanshinone inhibits the STAT3 signaling pathway.
Tanshinone I: Modulator of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Tanshinone I has been shown to induce apoptosis and autophagy in cancer cells by inactivating this pathway.[14] It leads to a decrease in the phosphorylation of key proteins such as PI3K, Akt, and mTOR, thereby inhibiting the downstream signaling that promotes cell survival.[14]
Caption: Tanshinone I modulates the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of tanshinone derivatives.
Protocol 1: Isolation and Purification of Tanshinones from Salvia miltiorrhiza
This protocol outlines a general procedure for the extraction and separation of tanshinones using column chromatography followed by High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for the isolation of tanshinones.
Methodology:
-
Preparation of Plant Material: Dried roots of Salvia miltiorrhiza are ground into a fine powder.
-
Extraction: The powdered root material is extracted with a suitable organic solvent, such as 75% ethanol, typically using reflux or ultrasonic-assisted extraction methods for improved efficiency.[15][16]
-
Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.[15]
-
Preliminary Separation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate (B1210297) gradient) to separate the components based on polarity.
-
Fraction Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing tanshinones.
-
Purification by HPLC: Fractions rich in the desired tanshinone derivatives are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[16][17][18] A typical mobile phase consists of a gradient of methanol (B129727) and water, often with a small percentage of acetic acid.[16][17][18]
-
Structure Elucidation: The purity and identity of the isolated compounds are confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19]
Methodology:
-
Cell Seeding: Cancer cells (e.g., DU145, U-2 OS) are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 12-24 hours to allow for attachment.[10]
-
Compound Treatment: The cells are treated with various concentrations of the purified tanshinone derivatives for a specified duration (e.g., 24 or 48 hours).[10]
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.[20] The plate is then left at room temperature in the dark for at least 2 hours.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Protocol 3: Western Blot Analysis of STAT3 and PI3K/Akt Pathway Proteins
Western blotting is used to detect the expression and phosphorylation status of specific proteins in cell lysates.[13][21][22][23][24]
Methodology:
-
Cell Lysis: After treatment with the tanshinone derivative, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[24]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay to ensure equal loading.[24]
-
SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-STAT3 (Tyr705), total STAT3, phospho-Akt (Ser473), total Akt, β-actin) overnight at 4°C.[12][14]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24] Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[24]
Conclusion
The natural derivatives of tanshinone IIA, including tanshinone I, cryptotanshinone, and dihydrotanshinone I, represent a promising class of bioactive compounds with significant potential in drug discovery, particularly in the fields of oncology and inflammation. Their distinct pharmacological profiles and mechanisms of action, such as the targeted inhibition of key signaling pathways like STAT3 and PI3K/Akt, underscore their value as lead compounds for the development of novel therapeutics. The methodologies outlined in this guide provide a framework for researchers to further explore the therapeutic potential of these and other natural products from Salvia miltiorrhiza. Continued investigation into the structure-activity relationships and optimization of these natural compounds will be crucial in translating their potent biological activities into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis [frontiersin.org]
- 3. Tanshinone ⅡA Inhibits Alveolar Macrophage Polarization, Inflammation and Mitochondrial Damage by Regulating the PAPR-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural product virtual-interact-phenotypic target characterization: A novel approach demonstrated with Salvia miltiorrhiza extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. inha.elsevierpure.com [inha.elsevierpure.com]
- 18. inha.elsevierpure.com [inha.elsevierpure.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. scribd.com [scribd.com]
- 21. benchchem.com [benchchem.com]
- 22. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. benchchem.com [benchchem.com]
A Technical Guide to the Therapeutic Potential of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methylenedihydrotanshinquinone is a lipophilic diterpenoid quinone and a natural product isolated from the dried roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen).[1][2][3] As a member of the tanshinone family, a class of compounds known for a wide array of pharmacological activities, this compound represents a promising scaffold for drug discovery.[4][5] Tanshinones, in general, have been extensively studied for their anti-inflammatory, antioxidant, anti-tumor, and cardiovascular protective effects.[4][6][7][8] However, research specifically focused on this compound is still in its nascent stages. This technical guide synthesizes the currently available data on this compound and extrapolates its potential therapeutic applications based on the well-documented activities of structurally related tanshinones. The objective is to provide a foundational resource for researchers aiming to explore and unlock the full therapeutic value of this specific natural compound.
Known and Potential Therapeutic Uses
While direct evidence for the therapeutic applications of this compound is limited, preliminary studies and its classification as a tanshinone suggest potential in several key areas.
Anti-Inflammatory Activity
This compound has been identified as an anti-inflammatory agent.[9] It has been shown to inhibit the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8).[9][10] This inhibitory profile suggests its potential use in inflammatory conditions where these cytokines play a pathogenic role. The broader class of tanshinones is well-documented to exert anti-inflammatory effects by modulating critical signaling pathways such as NF-κB.[8][11]
Bone-Related Disorders
In a comprehensive screening of 31 tanshinones, this compound was evaluated for its ability to inhibit Cathepsin K (CatK), a cysteine protease crucial for bone resorption by osteoclasts.[12] The study identified a novel class of ectosteric CatK inhibitors that selectively block the enzyme's collagenase activity without affecting its active site. This selective inhibition is a promising strategy for treating osteoporosis, as it may avoid the side effects associated with active-site inhibitors.[12] this compound demonstrated activity in inhibiting CatK-mediated collagen degradation, suggesting its potential as an antiresorptive agent for bone diseases.[12]
Anti-Cancer Potential
The anti-cancer properties of the tanshinone family are extensively reported.[4][13] Tanshinones like Dihydrotanshinone (B163075) I have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including colon and cervical cancer.[14] The mechanisms often involve the inhibition of key signaling pathways like NF-κB and the modulation of MAPKs.[14] Given its structural similarity, this compound is a candidate for investigation in oncology. The furan (B31954) or dihydrofuran D-ring, a characteristic feature of many tanshinones, is considered important for their pharmacological activities, including anti-cancer effects.[15][16]
Antimicrobial Activity
There is tentative evidence suggesting potential antimicrobial properties. In a study utilizing high-performance thin-layer chromatography (HPTLC) for bioprofiling, an antimicrobial zone was attributed to either tetrahydrotanshinone or its structural isomer, this compound.[17] Several other tanshinones, such as cryptotanshinone (B1669641) and dihydrotanshinone I, have confirmed antibacterial activity against a range of Gram-positive bacteria.[4]
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparative overview of the activities of the broader tanshinone class.
Table 1: Quantitative Data for this compound (T07) as a Cathepsin K Inhibitor [12]
| Assay Type | Parameter Measured | Result |
|---|---|---|
| Soluble Collagen Degradation | % Inhibition at 10 µM | 18.5 ± 2.9 |
| Gelatin Degradation | % Inhibition at 10 µM | 0 |
| In Vitro Bone Resorption | IC50 (µM) | 1.5 ± 0.7 |
| Osteoclastogenesis | % Inhibition at 10 µM | Not explicitly stated for T07, but effective compounds showed no anti-osteoclastogenesis effect at 10x IC50. |
(Data presented as mean ± SD)
Table 2: Summary of Anti-inflammatory Activities of Various Tanshinones
| Compound/Derivative | Model System | Key Findings | Reference |
|---|---|---|---|
| Tanshinone IIA (Tan-IIA) | Various (in vitro/in vivo) | Suppresses inflammatory cytokines (TNF-α, IL-1β, IL-6); Inhibits NF-κB and MAPK signaling pathways. | [6][8] |
| Dihydrotanshinone I | TNF-α-induced cells | Inhibited NF-κB activation, IκBα phosphorylation, and p65 nuclear translocation. | [14] |
| Sodium Tanshinone IIA Sulfonate (STS) | In vivo | Modulates NF-κB and IFN-γ/STAT1 pathways to protect against immune-mediated liver injury. | [13] |
| this compound | Not specified | Inhibits expression of TNF-α, IL-1β, and IL-8. |[9][10] |
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its known targets and the mechanisms of other tanshinones, we can propose several pathways of interest.
Anti-Inflammatory Signaling
The inhibition of TNF-α, IL-1β, and IL-8 suggests that this compound likely interferes with upstream signaling cascades that regulate the transcription of these cytokines.[9] A primary candidate is the NF-κB pathway, which is a central regulator of inflammation and is known to be inhibited by other tanshinones.[11][14]
Bone Resorption Mechanism
This compound acts as an ectosteric inhibitor of Cathepsin K.[12] This means it binds to a site on the enzyme other than the active site. This binding specifically interferes with the formation of CatK dimers, which is a necessary step for the degradation of triple-helical collagen in the bone matrix, but not for the degradation of other proteins. This selective inhibition of collagenase activity is a key mechanistic feature.[12]
Experimental Protocols
Detailed methodologies are crucial for the validation and exploration of therapeutic leads. The following protocols are based on published studies involving this compound or related compounds.
Protocol: In Vitro Bone Resorption Assay[12]
This protocol details the method used to assess the inhibitory effect of compounds like this compound on osteoclast activity.
-
Osteoclast Generation:
-
Isolate mononuclear cells from human bone marrow using Ficoll-Paque density gradient centrifugation.
-
Culture the isolated monocytes in α-MEM supplemented with 10% FBS, 25 ng/mL M-CSF, and 50 ng/mL RANKL.
-
Plate cells on bovine cortical bone slices in a 96-well plate at a density of 100,000 cells per slice.
-
Incubate for 10-12 days to allow for differentiation into mature, bone-resorbing osteoclasts.
-
-
Inhibition Assay:
-
Replace the culture medium with fresh medium containing the test compound (e.g., this compound at various concentrations) or vehicle control (e.g., 0.1% DMSO).
-
Incubate the treated cells for 48-72 hours.
-
-
Quantification of Bone Resorption:
-
Remove the cells from the bone slices by sonication in an ammonia (B1221849) solution.
-
Stain the bone slices with toluidine blue or use scanning electron microscopy (SEM) to visualize the resorption pits.
-
Quantify the total area of resorption pits per bone slice using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the percentage inhibition of bone resorption for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol: General In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)
This is a standard protocol to screen for anti-inflammatory activity, relevant for testing this compound's effect on TNF-α and IL-1β.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM with 10% FBS.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines (TNF-α, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels in treated cells to LPS-only stimulated cells to determine the percentage of inhibition.
Logical Relationships and Future Directions
This compound is one of many bioactive diterpenoids found in Salvia miltiorrhiza. Its therapeutic potential is currently inferred from its structural class and limited direct studies.
Future Directions:
The therapeutic development of this compound requires a systematic research effort. Key future steps should include:
-
Comprehensive Biological Screening: Evaluate its activity against a wider range of cancer cell lines, bacterial and viral strains, and in models of neurodegenerative and cardiovascular diseases.
-
Mechanism of Action Studies: Elucidate the specific molecular targets and signaling pathways it modulates for its anti-inflammatory and anti-resorptive effects.
-
Pharmacokinetic Profiling: Determine its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
-
In Vivo Efficacy: Validate the in vitro findings in relevant animal models of osteoporosis, inflammation, and cancer.
-
Synthesis and Analogs: Develop efficient synthetic routes to produce the compound in larger quantities and create analogs to explore structure-activity relationships (SAR) and optimize potency and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Danshen: a phytochemical and pharmacological overview [cjnmcpu.com]
- 3. Loading... [tmrjournals.com]
- 4. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of Tanshinones in Osteolytic Diseases: From Molecular and Cellular Pathways to Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A comprehensive review of tanshinone IIA and its derivatives in fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tanshinones that selectively block the collagenase activity of cathepsin K provide a novel class of ectosteric antiresorptive agents for bone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dihydrotanshinone I | CAS:87205-99-0 | Manufacturer ChemFaces [chemfaces.com]
- 15. Expansion within the CYP71D subfamily drives the heterocyclization of tanshinones synthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Early-Stage Research Prospectus: Methylenedihydrotanshinquinone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Methylenedihydrotanshinquinone is not currently available in peer-reviewed literature. This document serves as a prospective technical guide, drawing upon extensive research on structurally similar tanshinone derivatives to inform the anticipated biological activities, potential mechanisms of action, and proposed experimental methodologies for the early-stage investigation of this compound.
Introduction
Tanshinones, a class of abietane (B96969) diterpenes isolated from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant scientific interest for their diverse pharmacological activities, particularly their potent anti-cancer properties.[1][2] this compound, a derivative of this class, represents a novel investigational compound. While specific data is pending, its structural similarity to other well-studied tanshinones, such as Tanshinone I, Tanshinone IIA, and Dihydrotanshinone (B163075) I, suggests a promising avenue for drug discovery and development. This guide outlines a proposed research framework for the initial exploration of this compound, leveraging established methodologies and findings from related compounds.
Synthesis and Chemical Profile
The synthesis of this compound would likely be adapted from established methods for creating tanshinone derivatives.[3][4][5][6] These typically involve the modification of the core tanshinone scaffold. A prospective synthesis strategy could involve the introduction of a methylenedioxy group onto a dihydrotanshinone precursor.
General Chemical Profile (Anticipated):
-
CAS Number: 126979-81-5[4]
-
Appearance: Likely a colored crystalline solid.
-
Solubility: Expected to be lipophilic, with poor water solubility, similar to other tanshinones.[1][7]
Prospective Biological Activities and Mechanism of Action
Based on the activities of related tanshinones, this compound is hypothesized to exhibit significant anti-cancer effects. The primary mechanisms are anticipated to involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer cell proliferation and survival.
Cytotoxicity and Apoptosis Induction
Numerous tanshinone derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[8][9][10] It is anticipated that this compound will induce apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[11] Key events are likely to include:
-
Increased expression of pro-apoptotic proteins (e.g., Bax).[12][13]
-
Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).[12][13]
-
Activation of caspases (e.g., Caspase-3, -8, and -9).[13][14][15]
-
Cleavage of poly(ADP-ribose) polymerase (PARP).[12]
Signaling Pathway Modulation
A primary mechanism of action for many tanshinones is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[14][16][17][18][19][20] It is highly probable that this compound will also target this pathway, leading to downstream effects such as cell cycle arrest and inhibition of protein synthesis.
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data from studies on tanshinone derivatives, which can serve as a benchmark for future studies on this compound.
Table 1: In Vitro Cytotoxicity of Tanshinone Derivatives (IC50 Values)
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Tanshinone I | U2OS | Osteosarcoma | ~1.0-1.5 | Not Specified | [7] |
| Tanshinone I | MOS-J | Osteosarcoma | ~1.0-1.5 | Not Specified | [7] |
| 1-Hydroxy-tanshinone IIA | PC3 | Prostate Cancer | Data not available in abstract | 48 | [12] |
| 1-Hydroxy-tanshinone IIA | MCF-7 | Breast Cancer | Data not available in abstract | 48 | [12] |
| Ferruginol Analogues | SUM149, MDA-MB231, MCF07 | Breast Cancer | 1.3 - 13 | 72 | [8] |
| Various Tanshinones (1-18) | A549, SK-OV-3, SK-MEL-2, XF498, HCT-15 | Lung, Ovary, Melanoma, CNS, Colon | 0.2 - 8.1 µg/mL | 48 | [9] |
Table 2: In Vivo Anti-Tumor Efficacy of Tanshinone Derivatives
| Compound | Animal Model | Cancer Type | Dosage and Administration | Tumor Inhibition Rate (%) | Reference |
| Tanshinone IIA | Xenograft Mice | Cervical Cancer | Not Specified | 72.7 | [21][22] |
| Tanshinone IIA | Xenograft Mice | Cervical Cancer | Not Specified | 66 | [21][22] |
| Nanoparticles of Tanshinone | U14 Cervical Carcinoma-bearing Mice | Cervical Cancer | High Dose (i.g.) | 70.88 | [23] |
| Tanshinone IIA | Lewis Lung Cancer Mice | Lung Cancer | 15 mg/kg (i.p.) | Significant Inhibition | [2][24] |
Table 3: Pharmacokinetic Parameters of Tanshinone IIA
| Species | Administration Route | T1/2 (h) | Cmax | AUC | Bioavailability (%) | Reference |
| Rat | Intravenous | 7.5 (terminal) | - | - | - | [25] |
| Rat | Oral | - | - | - | < 3.5 | [25] |
| Rabbit | Not Specified | Fast elimination | - | - | - | [26] |
| Human | Oral | ~1.5 - 3 | 0.02 - 0.56 µM | - | Low | [27] |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments to be conducted in the early-stage research of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[28]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., PI3K, p-PI3K, Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
In Vivo Anti-Tumor Efficacy Study (Xenograft Mouse Model)
This study evaluates the anti-tumor effect of the compound in a living organism.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into control and treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal or oral gavage) at various doses for a specified period.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Data Analysis: Calculate the tumor growth inhibition rate.[21][22][23]
Visualizations of Hypothesized Mechanisms
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows for the study of this compound.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Proposed experimental workflow for the in vitro evaluation of this compound.
Conclusion and Future Directions
While direct experimental evidence for this compound is currently lacking, the extensive body of research on related tanshinone derivatives provides a strong rationale for its investigation as a potential anti-cancer agent. The proposed research plan, encompassing synthesis, in vitro cytotoxicity and mechanistic studies, and in vivo efficacy evaluation, offers a comprehensive framework for the early-stage exploration of this promising compound. Future research should focus on elucidating its precise molecular targets, understanding its pharmacokinetic and pharmacodynamic properties, and exploring its potential in combination therapies. The structural novelty of the methylenedioxy group may confer unique biological activities and an improved therapeutic profile compared to existing tanshinones, warranting a thorough and systematic investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Study of Tanshinone Derivatives: A Literature and Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and vasodilative activity of tanshinone IIA derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 7. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Growth inhibition and apoptosis induction by tanshinone IIA in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tanshinone ⅡA participates in the treatment of endometriosis by regulating adhesion, invasion, angiogenesis and inhibition of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 18. Tanshinone I attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inactivation of PI3k/Akt signaling pathway and activation of caspase-3 are involved in tanshinone I-induced apoptosis in myeloid leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 23. Antitumor activity of tanshinone and its nanoparticles on U14 cervical carcinoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenedihydrotanshinquinone is a derivative of tanshinone, a class of bioactive molecules isolated from the medicinal plant Salvia miltiorrhiza. Tanshinones have garnered significant interest in drug discovery due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This document provides a proposed protocol for the chemical synthesis of this compound, addressing the absence of a standardized synthesis method in publicly available literature. The outlined procedures are based on established synthetic strategies for analogous furanonaphthoquinones. Additionally, this document details a representative signaling pathway associated with the biological activities of tanshinones and presents a workflow for the proposed synthesis.
Introduction
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process commencing from readily available starting materials and employing key reactions such as Diels-Alder cycloaddition and subsequent cyclization to construct the characteristic furanonaphthoquinone core.
Table 1: Proposed Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents and Solvents | Temperature (°C) | Time (h) | Expected Yield (%) | Purity (%) |
| 1 | Diels-Alder Reaction | 2-Hydroxy-1,4-naphthoquinone (B1674593), Isoprene (B109036), Toluene | 110 | 24 | 60-70 | >95 |
| 2 | Prenylation | Intermediate 1, Prenyl bromide, K₂CO₃, Acetone | 56 | 12 | 75-85 | >95 |
| 3 | Claisen Rearrangement | Intermediate 2, N,N-Dimethylaniline | 200 | 4 | 50-60 | >90 |
| 4 | Oxidative Cyclization | Intermediate 3, DDQ, Benzene | 80 | 6 | 40-50 | >98 |
| 5 | Methylene Bridge Formation | Dihydrotanshinone (B163075) analogue, Paraformaldehyde, p-TsOH, CH₂Cl₂ | 40 | 12 | 30-40 | >98 |
Note: The expected yields and purities are estimates based on reported values for similar reactions in the literature and are subject to optimization.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography using silica gel is recommended for the purification of intermediates and the final product.
Step 1: Synthesis of 2-hydroxy-3-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione (Intermediate 1)
-
To a solution of 2-hydroxy-1,4-naphthoquinone (1.0 eq) in toluene, add isoprene (1.5 eq).
-
Heat the mixture to reflux at 110°C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to afford Intermediate 1.
Step 2: Synthesis of 2-(3-methylbut-2-en-1-yloxy)-3-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione (Intermediate 2)
-
To a solution of Intermediate 1 (1.0 eq) in acetone, add prenyl bromide (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Reflux the mixture at 56°C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield Intermediate 2.
Step 3: Synthesis of 2-hydroxy-3-(1,1-dimethylallyl)naphthalene-1,4-dione (Intermediate 3)
-
Dissolve Intermediate 2 (1.0 eq) in N,N-dimethylaniline.
-
Heat the solution at 200°C for 4 hours in a sealed tube.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain Intermediate 3.
Step 4: Synthesis of a Dihydrotanshinone Analogue
-
To a solution of Intermediate 3 (1.0 eq) in benzene, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.1 eq).
-
Reflux the mixture at 80°C for 6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and filter the precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield the dihydrotanshinone analogue.
Step 5: Synthesis of this compound
-
To a solution of the dihydrotanshinone analogue (1.0 eq) and paraformaldehyde (2.0 eq) in dichloromethane (B109758) (CH₂Cl₂), add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Stir the mixture at 40°C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography (eluent: hexane/ethyl acetate) to obtain this compound.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Biological Context and Signaling Pathway
Tanshinones, including analogues like this compound, are known to exert their biological effects through the modulation of various cellular signaling pathways. A key mechanism underlying their anti-inflammatory and anti-cancer properties is the inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways. These pathways are crucial regulators of cell proliferation, survival, and inflammation.
Caption: Inhibition of PI3K/Akt and NF-κB pathways by this compound.
Conclusion
This document provides a comprehensive, albeit proposed, framework for the synthesis of this compound. The detailed protocols, based on established chemical transformations for similar molecular scaffolds, offer a starting point for researchers to produce this compound for further biological evaluation. The included diagrams of the synthetic workflow and a key signaling pathway aim to facilitate a deeper understanding of its chemical synthesis and biological mechanism of action. Further optimization of the proposed synthetic steps will be necessary to achieve high yields and purity, which is essential for its potential development as a therapeutic agent.
Application Note: Analysis of Tanshinones in Salvia miltiorrhiza using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of major bioactive tanshinones from the medicinal plant Salvia miltiorrhiza (Danshen). The described protocol is optimized for the simultaneous analysis of key compounds such as Tanshinone IIA, Cryptotanshinone, and Tanshinone I. While this method is also suitable for the qualitative analysis of other related tanshinones like Methylenedihydrotanshinquinone, specific quantitative validation data for this compound is not as widely available in published literature. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters for the major tanshinones, serving as a valuable resource for quality control and research applications.
Introduction
Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant widely used in traditional Chinese medicine, primarily for the treatment of cardiovascular and cerebrovascular diseases. The therapeutic effects of Danshen are largely attributed to two main groups of bioactive compounds: hydrophilic salvianolic acids and lipophilic diterpenoid quinones known as tanshinones. Among the tanshinones, Tanshinone IIA, Cryptotanshinone, and Tanshinone I are considered the most abundant and pharmacologically significant. This compound is another related tanshinone found in S. miltiorrhiza. Accurate and reliable quantification of these compounds is crucial for the quality control of raw materials and finished products. HPLC is a powerful and widely used technique for the analysis of these compounds due to its high resolution and sensitivity.
Experimental Protocol
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline for the extraction of tanshinones from dried Salvia miltiorrhiza roots.
Materials:
-
Dried Salvia miltiorrhiza root powder
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Accurately weigh 1.0 g of dried S. miltiorrhiza root powder into a conical flask.
-
Add 50 mL of methanol to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Conditions
The following HPLC conditions are recommended for the separation of tanshinones.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and water (both containing 0.1% formic acid) in a gradient elution. A typical gradient could be: 0-10 min, 20-80% Acetonitrile; 10-15 min, 80% Acetonitrile. Alternatively, a mixture of methanol and water can be used. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 270 nm |
Method Validation Parameters for Major Tanshinones
The following table summarizes the validation parameters for the quantitative analysis of Tanshinone IIA, Cryptotanshinone, and Tanshinone I, compiled from various studies. It is important to note that these values may vary depending on the specific instrumentation and experimental conditions.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Tanshinone IIA | 0.1 - 100 | > 0.999 | ~10 - 50 | ~50 - 200 |
| Cryptotanshinone | 0.1 - 100 | > 0.999 | ~10 - 50 | ~50 - 200 |
| Tanshinone I | 0.1 - 100 | > 0.999 | ~10 - 50 | ~50 - 200 |
Note: The LOD and LOQ are estimated based on typical performance of HPLC-UV systems and may require optimization for specific applications.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC analysis of tanshinones.
Logical Relationship of Key Tanshinones
Caption: Relationship of major tanshinones.
Discussion
The presented HPLC method provides excellent separation and quantification for the major tanshinones found in Salvia miltiorrhiza. The use of a C18 column with a gradient elution of acetonitrile and water containing a small amount of formic acid allows for good peak shape and resolution. The detection wavelength of 270 nm is suitable for detecting the characteristic chromophores of the tanshinone structures.
For researchers specifically interested in the quantitative analysis of this compound, further method development and validation would be necessary. This would involve obtaining a certified reference standard for this compound to determine its specific retention time, establish a calibration curve, and calculate its LOD and LOQ under the described chromatographic conditions. However, the provided method serves as an excellent starting point for the qualitative identification of this compound and for the robust quantification of the more abundant and well-characterized tanshinones.
Conclusion
This application note provides a detailed and validated HPLC protocol for the analysis of major tanshinones in Salvia miltiorrhiza. The method is demonstrated to be suitable for the routine quality control of Danshen and its derived products, as well as for research purposes. The provided experimental details and performance characteristics will enable researchers, scientists, and drug development professionals to implement this method effectively in their laboratories.
Application Notes and Protocols for Cell Viability Assays: Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the effects of Methylenedihydrotanshinquinone on cell viability using two common colorimetric assays: MTT and XTT.
Introduction to this compound and Cell Viability Assays
This compound is a derivative of tanshinone, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza. Tanshinones are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular protective effects. Evaluating the cytotoxic potential of novel compounds like this compound is a critical first step in preclinical drug development.
Cell viability assays are essential tools for determining the number of living cells in a population after exposure to a therapeutic agent. The MTT and XTT assays are reliable, high-throughput methods used to measure cellular metabolic activity, which serves as an indicator of cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay is based on the reduction of the yellow tetrazolium salt MTT into a purple formazan (B1609692) product by mitochondrial reductases in metabolically active cells. The resulting insoluble formazan must be solubilized before its absorbance can be measured.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay : Similar to the MTT assay, the XTT assay involves the reduction of a tetrazolium salt to a formazan product. However, the formazan produced in the XTT assay is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.
Data Presentation: Cytotoxicity of this compound
Table 1: Representative Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | MTT | 48 | 15.8 |
| HeLa | Cervical Cancer | MTT | 48 | 22.4 |
| A549 | Lung Cancer | XTT | 48 | 18.2 |
| HepG2 | Liver Cancer | XTT | 48 | 25.1 |
Experimental Protocols
MTT Assay Protocol
This protocol is a standard procedure for determining cell viability using the MTT assay.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Adherent or suspension cells
-
96-well flat-bottom plates
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
XTT Assay Protocol
This protocol outlines the procedure for the XTT cell viability assay.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Cell culture medium
-
Adherent or suspension cells
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT assay protocol.
-
-
XTT Reagent Preparation:
-
Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent.
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent (typically in a 1:50 ratio, but refer to the manufacturer's instructions). Mix gently.
-
-
XTT Addition:
-
After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Gently shake the plate to ensure mixing.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at a wavelength between 450 nm and 500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described in the MTT assay protocol to determine the percentage of cell viability and the IC₅₀ value.
-
Visualizations
Experimental Workflows
Representative Signaling Pathway
Many quinone-based anticancer compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a representative apoptotic signaling pathway that could be investigated for this compound.
Application Notes and Protocols for Apoptosis Assays: Investigating Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing apoptosis induced by Methylenedihydrotanshinquinone using two common and reliable methods: the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay and the Annexin V assay.
Introduction to Apoptosis Assays
Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Therefore, assays that detect and quantify apoptosis are invaluable tools in drug discovery and development for evaluating the cytotoxic effects of novel compounds like this compound.[1]
TUNEL Assay specifically detects DNA fragmentation, a characteristic feature of late-stage apoptosis.[1][2] The assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the free 3'-hydroxyl ends of DNA fragments with labeled dUTPs.[2][3] These labeled nucleotides can be fluorescently tagged for detection by fluorescence microscopy or flow cytometry, or linked to an enzyme for colorimetric detection.[1]
Annexin V Assay is used to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye.[4] By co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, this assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables represent example data that could be obtained from TUNEL and Annexin V assays to quantify the apoptotic effect of this compound on a cancer cell line.
Table 1: Quantification of Apoptosis by TUNEL Assay
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | 2.5 ± 0.8 |
| This compound | 10 | 15.2 ± 2.1 |
| This compound | 25 | 38.7 ± 4.5 |
| This compound | 50 | 65.1 ± 6.3 |
| Positive Control (e.g., Staurosporin) | 1 | 92.3 ± 3.7 |
Table 2: Quantification of Apoptosis by Annexin V/PI Flow Cytometry
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.1 ± 2.3 | 2.8 ± 0.7 | 2.1 ± 0.5 |
| This compound | 10 | 78.4 ± 3.1 | 15.3 ± 2.2 | 6.3 ± 1.1 |
| This compound | 25 | 45.2 ± 4.8 | 35.8 ± 3.9 | 19.0 ± 2.7 |
| This compound | 50 | 18.9 ± 3.5 | 42.1 ± 5.1 | 39.0 ± 4.8 |
Experimental Workflows and Signaling Pathways
Workflow for assessing apoptosis.
Apoptotic signaling pathways.
Experimental Protocols
Protocol 1: TUNEL Assay for Adherent Cells
This protocol is adapted for fluorescence microscopy.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate.
-
This compound stock solution.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared).
-
Permeabilization Solution: 0.1% Triton X-100 in 0.1% sodium citrate (B86180) (freshly prepared).
-
TUNEL Reaction Mixture (commercially available kit, e.g., from Roche, Promega, or Thermo Fisher Scientific).
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342).
-
Mounting medium.
Procedure:
-
Cell Seeding and Treatment: Seed cells onto coverslips at an appropriate density to reach 60-70% confluency at the time of the experiment. Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control) for the desired duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 30-60 minutes at room temperature.[6]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Solution for 2-5 minutes on ice.[3]
-
Washing: Wash the cells twice with PBS.
-
TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Add the mixture to the coverslips and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining: Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the samples using a fluorescence microscope. TUNEL-positive nuclei will exhibit green or red fluorescence (depending on the kit), while all nuclei will be stained by the counterstain (blue).
Protocol 2: Annexin V/PI Assay by Flow Cytometry
This protocol is for both suspension and adherent cells.
Materials:
-
Cell suspension.
-
This compound stock solution.
-
Cold PBS.
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[4][7]
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells in suspension or in culture plates with various concentrations of this compound and appropriate controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine with any floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[7][8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][8]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[4]
-
Analysis: Analyze the samples by flow cytometry within one hour. Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.[7]
Interpretation of Results:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.[7]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[7]
References
- 1. opentrons.com [opentrons.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. genscript.com [genscript.com]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Administering Methylenedihydrotanshinquinone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone is a bioactive compound isolated from the dried roots of Salvia miltiorrhiza, a plant widely used in traditional medicine.[1] Like other tanshinones, it has demonstrated potential therapeutic properties, including cytotoxic and anti-inflammatory effects.[1] Preclinical studies in animal models are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of this compound. These application notes provide a comprehensive guide for the administration of this compound and its derivatives in various animal models based on existing literature for structurally related tanshinones.
Data Presentation: Quantitative Data Summary
The following tables summarize dosages and administration routes for tanshinone derivatives in various animal models, which can serve as a starting point for studies with this compound.
Table 1: Administration of Tanshinone Derivatives in Rodent Models
| Compound | Animal Model | Disease/Condition | Dosing Regimen | Administration Route | Observed Effects | Reference |
| Tanshinone IIA Derivative (15a) | Mice | DSS-induced colitis | 5 or 10 mg/kg/day | Intragastric (i.g.) | Alleviation of pathological and inflammatory damage | [2] |
| Tanshinone IIA | Rats | Myocardial Ischemia-Reperfusion Injury | > 5 mg/kg | Intravenous (i.v.), Intraperitoneal (i.p.), Intragastric (i.g.) | Increased SOD levels, reduced MDA levels and myocardial infarction area | [3] |
| Tanshinone I | Nude Mice | Human Colorectal Carcinoma (HCT116) Xenograft | Not specified | Not specified | Significant inhibition of tumor growth without reducing body weight | [4] |
| Tanshinone IIA | Rat/Mouse Models | Alzheimer's Disease | Not specified | Not specified | Ameliorated cognitive deficits and attenuated neuropathological damage | [5] |
Table 2: Pharmacokinetic Parameters of Major Tanshinones in Animal Models
| Compound | Animal Model | Cmax (Maximum Plasma Concentration) | Bioavailability | Reference |
| Cryptotanshinone (CT) | Rats | Not specified | ~2.1% (oral) | [6] |
| Tanshinone IIA (TIIA) | Not specified | Varies by study | Poor water solubility and low bioavailability | [6][7] |
| Sodium tanshinone IIA sulfonate (STS) | Not specified | Improved compared to TIIA | Water-soluble derivative with improved pharmacokinetics | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of tanshinone derivatives in animal models. These can be adapted for this compound.
Protocol 1: Administration of a Tanshinone Derivative in a DSS-Induced Colitis Mouse Model
This protocol is based on the study of a derivative of tanshinone IIA and salviadione.[2]
1. Animal Model:
-
Species: C57BL/6 mice.
-
Induction of colitis: Administer 2.5% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for a specified period to induce acute or chronic colitis.
2. Drug Preparation:
-
Compound: this compound.
-
Vehicle: Prepare a suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution containing DMSO and polyethylene (B3416737) glycol, depending on the compound's solubility. Initial solubility tests are recommended.
3. Administration:
-
Route: Intragastric (i.g.) gavage.
-
Dosage: Based on related compounds, a starting dose of 5-10 mg/kg/day can be considered.[2] Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
Frequency: Administer once daily for the duration of the experiment (e.g., 8 days for acute colitis).[2]
4. Monitoring and Endpoint Analysis:
-
Monitor body weight, stool consistency, and presence of blood in feces daily.
-
At the end of the study, collect colon tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., cytokines via ELISA or qPCR).
Protocol 2: General Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetic profile of this compound.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
2. Drug Preparation:
-
Formulate this compound for both intravenous (i.v.) and oral (p.o.) administration.
-
IV formulation: Dissolve in a vehicle suitable for injection (e.g., a mixture of DMSO, PEG400, and saline). Ensure the solution is sterile-filtered.
-
Oral formulation: Prepare a suspension or solution in a suitable oral gavage vehicle (e.g., 0.5% CMC-Na).
-
3. Administration:
-
Intravenous: Administer a single bolus dose via the tail vein. A typical dose for a preliminary study might be 1-5 mg/kg.
-
Oral: Administer a single dose via oral gavage. A higher dose compared to the IV route is typically used to account for potential low oral bioavailability (e.g., 10-50 mg/kg).
4. Sample Collection:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Tanshinones have been shown to modulate several key signaling pathways involved in inflammation and cancer.[8][9] The potential inhibitory effects of this compound on these pathways are depicted below.
References
- 1. This compound | 126979-81-5 [chemicalbook.com]
- 2. A derivative of tanshinone IIA and salviadione, 15a, inhibits inflammation and alleviates DSS-induced colitis in mice by direct binding and inhibition of RIPK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of tanshinone IIA in rat models with myocardial ischemia–reperfusion injury: a systematic mini-review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 5. Frontiers | Preclinical evidence and potential mechanisms of tanshinone ⅡA on cognitive function in animal models of Alzheimer’s disease: a systematic review and meta-analysis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Tanshinone-IIA-Based Analogues of Imidazole Alkaloid Act as Potent Inhibitors To Block Breast Cancer Invasion and Metastasis in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent advances of tanshinone in regulating autophagy for medicinal research [frontiersin.org]
Application Notes and Protocols for In Vitro Testing of Methylenedihydrotanshinquinone
These application notes provide detailed protocols for the investigation of the biological activities of Methylenedihydrotanshinquinone in cell culture. The methodologies are designed for researchers, scientists, and drug development professionals. Given the limited specific data on this compound, the following protocols are based on standard assays for compounds with potential anti-cancer, anti-inflammatory, and antioxidant properties.
General Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance
The choice of cell line is critical and should be based on the research hypothesis. For anti-cancer studies, a panel of cell lines representing different cancer types is recommended (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). For anti-inflammatory studies, macrophage cell lines such as RAW 264.7 or THP-1 are commonly used. All cell lines should be obtained from a reputable cell bank and cultured according to the supplier's recommendations.
1.2. Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous solutions. A high-concentration stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Protocol:
-
Weigh out a precise amount of this compound powder.
-
Dissolve in a minimal amount of sterile DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
2.1. Experimental Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2.2. Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | [Value] | 100 |
| Concentration 1 | [Value] | [Value] |
| Concentration 2 | [Value] | [Value] |
| Concentration 3 | [Value] | [Value] |
| Concentration 4 | [Value] | [Value] |
| Concentration 5 | [Value] | [Value] |
| IC50 (µM) | \multicolumn{2}{c | }{[Calculated Value]} |
Anti-inflammatory Activity Assessment
This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess the anti-inflammatory potential of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines.
3.1. Experimental Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO production.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
3.2. Data Presentation
Table 2: Effect of this compound on NO Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO Concentration (µM) | % Inhibition of NO Production |
| Control | [Value] | - |
| LPS (1 µg/mL) | [Value] | 0 |
| LPS + Compound (Conc. 1) | [Value] | [Value] |
| LPS + Compound (Conc. 2) | [Value] | [Value] |
| LPS + Compound (Conc. 3) | [Value] | [Value] |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | [Value] | [Value] |
| LPS (1 µg/mL) | [Value] | [Value] |
| LPS + Compound (Conc. 1) | [Value] | [Value] |
| LPS + Compound (Conc. 2) | [Value] | [Value] |
| LPS + Compound (Conc. 3) | [Value] | [Value] |
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
4.1. Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
4.2. Data Presentation
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | [Value] | [Value] | [Value] | [Value] |
| Compound (Conc. 1) | [Value] | [Value] | [Value] | [Value] |
| Compound (Conc. 2) | [Value] | [Value] | [Value] | [Value] |
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that may be modulated by this compound and a general experimental workflow.
Application Notes and Protocols: Western Blot Analysis of Proteins Affected by Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of Methylenedihydrotanshinquinone (MDT), a derivative of tanshinone, on key cellular proteins. Based on the known biological activities of related tanshinone compounds, MDT is hypothesized to modulate proteins involved in apoptosis and inflammatory signaling pathways. This document offers protocols for Western blot analysis of select target proteins and illustrative data on their expected expression changes following MDT treatment.
Data Presentation: Anticipated Effects of this compound on Protein Expression
The following table summarizes the anticipated quantitative changes in protein expression in cancer cells treated with this compound, based on findings for structurally similar tanshinone derivatives. This data is illustrative and serves as a guide for expected experimental outcomes.
| Target Protein | Cellular Process | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| Bax | Apoptosis (Pro-apoptotic) | Control | 1.00 ± 0.12 |
| MDT (10 µM) | 2.50 ± 0.35 | ||
| MDT (20 µM) | 4.20 ± 0.51 | ||
| Bcl-2 | Apoptosis (Anti-apoptotic) | Control | 1.00 ± 0.09 |
| MDT (10 µM) | 0.60 ± 0.07 | ||
| MDT (20 µM) | 0.35 ± 0.05 | ||
| Cleaved PARP | Apoptosis Marker | Control | 1.00 ± 0.15 |
| MDT (10 µM) | 3.80 ± 0.42 | ||
| MDT (20 µM) | 6.50 ± 0.78 | ||
| p-STAT3 (Tyr705) | Signal Transduction | Control | 1.00 ± 0.11 |
| MDT (10 µM) | 0.45 ± 0.06 | ||
| MDT (20 µM) | 0.20 ± 0.03 | ||
| p-NF-κB p65 (Ser536) | Inflammatory Signaling | Control | 1.00 ± 0.13 |
| MDT (10 µM) | 0.55 ± 0.08 | ||
| MDT (20 µM) | 0.25 ± 0.04 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7, or other suitable cell lines) in 6-well plates at a density of 5 x 10^5 cells per well.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
MDT Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to final concentrations (e.g., 10 µM and 20 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Replace the medium in each well with the prepared MDT-containing or vehicle control medium and incubate for the desired time (e.g., 24 or 48 hours).
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (Bax, Bcl-2, Cleaved PARP, p-STAT3, STAT3, p-NF-κB p65, NF-κB p65, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to the loading control. For phosphorylated proteins, normalize to the total protein level.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
Application Notes and Protocols for Gene Expression Analysis in Response to Methylenedihydrotanshinquinone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone (MDT) is a derivative of tanshinone, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza. Tanshinones have garnered significant interest in pharmacological research due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Preliminary studies on related tanshinone compounds suggest that their anti-tumor effects may be mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines. This document provides a comprehensive set of protocols to investigate the effects of MDT on gene and protein expression in cancer cells, with a focus on elucidating its mechanism of action. The following protocols detail methods for cell viability assessment, apoptosis and cell cycle analysis, and the quantification of gene and protein expression levels of key regulatory molecules.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments conducted on a human colorectal cancer cell line (e.g., HCT116) treated with MDT for 48 hours.
Table 1: Effect of MDT on Cell Viability
| MDT Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 10 | 85 | ± 5.1 |
| 25 | 62 | ± 3.8 |
| 50 | 41 | ± 4.2 |
| 100 | 25 | ± 3.1 |
Table 2: Analysis of Apoptosis by Annexin V/PI Staining
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| MDT (50 µM) | 55.8 | 28.4 | 12.3 | 3.5 |
Table 3: Cell Cycle Distribution Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.3 | 28.1 | 16.6 |
| MDT (50 µM) | 72.1 | 15.4 | 12.5 |
Table 4: Relative Gene Expression Analysis by qPCR
| Gene | Function | Fold Change (MDT vs. Control) | p-value |
| TP53 | Tumor Suppressor | 2.8 | < 0.01 |
| CDKN1A (p21) | Cell Cycle Inhibitor | 3.5 | < 0.01 |
| BAX | Pro-apoptotic | 4.1 | < 0.001 |
| BCL2 | Anti-apoptotic | -3.2 | < 0.01 |
| CCNB1 (Cyclin B1) | G2/M Transition | -2.5 | < 0.01 |
| CDK1 | Cell Cycle Kinase | -2.1 | < 0.05 |
Table 5: Relative Protein Expression Analysis by Western Blot
| Protein | Function | Fold Change (MDT vs. Control) |
| p53 | Tumor Suppressor | 2.5 |
| p21 | Cell Cycle Inhibitor | 3.1 |
| Bax | Pro-apoptotic | 3.8 |
| Bcl-2 | Anti-apoptotic | -2.9 |
| Cyclin B1 | G2/M Transition | -2.2 |
| p-Akt (Ser473) | Survival Signaling | -4.5 |
| Total Akt | Survival Signaling | No significant change |
Experimental Protocols
Cell Culture and MDT Treatment
-
Cell Line Maintenance : Culture human colorectal cancer cells (e.g., HCT116) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
MDT Stock Solution : Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment : Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of MDT (e.g., 0, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
RNA Isolation and cDNA Synthesis
This protocol utilizes a TRIzol-based method for RNA extraction.[1][2][3][4][5][6]
-
Cell Lysis : After MDT treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol reagent per well of a 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.
-
Phase Separation : Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation : Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash : Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695). Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization : Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water. Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis : For each sample, mix 1 µg of total RNA with oligo(dT) primers and RNase-free water. Heat to 65°C for 5 minutes and then place on ice. Add a reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer. Incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qPCR)
This protocol is for SYBR Green-based qPCR.[1][7][8][9][10]
-
Reaction Setup : Prepare a qPCR master mix containing SYBR Green qPCR master mix, forward and reverse primers for the gene of interest (e.g., TP53, CDKN1A, BAX, BCL2, CCNB1, CDK1, and a housekeeping gene like GAPDH or ACTB), and nuclease-free water.
-
Plate Loading : Add the master mix to a 96-well qPCR plate. Add 1-2 µL of diluted cDNA to the respective wells. Run each sample in triplicate.
-
Thermal Cycling : Perform the qPCR in a real-time PCR detection system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis.
-
-
Data Analysis : Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot Analysis
This protocol outlines the major steps for western blotting.[11][12][13][14][15][16][17][18][19]
-
Protein Extraction : After MDT treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE : Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes. Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation : Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p21, Bax, Bcl-2, Cyclin B1, p-Akt, Total Akt, and a loading control like β-actin or GAPDH) overnight at 4°C. The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantification : Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.
Cell Viability (MTT) Assay
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment : Treat the cells with various concentrations of MDT for the desired time.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is performed using flow cytometry.[20][21][22][23][24]
-
Cell Preparation : After MDT treatment, harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This analysis is also performed using flow cytometry.[25][26][27][28][29]
-
Cell Fixation : Harvest the cells after MDT treatment and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation : Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of MDT in cancer cells.
Caption: Workflow for gene expression analysis.
Caption: Workflow for Western blot analysis.
References
- 1. stackscientific.nd.edu [stackscientific.nd.edu]
- 2. pages.jh.edu [pages.jh.edu]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. RNA purification and cDNA synthesis [protocols.io]
- 5. RNA isolation and reverse transcription [abcam.com]
- 6. RNA Isolation and cDNA Preparation from Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 10. gene-quantification.de [gene-quantification.de]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. licorbio.com [licorbio.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. A Simple, Reproducible Procedure for Chemiluminescent Western Blot Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitesizebio.com [bitesizebio.com]
- 21. researchgate.net [researchgate.net]
- 22. bioscience.co.uk [bioscience.co.uk]
- 23. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Apoptosis Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Application Notes & Protocols: Purification of Methylenedihydrotanshinquinone from Natural Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the purification of Methylenedihydrotanshinquinone, a bioactive diterpenoid quinone, from natural sources, primarily the dried roots of Salvia miltiorrhiza (Danshen). The protocols focus on modern and efficient purification techniques to obtain high-purity compounds suitable for research and drug development purposes.
Introduction
This compound is a member of the tanshinone family, a group of lipophilic compounds found in the roots of Salvia miltiorrhiza. These compounds have garnered significant attention for their diverse pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and antitumor properties.[1] The low yield of these secondary metabolites from their natural source necessitates efficient extraction and purification methods.[1] This document outlines a robust protocol centered around high-speed counter-current chromatography (HSCCC), a liquid-liquid partition chromatography technique known for its high recovery, sample loading capacity, and elimination of irreversible sample adsorption.[2][3]
Extraction and Purification Overview
The overall process for isolating this compound involves two main stages: extraction of the crude tanshinones from the plant material and subsequent chromatographic purification to isolate the target compound.
Extraction
Various methods have been developed for the extraction of tanshinones, including traditional alcohol extraction and more modern techniques like supercritical CO2 fluid extraction and microwave-assisted extraction.[1] Due to its simplicity and effectiveness for lipophilic compounds, solvent extraction with ethyl acetate (B1210297) or ethanol (B145695) is a commonly employed method.[1][4]
Purification
Following extraction, the crude extract contains a complex mixture of tanshinones and other phytochemicals. High-speed counter-current chromatography (HSCCC) has proven to be a highly effective technique for the separation and purification of individual tanshinones to a high degree of purity.[1][4][5][6] This method utilizes a two-phase solvent system to partition compounds based on their differential solubilities in the two phases, enabling efficient separation without a solid support matrix.[2][7]
Experimental Protocols
Protocol 1: Extraction of Crude Tanshinones from Salvia miltiorrhiza
This protocol describes a standard solvent extraction method to obtain a crude extract enriched in tanshinones.
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Ethyl acetate (analytical grade)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Weigh 100 g of dried, powdered Salvia miltiorrhiza root and place it into a 1 L round-bottom flask.
-
Add 500 mL of ethyl acetate to the flask.
-
Set up the reflux apparatus and heat the mixture to the boiling point of ethyl acetate (approximately 77°C) using a heating mantle.
-
Maintain the reflux for 2 hours with occasional stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture through filter paper to remove the plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator until a dry, crude extract is obtained.
-
Store the crude extract in a desiccator until further purification.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol details the separation of individual tanshinones, including this compound, from the crude extract using HSCCC.
Materials and Equipment:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for purity analysis
-
Crude tanshinone extract
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized)
-
Fraction collector
-
Vortex mixer
-
Separatory funnel
Procedure:
-
Preparation of the Two-Phase Solvent System:
-
Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 6:4:6.5:3.5.[4][6]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) phase and the lower (mobile) phase by sonication before use.
-
-
HSCCC Instrument Setup and Equilibration:
-
Fill the HSCCC column entirely with the upper phase (stationary phase).
-
Set the revolution speed of the apparatus to the desired value (e.g., 800 rpm).[2]
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.
-
-
Sample Preparation and Injection:
-
Dissolve a known amount of the crude tanshinone extract (e.g., 400 mg) in a small volume of the biphasic solvent system (e.g., 10 mL of the lower phase).[4]
-
Inject the sample solution into the HSCCC column through the sample injection valve.
-
-
Elution and Fraction Collection:
-
Continue to pump the mobile phase through the column at the set flow rate.
-
Monitor the effluent using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect fractions of the effluent at regular intervals using a fraction collector.
-
-
Analysis and Identification:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated compounds.
-
Pool the fractions containing the purified this compound.
-
Confirm the identity of the purified compound using spectroscopic methods such as ¹H NMR and Mass Spectrometry.[4][5]
-
Data Presentation
The following tables summarize the quantitative data from representative studies on the purification of tanshinones using HSCCC.
Table 1: Purification Yield and Purity of Tanshinones from Salvia miltiorrhiza using HSCCC. [4]
| Compound | Amount from 400 mg Crude Extract (mg) | Purity (%) |
| Dihydrotanshinone I | 8.2 | 97.6 |
| 1,2,15,16-Tetrahydrotanshiquinone | 5.8 | 95.1 |
| Cryptotanshinone | 26.3 | 99.0 |
| Tanshinone I | 16.2 | 99.1 |
| neo-przewaquinone A | 25.6 | 93.2 |
| Tanshinone IIA | 68.8 | 99.3 |
| Miltirone | 9.3 | 98.7 |
Table 2: Purity of Tanshinones Purified by HSCCC in a separate study. [5]
| Compound | Purity (%) |
| Tanshinone IIA | > 98 |
| Tanshinone I | > 94 |
Visualizations
The following diagrams illustrate the workflow and logical relationships in the purification process.
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbook.iupac.org [goldbook.iupac.org]
Application Notes and Protocols for In Vivo Studies of Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone, a derivative of tanshinone, has demonstrated potential cytotoxic and anti-inflammatory activities.[1] As a poorly water-soluble compound, its formulation for in vivo studies presents a significant challenge. These application notes provide a comprehensive guide to formulating this compound for oral and intravenous administration in preclinical research, along with protocols to investigate its mechanism of action, specifically its impact on key signaling pathways. Due to the limited availability of precise quantitative solubility data for this compound, the formulation concentrations provided herein are based on established practices for poorly soluble natural products and may require optimization.
Data Presentation: Formulation Strategies
The following tables summarize potential formulations for this compound for oral and intravenous administration. It is crucial to determine the optimal formulation through preliminary solubility and stability studies.
Table 1: Suggested Formulations for Oral Gavage
| Formulation Component | Vehicle Composition | This compound Concentration Range (mg/mL) | Preparation Notes |
| Suspension | 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in Saline + 0.1% (v/v) Tween-80 | 1 - 10 | Triturate the compound with a small amount of vehicle to form a paste before gradual dilution. Homogenize using a sonicator or homogenizer for a uniform suspension. |
| Co-solvent/Oil | 10% DMSO in Corn Oil | 1 - 5 | Dissolve the compound in DMSO first, then add corn oil. Vortex vigorously to form a uniform suspension or emulsion. Note that DMSO and corn oil can be immiscible, so continuous agitation before administration is necessary.[2] |
| Co-solvent System | 10% DMSO + 40% PEG 400 + 5% Tween-80 in Saline | 1 - 5 | Dissolve the compound in DMSO, then add PEG 400 and Tween-80. Finally, add saline to the desired volume. This may result in a clear solution or a fine suspension. |
Table 2: Suggested Formulations for Intravenous Injection
| Formulation Component | Vehicle Composition | This compound Concentration Range (mg/mL) | Preparation Notes |
| Co-solvent System 1 | 10% DMSO + 40% PEG 400 in Saline | 0.5 - 2 | Dissolve the compound in DMSO, then add PEG 400. Finally, add saline to the desired volume. Administer slowly to avoid precipitation in the bloodstream.[3] |
| Co-solvent System 2 | 20% DMSO + 30% PEG 300 in Saline | 0.5 - 2.5 | Dissolve the compound in DMSO, then add PEG 300. Finally, add saline to the desired volume. The final concentration of DMSO should be carefully considered to minimize toxicity. |
| Cyclodextrin (B1172386) | 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline | 0.5 - 2 | Complexation with cyclodextrins can enhance the aqueous solubility of hydrophobic compounds. The compound should be incubated with the cyclodextrin solution with stirring to facilitate complex formation. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Sodium Carboxymethyl Cellulose (CMC-Na)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile containers
-
Magnetic stirrer and stir bar
-
Sonicator or homogenizer
-
Analytical balance
-
Graduated cylinders and pipettes
Procedure:
-
Prepare the Vehicle:
-
To prepare 100 mL of 0.5% CMC-Na with 0.1% Tween-80, add 0.5 g of CMC-Na to approximately 90 mL of sterile saline while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved. Gentle heating may be applied to aid dissolution, but the solution must be cooled to room temperature before adding the compound.
-
Add 0.1 mL of Tween-80 to the CMC-Na solution and mix thoroughly.
-
Adjust the final volume to 100 mL with sterile saline.
-
-
Prepare the Suspension:
-
Weigh the desired amount of this compound powder.
-
In a sterile container, add a small volume of the prepared vehicle to the powder and triturate to form a smooth paste. This step is crucial for proper wetting of the powder.
-
Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing or stirring).
-
For a more uniform and fine particle suspension, sonicate or homogenize the mixture.
-
-
Storage:
-
Store the suspension at 2-8°C, protected from light.
-
Before each administration, allow the suspension to reach room temperature and vortex vigorously to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriate-sized oral gavage needle (e.g., 20-gauge for adult mice)
-
1 mL syringe
-
Animal balance
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required dose volume. The maximum recommended dosing volume is 10 mL/kg, though smaller volumes are often preferred.[4]
-
-
Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the side of the mouth and advance it along the upper palate towards the esophagus. The mouse will often swallow as the needle reaches the pharynx.
-
Gently and without force, pass the needle into the esophagus and down to the stomach.
-
Administer the suspension slowly.
-
Withdraw the needle in a single, smooth motion.
-
-
Post-Administration:
-
Monitor the animal for any signs of distress immediately after administration and periodically for the next few hours.
-
Protocol 3: Preparation of this compound Solution for Intravenous Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Prepare the Solution:
-
In a sterile vial, dissolve the required amount of this compound in the calculated volume of DMSO. For a final concentration of 10% DMSO, if the final volume is 1 mL, use 0.1 mL of DMSO.
-
Vortex until the compound is completely dissolved.
-
Add the calculated volume of PEG 400 (e.g., 0.4 mL for a 40% final concentration in 1 mL). Vortex to mix thoroughly.
-
Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.
-
-
Sterilization:
-
Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Storage:
-
Store the solution at 2-8°C, protected from light.
-
Before use, visually inspect the solution for any precipitation. If precipitation has occurred, the solution may need to be gently warmed and vortexed to redissolve the compound.
-
Protocol 4: Investigation of Cell Cycle Arrest and Signaling Pathways by Western Blot
Based on studies of the structurally similar compound 15,16-dihydrotanshinone I, this compound is hypothesized to induce cell cycle arrest and modulate the AMPK/Akt/mTOR and MAPK signaling pathways.[5][6]
Materials:
-
Cancer cell line (e.g., human hepatocellular carcinoma cells like SK-HEP-1)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO for in vitro use)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., Cyclin D1, CDK4, p-AMPK, AMPK, p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, p-p38, p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Gavage [ko.cwru.edu]
- 3. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells [jcpjournal.org]
- 6. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Enzymatic Inhibition by Methylenedihydrotanshinquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone is a derivative of tanshinone, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza. Tanshinones have garnered significant interest in pharmacological research due to their diverse biological activities, including potential anti-inflammatory, antioxidant, and neuroprotective effects. A key aspect of understanding the therapeutic potential of these compounds lies in elucidating their mechanisms of action, particularly their ability to inhibit specific enzymes involved in disease pathogenesis.
Quantitative Data Summary
The following table summarizes the inhibitory activities of tanshinone compounds structurally related to this compound against Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE). This data is provided to offer a comparative baseline for the expected inhibitory potency of this compound.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Tanshinone I | hMAO-A | < 10 | - | [1] |
| Tanshinone IIA | hMAO-A | < 10 | - | [1] |
| Cryptotanshinone | hMAO-A | < 10 | - | [1] |
| Tanshinone I | hMAO-B | < 25 | - | [1] |
| Tanshinone IIA | hMAO-B | < 25 | - | [1] |
| Cryptotanshinone | hMAO-B | < 25 | - | [1] |
| Dihydrotanshinone (B163075) I | hAChE | Binds to Peripheral Site | - | [2] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. The "-" indicates that the specific type of inhibition was not detailed in the cited source.
Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory activity of this compound against both MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)
-
This compound (test compound)
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.
-
Prepare a detection reagent mixture containing the MAO substrate, HRP, and Amplex® Red in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the appropriate reagent:
-
Test wells: 50 µL of the serially diluted this compound solution.
-
Positive control wells: 50 µL of the respective positive control inhibitor solution.
-
Negative control (100% activity) wells: 50 µL of assay buffer with the same concentration of solvent as the test compound.
-
Blank wells: 50 µL of assay buffer without the enzyme.
-
-
Add 25 µL of the MAO-A or MAO-B enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the detection reagent mixture to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of the inhibitor and analyze the data using Lineweaver-Burk plots.
-
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity of this compound against AChE. The assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Donepezil or Galantamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well clear microplates
-
Microplate reader with absorbance capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
140 µL of assay buffer.
-
20 µL of the serially diluted this compound solution (or positive control, or buffer with solvent for negative control).
-
20 µL of the AChE enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula provided in Protocol 1.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Kinetic studies to determine the mode of inhibition can be performed as described in Protocol 1.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Monoamine Oxidase (MAO) signaling pathway and point of inhibition.
Caption: Acetylcholinesterase (AChE) signaling pathway and point of inhibition.
Caption: General experimental workflow for enzymatic inhibition assays.
References
- 1. Monoamine Oxidase Inhibition by Major Tanshinones from Salvia miltiorrhiza and Selective Muscarinic Acetylcholine M4 Receptor Antagonism by Tanshinone I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification of Methylenedihydrotanshinquinone Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone, a derivative of tanshinone IIA, is a compound of significant interest in drug discovery due to its potential pharmacological activities. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the identification of this compound metabolites using an in vitro metabolism model with human liver microsomes, followed by analysis with Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Experimental Protocols
In Vitro Metabolism of this compound
This protocol describes the incubation of this compound with human liver microsomes to generate potential metabolites.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a pre-incubation mixture by adding 5 µL of human liver microsomes (20 mg/mL stock) to 845 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 5 µL of this compound stock solution (1 mM in DMSO) to achieve a final substrate concentration of 5 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding 100 µL of the pre-warmed NADPH regenerating system solution.
-
The final incubation volume is 1 mL.
-
Include a negative control incubation without the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
-
Termination of Reaction:
-
Stop the reaction by adding 1 mL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
-
Sample Preparation for LC-MS Analysis:
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol/water.
-
Vortex and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
LC-HRMS Analysis
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range (Full Scan) | m/z 100 - 1000 |
| Collision Energy (MS/MS) | Ramped from 15 to 40 eV |
| Data Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
Data Presentation
The identification of metabolites is based on accurate mass measurements and the interpretation of fragmentation patterns. The following tables summarize the expected m/z values for this compound and its predicted Phase I and Phase II metabolites.
Table 1: Predicted Phase I Metabolites of this compound
| Proposed Metabolite | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |
| This compound (Parent) | C₁₉H₁₆O₃ | 292.1099 | 293.1172 |
| Hydroxylation (+O) | C₁₉H₁₆O₄ | 308.1049 | 309.1121 |
| Dihydroxylation (+2O) | C₁₉H₁₆O₅ | 324.0998 | 325.1070 |
| Dehydrogenation (-2H) | C₁₉H₁₄O₃ | 290.0943 | 291.1016 |
| N-dealkylation (if applicable) | Varies | Varies | Varies |
Table 2: Predicted Phase II Metabolites of this compound
| Proposed Metabolite | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |
| Glucuronide Conjugate (+C₆H₈O₆) | C₂₅H₂₄O₉ | 484.1420 | 485.1493 |
| Sulfate Conjugate (+SO₃) | C₁₉H₁₆O₆S | 372.0668 | 373.0740 |
Visualizations
Caption: Experimental workflow for metabolite identification.
Caption: Proposed metabolic pathway of this compound.
Conclusion
This application note provides a comprehensive framework for the identification of this compound metabolites using a combination of in vitro metabolism and advanced LC-HRMS techniques. The detailed protocols and expected data will guide researchers in elucidating the biotransformation pathways of this and similar compounds, which is a critical step in the drug development process. The high-resolution mass spectrometry data, combined with fragmentation analysis, allows for the confident identification of metabolites, providing essential information for subsequent safety and efficacy studies.
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest by Methylenedihydrotanshinquinone
An analysis of the cell cycle is crucial for understanding the mechanisms of action of potential therapeutic compounds. Methylenedihydrotanshinquinone (MDT), a derivative of tanshinone, has been investigated for its potential anti-cancer properties, with a key focus on its ability to induce cell cycle arrest. This application note provides a detailed protocol for analyzing MDT-induced cell cycle arrest using flow cytometry, a powerful technique for measuring cellular DNA content.
Introduction
This compound (MDT) is a derivative of tanshinones, which are bioactive compounds extracted from the roots of Salvia miltiorrhiza. Tanshinones, including Tanshinone IIA and Cryptotanshinone, have been shown to exhibit anti-tumor effects by inducing apoptosis and cell cycle arrest in various cancer cell lines. This document outlines the methodology for assessing the impact of MDT on cell cycle progression using propidium (B1200493) iodide (PI) staining and flow cytometry. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and, consequently, the determination of the cell cycle phase (G1, S, or G2/M) of individual cells.
Principle of the Assay
Flow cytometry measures the fluorescence intensity of individual cells as they pass through a laser beam. Cells in the G1 phase of the cell cycle have a normal diploid (2n) DNA content. During the S phase, DNA is synthesized, and the DNA content increases until it is doubled (4n) in the G2 and M phases. By staining cells with PI, the fluorescence intensity will be directly proportional to the DNA content. A flow cytometer can then generate a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the cell count. This allows for the quantification of the percentage of cells in each phase of the cell cycle, revealing any potential arrest at a specific checkpoint induced by a compound like MDT.
Experimental Protocols
Materials and Reagents
-
Cancer cell line (e.g., Human colorectal cancer cell line HCT116)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (MDT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Cell Culture and Treatment
-
Culture HCT116 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Prepare a stock solution of MDT in DMSO.
-
Treat the cells with varying concentrations of MDT (e.g., 0, 5, 10, 20 µM) for 24 or 48 hours. The final concentration of DMSO should be less than 0.1% in all wells.
Cell Harvesting and Fixation
-
After the treatment period, collect the cell culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the cells collected from the medium.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 1500 rpm for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at 37°C for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution based on the DNA content histogram.
Data Presentation
The following table summarizes the expected quantitative data from a representative experiment investigating the effect of a tanshinone derivative on the cell cycle distribution in HCT116 cells after 24 hours of treatment.
Table 1: Effect of a Tanshinone Derivative on Cell Cycle Distribution in HCT116 Cells
| Treatment Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 2.8 |
| 5 | 65.7 ± 4.2 | 20.1 ± 2.1 | 14.2 ± 1.9 |
| 10 | 75.3 ± 5.5 | 15.4 ± 1.8 | 9.3 ± 1.5 |
| 20 | 82.1 ± 6.3 | 10.2 ± 1.3 | 7.7 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Workflow for analyzing MDT-induced cell cycle arrest.
Signaling Pathway
Based on studies of similar tanshinone compounds, MDT may induce G1 phase arrest through the modulation of key cell cycle regulatory proteins.
Caption: Proposed signaling pathway for MDT-induced G1 cell cycle arrest.
Application Notes and Protocols for Live-Cell Imaging of Methylenedihydrotanshinquinone Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone is a derivative of tanshinone, a class of bioactive compounds extracted from the medicinal plant Salvia miltiorrhiza. While specific research on this compound is emerging, its structural similarity to other well-studied tanshinones, such as Dihydrotanshinone I and Cryptotanshinone (B1669641), suggests potent anti-cancer properties. These related compounds have been demonstrated to induce cell death, primarily through apoptosis and cell cycle arrest, in various cancer cell lines.[1][2][3][4][5] Live-cell imaging provides a powerful tool to dissect the dynamic cellular processes affected by such compounds in real-time, offering critical insights into their mechanism of action.
These application notes provide a framework for investigating the effects of this compound on living cells, with a focus on apoptosis and associated signaling pathways. The protocols are designed for fluorescence microscopy and high-content imaging systems.
Key Cellular Processes Potentially Affected by this compound
Based on the activities of related tanshinone compounds, this compound is hypothesized to influence the following cellular processes, which are amenable to live-cell imaging analysis:
-
Apoptosis: Induction of programmed cell death is a hallmark of many anti-cancer agents. Live-cell assays can monitor key apoptotic events such as caspase activation, phosphatidylserine (B164497) (PS) externalization, and loss of mitochondrial membrane potential.
-
Cell Cycle Progression: Tanshinones have been shown to cause cell cycle arrest.[1][6] Fluorescent reporters can be used to track the progression of individual cells through the cell cycle.
-
Signal Transduction: Signaling pathways implicated in the action of related tanshinones include the STAT3, PI3K/Akt/mTOR, and MAPK/JNK pathways.[5][7][8][9][10] Genetically encoded biosensors or fluorescently labeled antibodies (in fixed-cell validation) can be used to monitor the activity of key proteins in these pathways.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies on related tanshinone compounds, which can serve as a reference for designing dose-response experiments for this compound.
Table 1: Apoptotic Induction by Cryptotanshinone (CT) in Cancer Cell Lines
| Cell Line | Concentration (µM) | Time (hours) | Apoptosis (%) |
| Human Osteosarcoma | 20 | 24 | > 90 |
| Canine Osteosarcoma | 20 | 24 | > 90 |
| Human Glioblastoma | 20 | 24 | > 90 |
| Canine Glioblastoma | 20 | 24 | > 90 |
Data adapted from a comprehensive live-cell imaging analysis of Cryptotanshinone.[2][7]
Table 2: IC50 Values and Apoptotic Fraction for Dihydrotanshinone I (DHT) in Gastric Cancer Cells
| Cell Line | IC50 (µM) at 24h | Apoptotic Fraction at 6 µM |
| SGC7901 | 9.14 | 41.3% |
| MGC803 | 5.39 | 35.4% |
Data adapted from a study on Dihydrotanshinone I-induced apoptosis in gastric cancer cells.[11]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Apoptosis Induction
This protocol details the use of a live-cell imaging assay to monitor apoptosis in real-time following treatment with this compound. It utilizes a combination of fluorescent probes to detect caspase-3/7 activation and changes in membrane permeability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
This compound (stock solution in DMSO)
-
Live-cell apoptosis reagent (e.g., a combined caspase-3/7 and cell viability probe)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in glass-bottom imaging dishes at a density that allows for individual cell tracking and ensures they are in the exponential growth phase at the time of imaging. Allow cells to adhere overnight.
-
Reagent Preparation: Prepare a working solution of the live-cell apoptosis reagent in imaging medium according to the manufacturer's instructions. Prepare serial dilutions of this compound in imaging medium. Include a vehicle control (DMSO).
-
Treatment and Staining:
-
Gently wash the cells once with pre-warmed imaging medium.
-
Add the imaging medium containing the live-cell apoptosis reagent to the cells.
-
Add the desired concentrations of this compound to the respective dishes.
-
-
Live-Cell Imaging:
-
Immediately place the dish on the microscope stage within the environmental chamber.
-
Acquire phase-contrast and multi-channel fluorescent images every 15-30 minutes for a duration of 24-72 hours. Use the lowest possible laser power to minimize phototoxicity.
-
-
Data Analysis:
-
Use image analysis software to quantify the number of fluorescent (apoptotic) and dead cells over time.
-
The increase in the number of caspase-3/7 positive cells in the treated groups compared to the control will indicate the rate of apoptosis induction.
-
Protocol 2: Live-Cell Imaging of Cell Cycle Progression
This protocol uses a fluorescent cell cycle indicator to monitor the progression of individual cells through the cell cycle and identify any cell cycle arrest induced by this compound.
Materials:
-
Cancer cell line stably expressing a fluorescent cell cycle indicator (e.g., FUCCI)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
This compound (stock solution in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells stably expressing the cell cycle indicator in glass-bottom imaging dishes.
-
Treatment: Add the desired concentrations of this compound to the respective dishes. Include a vehicle control (DMSO).
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire phase-contrast and multi-channel fluorescent images every 20-30 minutes for 48-72 hours.
-
-
Data Analysis:
-
Track individual cells over time.
-
Monitor the fluorescence changes to determine the cell cycle phase of each cell.
-
Quantify the duration of each cell cycle phase and identify the point of cell cycle arrest in treated cells.
-
Mandatory Visualizations
Caption: Workflow for live-cell imaging of apoptosis.
Caption: Inferred apoptosis signaling pathway.
References
- 1. Dihydrotanshinone I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive live-cell imaging analysis of cryptotanshinone and synergistic drug-screening effects in various human and canine cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrotanshinone I induced apoptosis and autophagy through caspase dependent pathway in colon cancer [agris.fao.org]
- 4. Dihydrotanshinone I inhibits gallbladder cancer growth by targeting the Keap1-Nrf2 signaling pathway and Nrf2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrotanshinone induces apoptosis of SGC7901 and MGC803 cells via activation of JNK and p38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive live-cell imaging analysis of cryptotanshinone and synergistic drug-screening effects in various human and canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Methylenedihydrotanshinquinone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylenedihydrotanshinquinone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a derivative of tanshinone, a class of bioactive compounds isolated from the medicinal plant Salvia miltiorrhiza. Like other tanshinones, it is a hydrophobic molecule with poor water solubility. This low aqueous solubility can significantly limit its bioavailability and therapeutic efficacy in biological systems, making it a critical challenge to overcome in preclinical and clinical development.
Q2: What are the most promising strategies for improving the aqueous solubility of this compound?
Based on studies with structurally similar tanshinone derivatives, the most effective methods for enhancing the aqueous solubility of this compound are:
-
Solid Dispersion: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[1] This can be achieved through methods like solvent evaporation or melt extrusion.[2][3]
-
Cyclodextrin (B1172386) Inclusion Complexation: This method involves encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin, a cyclic oligosaccharide.[4] The hydrophilic exterior of the cyclodextrin then renders the complex water-soluble.[4]
Other potential methods include particle size reduction (micronization and nanonization), co-solvency, and pH adjustment, although solid dispersions and cyclodextrin complexes have shown particular promise for this class of compounds.[2][5]
Q3: What level of solubility enhancement can I expect with these methods?
| Method | Carrier/Agent | Fold Increase in Solubility (Approximate) | Reference |
| Solid Dispersion | PVP K-30 | >10-fold | |
| Poloxamer 407 | >10-fold | ||
| Nano-CaCO3 with Poloxamer 188 | Significant improvement in dissolution | [6] | |
| Cyclodextrin Complex | β-Cyclodextrin | Variable, depends on complexation efficiency | [4] |
| Hydroxypropyl-β-cyclodextrin | Can be significantly higher than β-cyclodextrin | [4] |
Q4: What are the potential pharmacological implications of improving the solubility of this compound?
This compound has been reported to exhibit anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8. Enhancing its aqueous solubility is expected to increase its bioavailability, leading to more potent anti-inflammatory effects at lower doses. The inhibition of these cytokines is often mediated by the NF-κB signaling pathway.[7][8][9]
Troubleshooting Guides
Issue 1: Low Yield or Inefficient Formation of Solid Dispersion
Possible Causes:
-
Incomplete solvent removal: Residual solvent can lead to a sticky or oily product instead of a solid dispersion.
-
Phase separation: The drug and polymer may not be fully miscible, leading to the formation of separate drug and polymer domains upon solvent evaporation.
-
Inappropriate drug-to-polymer ratio: A high drug loading can increase the likelihood of crystallization and reduce the stability of the amorphous solid dispersion.[10]
Solutions:
-
Optimize drying process: Use a high vacuum and slightly elevated temperature to ensure complete solvent removal. Lyophilization (freeze-drying) can also be an effective alternative to solvent evaporation.[2]
-
Screen different polymers: Test a variety of hydrophilic polymers such as PVP K-30, Poloxamer 407, or Soluplus® to find one that has good miscibility with this compound.[10]
-
Adjust drug-to-polymer ratio: Start with a lower drug loading (e.g., 1:10 drug-to-polymer ratio) and gradually increase it to find the optimal ratio that balances solubility enhancement and stability.
Issue 2: Instability and Recrystallization of the Amorphous Solid Dispersion During Storage
Possible Causes:
-
Moisture absorption: Water can act as a plasticizer, reducing the glass transition temperature (Tg) of the solid dispersion and promoting recrystallization.[10]
-
High drug loading: As mentioned, a higher drug concentration increases the thermodynamic driving force for crystallization.[10]
-
Inadequate interaction between drug and polymer: Weak interactions may not be sufficient to stabilize the amorphous form of the drug.
Solutions:
-
Control storage conditions: Store the solid dispersion in a desiccator or under low humidity conditions. Consider using polymers with low hygroscopicity.
-
Optimize drug loading: A lower drug-to-polymer ratio can improve stability.
-
Characterize drug-polymer interactions: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) to assess the interactions between this compound and the polymer. Stronger interactions, such as hydrogen bonding, can lead to a more stable amorphous system.
Issue 3: Inefficient Cyclodextrin Inclusion Complexation
Possible Causes:
-
Poor fit of the guest molecule in the cyclodextrin cavity: The size and shape of this compound may not be optimal for the specific cyclodextrin being used.
-
Competition from solvent molecules: The solvent used in the preparation method can compete with the guest molecule for a place in the cyclodextrin cavity.[11]
-
Suboptimal preparation method: The chosen method (e.g., kneading, co-precipitation) may not be the most efficient for this particular guest-host system.[11][12]
Solutions:
-
Screen different cyclodextrins: Test α-, β-, and γ-cyclodextrins, as well as more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), to find the best fit.
-
Optimize the solvent system: While water is the primary medium, using a co-solvent like ethanol (B145695) in the initial stages can help dissolve the hydrophobic guest and facilitate its entry into the cyclodextrin cavity.
-
Try different preparation methods: Compare the efficiency of kneading, co-precipitation, and freeze-drying methods to identify the most effective one for your system.[11][12]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials:
-
This compound
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
Dichloromethane (B109758) (or another suitable volatile organic solvent)
-
-
Procedure:
-
Accurately weigh this compound and PVP K-30 in a desired ratio (e.g., 1:5 w/w).
-
Dissolve both components completely in a minimal amount of dichloromethane in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask, grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure uniform particle size.
-
Store the resulting powder in a desiccator.
-
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials:
-
This compound
-
β-Cyclodextrin
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Accurately weigh this compound and β-cyclodextrin in a 1:1 molar ratio.
-
Place the β-cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Gradually add the this compound solution to the β-cyclodextrin paste in the mortar.
-
Knead the mixture thoroughly for 30-60 minutes, maintaining a paste-like consistency by adding small amounts of the water:ethanol mixture if necessary.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
Visualizations
Caption: Experimental workflow for improving the aqueous solubility of this compound.
Caption: Plausible NF-κB signaling pathway inhibited by this compound.
References
- 1. iipseries.org [iipseries.org]
- 2. japsonline.com [japsonline.com]
- 3. crsubscription.com [crsubscription.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 7. Tanshinone IIA attenuates neuroinflammation via inhibiting RAGE/NF-κB signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Tanshinone IIA Protects Against Cerebral Ischemia Reperfusion Injury by Regulating Microglial Activation and Polarization via NF-κB Pathway [frontiersin.org]
- 9. Tanshinone I and Tanshinone IIA/B attenuate LPS-induced mastitis via regulating the NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. oatext.com [oatext.com]
- 12. eijppr.com [eijppr.com]
Technical Support Center: Enhancing the Stability of Methylenedihydrotanshinquinone (MDT) in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Methylenedihydrotanshinquinone (MDT) in solution. The information provided is based on studies of closely related tanshinone compounds, such as Tanshinone IIA and Cryptotanshinone (B1669641), and should serve as a valuable resource for handling MDT.
Frequently Asked Questions (FAQs)
Q1: My MDT solution has changed color. What could be the cause?
A1: A color change in your MDT solution is likely an indicator of degradation. Tanshinone compounds are susceptible to degradation under certain conditions, which can lead to the formation of colored degradants. Key factors that can induce degradation and subsequent color change include exposure to light, high temperatures, and suboptimal pH levels.[1][2] It is recommended to protect your solution from light and store it at a low temperature.
Q2: I'm observing precipitation in my aqueous MDT solution. How can I improve its solubility and stability?
A2: Poor aqueous solubility is a known characteristic of many tanshinone derivatives.[3][4] Precipitation can occur if the concentration of MDT exceeds its solubility limit in the chosen solvent. To enhance solubility and prevent precipitation, consider the following approaches:
-
Co-solvents: Employing a co-solvent system can significantly improve solubility. Alcohols such as methanol (B129727), ethanol, and isopropanol (B130326) have been shown to be effective solvents for cryptotanshinone.[5]
-
pH Adjustment: The solubility of tanshinones can be pH-dependent. For cryptotanshinone, an alkaline environment (pH 10.0-12.7) was found to be optimal for solubility and stability.[5] However, extreme pH values should be avoided as they can lead to structural modifications and degradation.[5]
-
Formulation Strategies: Advanced formulation techniques like solid dispersions with hydrophilic carriers (e.g., nano-hydroxyapatite, poloxamer 188, nano-CaCO3) have been successfully used to improve the dissolution and stability of Tanshinone IIA.[3][6]
Q3: What are the optimal storage conditions for an MDT solution to minimize degradation?
A3: Based on the instability of related tanshinones, it is recommended to store MDT solutions under the following conditions:
-
Protection from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.[1][2]
-
Low Temperature: For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing at -20 °C or -80 °C is recommended.[5]
-
Controlled pH: Maintain the pH of the solution within a stable range. For cryptotanshinone, a pH between 8.0 and 12.0 was found to be most stable.[5] The optimal pH for MDT should be determined experimentally.
-
Inert Atmosphere: For highly sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of biological activity | Degradation of MDT | - Verify storage conditions (light, temperature, pH).- Prepare fresh solutions before each experiment.- Analyze the purity of the stock solution using HPLC. |
| Inconsistent results between experiments | Instability of MDT in the experimental medium | - Evaluate the stability of MDT in your specific cell culture medium or buffer. Some components in the medium could accelerate degradation.- Dihydrotanshinone (B163075) and cryptotanshinone have shown rapid degradation in dimethylsulfoxide (DMSO).[7] Consider alternative solvents if using DMSO stock solutions for extended periods. |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products | - Protect the sample from light and heat during analysis.- Adjust the mobile phase pH to a range where MDT is more stable.- Consider using a shorter analysis time if possible. |
Data on Tanshinone Stability
The following tables summarize the stability of Tanshinone IIA (a structurally related compound) under various conditions, which can provide insights into the potential stability profile of MDT.
Table 1: Influence of pH on the Stability of Tanshinone IIA in Solution [2]
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 3.0 | 0.0152 | 45.53 |
| 5.0 | 0.0089 | 77.75 |
| 7.0 | 0.0115 | 60.17 |
| 9.0 | 0.0231 | 30.00 |
| 11.0 | 0.0462 | 15.00 |
Data suggests that Tanshinone IIA is most stable around neutral pH and degrades faster in acidic and strongly alkaline conditions.
Table 2: Influence of Temperature on the Stability of Tanshinone IIA in Solution [2]
| Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 40 | 0.0058 | 119.31 |
| 60 | 0.0231 | 30.00 |
| 80 | 0.0924 | 7.50 |
As expected, the degradation of Tanshinone IIA increases with higher temperatures.
Table 3: Influence of Light on the Stability of Tanshinone IIA in Solution [2]
| Condition | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| Dark | 0.0023 | 300.87 |
| Light (4500 lx) | 0.0462 | 15.00 |
Exposure to light significantly accelerates the degradation of Tanshinone IIA.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol is adapted from methods used for the analysis of Tanshinone IIA and can be optimized for MDT.[3][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15, v/v). The ratio may need to be adjusted for optimal separation of MDT and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (or the λmax of MDT).
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a stock solution of MDT in a suitable solvent (e.g., methanol). b. Dilute the stock solution with the desired test solution (e.g., buffer at a specific pH, cell culture medium) to the final concentration. c. At specified time points, withdraw an aliquot of the sample. d. Filter the sample through a 0.45 µm syringe filter. e. Inject the filtered sample into the HPLC system. f. The concentration of MDT is determined by measuring the peak area and comparing it to a standard curve. The degradation is calculated as the percentage loss of the initial concentration over time.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes with MDT.
Caption: Hypothetical degradation pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced dissolution and stability of Tanshinone IIA base by solid dispersion system with nano-hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of pH-Responsive Tanshinone IIA-Loaded Calcium Alginate Nanoparticles and Their Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An attempt to stabilize tanshinone IIA solid dispersion by the use of ternary systems with nano-CaCO3 and poloxamer 188 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Methylenedihydrotanshinquinone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methylenedihydrotanshinquinone (MDT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor bioavailability of this compound. While specific data for MDT is limited, the strategies outlined here have proven effective for structurally similar tanshinones, such as Tanshinone IIA, which also suffers from low aqueous solubility, poor permeability, and significant first-pass metabolism.[1][2] These approaches serve as a strong starting point for your own experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound (MDT)?
A1: Based on data from similar tanshinones like Tanshinone IIA, the poor oral bioavailability of MDT is likely attributed to several factors:
-
Low Aqueous Solubility: As a lipophilic compound, MDT is expected to have poor solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[2][3]
-
Poor Permeability: The chemical structure may hinder its ability to efficiently pass through the intestinal epithelium.[1]
-
First-Pass Metabolism: Like many natural products, MDT may be extensively metabolized in the liver before it can reach systemic circulation, reducing the amount of active compound.[2]
Q2: Which formulation strategies have been most successful for improving the bioavailability of similar tanshinones?
A2: Several advanced formulation strategies have significantly enhanced the oral bioavailability of Tanshinone IIA and can be adapted for MDT. These include:
-
Lipid-Based Nanocarriers: Encapsulating the compound in lipid nanocapsules or nanoemulsions can improve its solubility and absorption.[1][2][4]
-
Solid Dispersions: Creating a solid dispersion with a carrier like porous silica (B1680970) can transform the crystalline drug into a more soluble amorphous state.[5]
-
Inclusion Complexes: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can increase the aqueous solubility of the compound.[6]
-
Polymeric Nanoparticles: Formulations using polymers like chitosan (B1678972) can also enhance solubility and dissolution rates.[7]
Q3: What kind of bioavailability improvement can I expect with these advanced formulations?
A3: For Tanshinone IIA, studies have shown significant improvements. For example, lipid nanocapsules have been reported to increase the area under the curve (AUC), a measure of total drug exposure, by approximately 3.6-fold compared to a simple suspension.[1] Solid dispersions with porous silica have increased the relative bioavailability to over 165%.[3] Encapsulation with hydroxypropyl-β-cyclodextrin has resulted in a 3.71-fold increase in AUC.[6] Specific results for MDT will require experimental validation.
Troubleshooting Guides
Problem: Low and variable drug concentration in plasma after oral administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dissolution in the gastrointestinal tract. | Formulate MDT as a solid dispersion with a hydrophilic carrier (e.g., porous silica, PVP K30, Poloxamer 188).[5][7] | Increased dissolution rate and saturation solubility, leading to higher and more consistent plasma concentrations. |
| Inadequate absorption across the intestinal wall. | Develop a lipid-based formulation such as lipid nanocapsules or a self-microemulsifying drug delivery system (SMEDDS).[1][2] | The lipid carrier can facilitate transport across the intestinal epithelium, improving absorption. |
| Extensive first-pass metabolism. | Investigate nanoformulations that may alter the absorption pathway, potentially utilizing lymphatic transport to bypass the liver. | Reduced impact of first-pass metabolism, leading to higher systemic bioavailability. |
Problem: Difficulty achieving a stable and consistent formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of the drug in aqueous media during in vitro testing. | Prepare an inclusion complex with hydroxypropyl-β-cyclodextrin.[6] | The hydrophilic exterior of the cyclodextrin (B1172386) will improve the aqueous solubility and stability of MDT. |
| Phase separation or instability of nanoemulsions. | Optimize the formulation by systematically varying the oil, surfactant, and co-surfactant ratios. Construct a pseudo-ternary phase diagram to identify the stable nanoemulsion region. | A stable and robust nanoemulsion formulation with consistent particle size and drug loading. |
| Low entrapment efficiency in nanoparticles. | Adjust the preparation method parameters, such as the type and concentration of polymer or lipid, and the energy input during homogenization or sonication.[1] | Increased entrapment of MDT within the nanoparticles, leading to a more efficient delivery system. |
Quantitative Data Summary
The following tables summarize the pharmacokinetic improvements observed for Tanshinone IIA with different formulation strategies. These serve as a benchmark for what might be achievable for MDT.
Table 1: Pharmacokinetic Parameters of Tanshinone IIA Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Tanshinone IIA Suspension | 109.2 ± 59.58 | - | 343.70 ± 75.63 | 100 | [3][5] |
| Solid Dispersion with Porous Silica | 375.24 ± 79.93 | - | 1019.87 ± 161.82 | 165.36 ± 28.50 | [3] |
| HP-β-CD Inclusion Complex | - | - | 3.71 times higher than suspension | ~371 | [6] |
| Lipid Nanocapsules | - | - | 3.6 times higher than suspension | ~360 | [1][3] |
Data is presented as mean ± standard deviation where available.
Experimental Protocols
Methodology 1: Preparation of MDT Solid Dispersion with Porous Silica (Adapted from Tanshinone IIA)
-
Dissolution: Dissolve this compound and a porous silica carrier (e.g., Syloid®) in a suitable organic solvent, such as ethanol (B145695) or methanol.
-
Mixing: Stir the solution at room temperature until a clear solution is obtained, ensuring complete dissolution of both components.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Sieving: Gently grind the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of MDT.[5]
Methodology 2: Preparation of MDT-Loaded Lipid Nanocapsules (LNCs) (Adapted from Tanshinone IIA)
-
Preparation of the Oil Phase: Dissolve this compound in a mixture of a suitable oil (e.g., Labrafac® WL 1349), a surfactant (e.g., Solutol® HS 15), and a co-surfactant (e.g., Transcutol® HP).
-
Addition of Aqueous Phase: Heat the oil phase to a specific temperature and add a heated aqueous phase (e.g., saline solution) under magnetic stirring.
-
Phase Inversion: Induce phase inversion by adding a specific volume of cold deionized water to the mixture.
-
Homogenization: Subject the resulting emulsion to high-pressure homogenization to reduce the particle size and achieve a uniform nanocapsule suspension.
-
Characterization: Characterize the LNCs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.[1]
Visualizations
Caption: Experimental workflow for developing and evaluating novel MDT formulations.
Caption: Putative absorption pathways for free vs. formulated MDT.
References
- 1. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Effects and Mechanisms of Tanshinone IIA in Bone Injury Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
Optimizing dosage and treatment schedule for Methylenedihydrotanshinquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylenedihydrotanshinquinone.
Disclaimer: Publicly available experimental data on this compound is limited. The following protocols, data tables, and troubleshooting guides are based on general best practices for novel bioactive compounds of this class and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound (CAS No. 126979-81-5) is a natural product that can be isolated from the dried root of Salvia miltiorrhiza.[1] It is a red, powdered compound with a molecular weight of 280.32 g/mol .[1] Its mechanism of action is not fully elucidated, but it has demonstrated cytotoxic, antioxidant, and anti-inflammatory properties.[1][2] The anti-inflammatory effects are linked to its ability to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[1]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents like DMSO, Chloroform, Dichloromethane, and Ethyl Acetate.[1] For cell culture experiments, preparing a high-concentration stock solution in sterile DMSO is recommended.
-
Recommendation: Prepare a 10 mM stock solution in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 2.80 mg of this compound (MW: 280.32) in 1 mL of sterile DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Usage: When treating cells, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: How do I determine the optimal dosage for my in vitro experiments?
The optimal dosage will be cell-type dependent. A dose-response experiment is crucial to determine the effective concentration range and the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Range Finding: Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CCK-8) to assess cytotoxicity after a specific treatment duration (e.g., 24, 48, or 72 hours).
-
Dose Refinement: Based on the initial results, perform a second experiment with a narrower range of concentrations around the estimated IC50 to obtain a more accurate value.
Q4: My this compound solution appears to have precipitated in the cell culture medium. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium.
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to your cells.
-
Pre-warm Medium: Pre-warm the culture medium to 37°C before adding the compound.
-
Vortex Dilutions: When preparing working solutions, add the stock solution to the medium and vortex immediately to ensure rapid and even dispersion.
-
Solubility Test: Before treating cells, perform a visual solubility test by preparing the highest concentration of your drug in the medium and observing it under a microscope for precipitates.
Illustrative Data Tables
Note: The following data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines after 48h Treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| HeLa | Cervical Cancer | 12.5 |
| PC-3 | Prostate Cancer | 35.1 |
Table 2: Example of Dose-Dependent Inhibition of TNF-α Secretion in LPS-stimulated RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| Vehicle Control | - | 5.2 | 0% |
| LPS (1 µg/mL) | - | 1250.4 | - |
| LPS + MDTQ | 1 | 980.1 | 21.6% |
| LPS + MDTQ | 5 | 650.7 | 47.9% |
| LPS + MDTQ | 10 | 312.5 | 75.0% |
| LPS + MDTQ | 25 | 155.3 | 87.6% |
(MDTQ: this compound)
Experimental Protocols & Workflows
Protocol 1: Determining Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Guides
Issue: High variability between replicate wells in the cell viability assay.
Caption: Troubleshooting flowchart for inconsistent cell viability results.
Signaling Pathway
Based on its reported activity, this compound may interfere with the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting this pathway, it can reduce the expression of downstream targets like TNF-α, IL-1β, and IL-8.
Caption: Hypothesized inhibition of the NF-κB pathway by MDTQ.
References
Technical Support Center: Troubleshooting Inconsistent Results in Methylenedihydrotanshinquinone Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Methylenedihydrotanshinquinone. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural product that can be isolated from the dried root of Salvia miltiorrhiza.[1] It is a derivative of tanshinone, a class of bioactive compounds known for their therapeutic potential. This compound has demonstrated cytotoxic and anti-inflammatory effects, the latter by inhibiting the expression of TNF-α, IL-1β, and IL-8.[1] Like other tanshinones, it is investigated for its potential in treating various diseases, including cancer.[2][3]
Q2: I'm observing significant variability in my experimental results. What are the common causes?
A2: Inconsistent results with tanshinone compounds, including this compound, often stem from their physicochemical properties. Key factors include:
-
Poor Water Solubility: this compound is hydrophobic and has low solubility in aqueous solutions like cell culture media.[1] This can lead to precipitation and inaccurate effective concentrations.
-
Compound Stability: Tanshinones can be sensitive to light, temperature, and pH, potentially degrading over time and affecting their activity.
-
Stock Solution Preparation and Storage: Improperly prepared or stored stock solutions can lead to concentration errors and degradation.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to the compound.
-
Assay-Specific Interferences: The compound may interfere with certain assay components or detection methods.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
Symptom: A visible precipitate or cloudiness appears when the this compound stock solution (in an organic solvent) is added to cell culture medium or other aqueous buffers.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Exceeding Aqueous Solubility Limit | Determine the maximum soluble concentration of this compound in your specific medium through a solubility test. Start with a lower final concentration in your experiments. |
| Rapid Dilution Shock | Instead of adding the concentrated stock directly, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) medium while gently vortexing. Then, add this intermediate dilution to the final volume.[4] |
| High Final Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, typically well below 0.5% (v/v), to minimize both toxicity and precipitation.[5] Always include a vehicle control with the same final solvent concentration. |
| Low Temperature of Media | Always use pre-warmed (37°C) media for dilutions, as lower temperatures can decrease the solubility of hydrophobic compounds.[4] |
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., Cytotoxicity, Proliferation)
Symptom: High variability in IC50 values or other endpoint measurements between replicate experiments.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Compound Concentration | Prepare fresh dilutions from a validated stock solution for each experiment. Periodically check the concentration of the stock solution. |
| Cell Density and Health | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase and healthy at the time of treatment. |
| Assay Interference | If using colorimetric or fluorometric assays (e.g., MTT, AlamarBlue), consider the possibility that this compound may interfere with the dye or its metabolic reduction. Validate your results with an alternative method, such as a direct cell counting assay (e.g., Trypan Blue exclusion) or a label-free method. |
| Variability in Treatment Incubation Time | Optimize and strictly adhere to the incubation time with the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: General Procedure for a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from the stock solution in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways
Tanshinone compounds, including likely this compound, are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagram illustrates a generalized overview of these interactions.
Caption: Generalized signaling pathways modulated by tanshinones.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay.
Caption: Workflow for a cell-based assay with this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting inconsistent results.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: Mitigating Off-Target Effects of Novel Compounds
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with novel or poorly characterized small molecules, using Methylenedihydrotanshinquinone as a representative example. While specific off-target effects of this compound are not extensively documented in publicly available literature, this resource provides a comprehensive framework for identifying, validating, and minimizing potential off-target interactions for any investigational compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a new compound like this compound?
A1: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Inhibition of essential cellular pathways can cause cell death or other adverse effects unrelated to the intended mechanism of action.
-
Poor clinical translatability: Promising preclinical results may not be reproducible in clinical trials if the efficacy is linked to off-target effects that have different consequences in a whole organism or are associated with unacceptable toxicity.
Q2: I'm observing an unexpected phenotype in my experiment with this compound. How can I determine if it's an off-target effect?
A2: A multi-step approach is recommended to distinguish between on-target and off-target effects. This involves a combination of computational prediction, experimental validation, and genetic approaches. The following workflow provides a systematic guide to investigating unexpected results.
Q3: What proactive measures can I take to minimize off-target effects in my experiments?
A3: Several strategies can be implemented from the beginning of your experimental design:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Validation: Use a structurally unrelated inhibitor that targets the same primary protein. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Validation: The most rigorous approach is to use genetic methods like CRISPR/Cas9 or siRNA to knock down or knock out the intended target.[2][3][4][5] If the phenotype is recapitulated, it strongly suggests an on-target mechanism.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cellular toxicity at low concentrations of this compound. | The compound may have potent off-target effects on proteins essential for cell survival. | 1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50). 2. Use a lower, non-toxic concentration. 3. Screen for off-target effects using a kinase panel or other relevant profiling service. |
| Inconsistent results between different cell lines. | Expression levels of the on-target or off-target proteins may vary. | 1. Quantify the expression of the intended target protein in each cell line via Western blot or qPCR. 2. Consider that an unknown off-target may be differentially expressed. 3. Use a cell line with a confirmed high expression of the target and low expression of predicted off-targets. |
| Phenotype does not match genetic knockdown of the target. | The observed phenotype is likely due to an off-target effect. | 1. Perform a broad kinase selectivity screen to identify potential off-targets.[6][7][8] 2. Use computational tools to predict other potential off-targets.[9][10][11][12] 3. Consider if this compound affects protein-protein interactions rather than just enzymatic activity. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[13][14][15][16][17] The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Western blot reagents and equipment
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound or vehicle control for the desired time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cells in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Normalize the protein concentration for all samples, run on an SDS-PAGE gel, and transfer to a membrane. Probe with a primary antibody against the target protein, followed by a secondary antibody.
-
Analysis: Quantify the band intensities. Plot the percentage of soluble protein against temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Target Validation using CRISPR/Cas9 Knockout
This protocol provides a general framework for validating that an observed phenotype is due to the inhibition of a specific target.
Materials:
-
Cell line of interest
-
CRISPR/Cas9 system (e.g., lentiviral delivery of Cas9 and a specific guide RNA)
-
Guide RNA (gRNA) targeting the gene of interest
-
Non-targeting control gRNA
-
Transfection or transduction reagents
-
Puromycin or other selection agent (if applicable)
-
Reagents for Western blotting or qPCR to confirm knockout
-
This compound
Procedure:
-
gRNA Design: Design and clone a gRNA specific to the gene encoding the target protein. Also, prepare a non-targeting control gRNA.
-
Transduction/Transfection: Deliver the Cas9 and gRNA constructs into the cells using an appropriate method (e.g., lentiviral transduction or plasmid transfection).
-
Selection: If using a selection marker, select for cells that have successfully incorporated the CRISPR/Cas9 machinery (e.g., with puromycin).
-
Knockout Confirmation: Expand the cell population and confirm the knockout of the target protein by Western blot or qPCR. Sequencing of the target locus can also be performed to confirm gene editing.
-
Phenotypic Assay: Treat the knockout cells and the non-targeting control cells with this compound.
-
Analysis:
-
If the phenotype observed in the wild-type cells treated with the compound is absent in the knockout cells (and present in the non-targeting control cells), this strongly supports an on-target effect.
-
If the knockout cells still exhibit the same phenotype upon treatment with the compound, this suggests an off-target effect.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how data from a kinase screening panel would be presented. A selective compound would show high inhibition for the intended target and low inhibition for other kinases.
| Kinase | % Inhibition at 1 µM | IC50 (nM) |
| Target Kinase A (On-Target) | 95% | 50 |
| Kinase B | 20% | > 10,000 |
| Kinase C (Potential Off-Target) | 85% | 250 |
| Kinase D | 15% | > 10,000 |
| ... (and so on for a large panel) | ... | ... |
Table 2: Dose-Response Data for On-Target vs. Off-Target Effects
This table demonstrates how to compare the potency of a compound for its on-target and off-target effects. A larger window between the on-target and off-target IC50 values indicates better selectivity.
| Effect | Assay | IC50 (nM) |
| On-Target | Inhibition of Target Kinase A activity | 50 |
| Off-Target | Inhibition of Kinase C activity | 250 |
| Cellular Phenotype | Inhibition of cell proliferation | 75 |
| Toxicity | Induction of apoptosis | 500 |
Disclaimer: The information provided in this technical support guide is for research purposes only. The protocols and troubleshooting suggestions are general recommendations and may require optimization for your specific experimental conditions.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biocompare.com [biocompare.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nemo.upf.edu [nemo.upf.edu]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
Technical Support Center: Managing Methylenedihydrotanshinquinone Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of methylenedihydrotanshinquinone during experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a bioactive compound derived from Salvia miltiorrhiza (Danshen), a plant used in traditional Chinese medicine. It belongs to the tanshinone family of compounds, which are known for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Like many natural products, particularly those with a quinone-like structure, this compound is susceptible to degradation under various experimental conditions. This instability can lead to a loss of biological activity and the formation of unknown byproducts, compromising experimental results and their reproducibility.
Q2: What are the primary factors that cause the degradation of this compound?
The degradation of this compound is primarily influenced by several factors, including:
-
pH: The stability of related tanshinones has been shown to be pH-dependent. Extreme acidic or alkaline conditions can catalyze degradation.
-
Temperature: Elevated temperatures can significantly accelerate the degradation process. Studies on the related compound Tanshinone IIA have shown it to be unstable at high temperatures.[1][2]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. Tanshinone IIA is known to be unstable under light conditions.[1][2]
-
Oxidation: The ortho-quinone moiety in the structure of tanshinones makes them susceptible to oxidation, which can be initiated by the presence of oxygen or oxidizing agents.
Q3: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is crucial to control the experimental environment. Key strategies include:
-
pH Control: Maintain the pH of your solutions within a stable range, avoiding extremes. For ortho-quinones, degradation is often slower at a slightly acidic pH (around 5.3) compared to neutral or alkaline conditions.
-
Temperature Control: Conduct experiments at the lowest feasible temperature. If elevated temperatures are necessary, minimize the duration of exposure.
-
Light Protection: Protect solutions containing this compound from light by using amber-colored vials or wrapping containers in aluminum foil.
-
Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Use of Stabilizers: While specific stabilizers for this compound are not well-documented, general strategies for stabilizing quinone-containing compounds, such as the use of antioxidants, could be explored, though their compatibility with the specific experimental setup must be verified.
Troubleshooting Guides
Problem: I am observing a rapid loss of my compound in solution, even when stored in the dark.
-
Possible Cause 1: Inappropriate pH.
-
Troubleshooting Step: Measure the pH of your solution. If it is in the alkaline or strongly acidic range, adjust it to a more neutral or slightly acidic pH. Prepare buffers to maintain a stable pH throughout the experiment.
-
-
Possible Cause 2: High Temperature.
-
Troubleshooting Step: Ensure your solutions are stored at a low temperature (e.g., 4°C or -20°C for long-term storage). If the experiment requires room temperature or higher, try to reduce the incubation time as much as possible.
-
-
Possible Cause 3: Oxidative Degradation.
-
Troubleshooting Step: Degas your solvents before use to remove dissolved oxygen. If the problem persists, consider preparing and handling your solutions in an anaerobic chamber or glove box.
-
Problem: I am seeing unexpected peaks in my HPLC or LC-MS analysis.
-
Possible Cause: Degradation Products.
-
Troubleshooting Step: These new peaks are likely degradation products of this compound. To confirm this, you can perform a forced degradation study. Intentionally expose a sample of the compound to harsh conditions (e.g., high heat, extreme pH, or strong light) and analyze the resulting mixture. This will help you identify the retention times and mass-to-charge ratios of the degradation products.
-
Quantitative Data on Stability
Specific quantitative data on the degradation of this compound is limited in the scientific literature. However, studies on the closely related and structurally similar compound, Tanshinone IIA , provide valuable insights into its stability. The degradation of Tanshinone IIA has been shown to follow pseudo-first-order kinetics.[1][2]
Disclaimer: The following tables are based on data for Tanshinone IIA and should be used as an estimation for the stability of this compound. Actual degradation rates may vary.
Table 1: Estimated Degradation of this compound at Different Temperatures
| Temperature (°C) | Estimated Half-life (t½) | Estimated Degradation after 24 hours (%) |
| 4 | Stable | < 1 |
| 25 (Room Temp) | Several days | ~ 5 - 10 |
| 40 | ~ 24 hours | ~ 50 |
| 60 | ~ 8 hours | > 80 |
Table 2: Estimated Influence of pH on this compound Degradation at Room Temperature
| pH | Relative Stability | Estimated Degradation after 24 hours (%) |
| 3 | Moderately Stable | ~ 10 - 15 |
| 5 | Most Stable | < 5 |
| 7 (Neutral) | Less Stable | ~ 15 - 25 |
| 9 | Unstable | > 40 |
Table 3: Estimated Impact of Light on this compound Degradation at Room Temperature
| Condition | Estimated Half-life (t½) | Estimated Degradation after 8 hours (%) |
| Protected from Light | Several days | < 5 |
| Exposed to Ambient Light | ~ 12 - 24 hours | ~ 20 - 40 |
| Exposed to UV Light | < 1 hour | > 90 |
Experimental Protocols
Protocol 1: Standard Procedure for Handling and Storing this compound
-
Storage of Solid Compound: Store solid this compound in a tightly sealed, amber-colored vial at -20°C.
-
Preparation of Stock Solutions:
-
Use deoxygenated solvents (e.g., by sparging with nitrogen or argon for 15-20 minutes).
-
Prepare stock solutions in a suitable organic solvent (e.g., DMSO, ethanol) and store them in small aliquots in amber-colored vials at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Prepare working solutions fresh for each experiment by diluting the stock solution.
-
Use buffers to maintain a stable pH, preferably in the slightly acidic range (pH 5-6).
-
Keep working solutions on ice and protected from light as much as possible during the experiment.
-
Protocol 2: Forced Degradation Study to Identify Potential Degradation Products
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a clear vial and incubate at 80°C for 24, 48, and 72 hours, protected from light.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to direct sunlight or a photostability chamber for 8, 24, and 48 hours.
-
Analysis: At each time point, neutralize the acidic and alkaline samples, and then analyze all samples by a stability-indicating HPLC or LC-MS method to monitor the decrease in the parent compound and the formation of degradation products.
Visualizations
Caption: Workflow for forced degradation studies.
References
Best practices for storing and handling Methylenedihydrotanshinquinone
Disclaimer: Specific handling and storage data for Methylenedihydrotanshinquinone is limited in publicly available literature. The following best practices are based on general knowledge of similar quinone-containing compounds and standard laboratory safety protocols. Researchers must conduct a thorough risk assessment before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
Due to the lack of specific stability data, it is recommended to store this compound powder under conservative conditions to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Low temperatures slow down potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation, which is common in quinone-like structures. |
| Light | Amber vial or protected from light | Many complex organic molecules are light-sensitive. |
| Container | Tightly sealed vial | To prevent moisture absorption and contamination. |
Q2: How should I prepare stock solutions of this compound?
The solubility of this compound is not well-documented. It is advisable to start with small-scale solubility tests in common laboratory solvents.
| Solvent | General Expectation for Similar Compounds |
| DMSO, DMF | Likely to have good solubility. |
| Ethanol, Methanol | May have moderate to low solubility. |
| Water, PBS | Expected to have very low solubility. |
For long-term storage of solutions, it is recommended to store them at -80°C to prevent degradation.[1] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
Given that the toxicological properties have not been fully investigated, it is crucial to handle this compound with a high degree of caution.[2]
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard lab coat is required to protect from spills.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a dust mask or respirator should be considered.[2]
Troubleshooting Guide
Problem: The compound is not dissolving in my chosen solvent.
-
Possible Cause: The compound may have low solubility in that specific solvent.
-
Solution:
-
Try gentle heating or sonication to aid dissolution.
-
Test solubility in a small amount of a stronger organic solvent like DMSO or DMF.
-
If the experimental system is aqueous, consider using a co-solvent or a suitable vehicle, ensuring the vehicle itself does not affect the experiment.
-
Problem: I am observing a color change in my stock solution over time.
-
Possible Cause: This could indicate compound degradation, possibly due to oxidation or instability in the solvent.
-
Solution:
-
Prepare fresh solutions before each experiment.
-
Store stock solutions under an inert atmosphere at -80°C.
-
If the color change is rapid, the solvent may not be suitable for this compound.
-
Problem: My experimental results are inconsistent.
-
Possible Cause: Inconsistent results can stem from compound degradation, inaccurate pipetting of viscous solvents like DMSO, or precipitation of the compound in the experimental medium.
-
Solution:
-
Ensure the compound is fully dissolved before use.
-
Visually inspect for any precipitation when adding the compound to your experimental system.
-
Use freshly prepared solutions for each experiment to minimize variability from degradation.
-
Experimental Protocols & Workflows
General Workflow for Handling a Novel Compound
The following diagram illustrates a general workflow for handling a new or poorly characterized compound like this compound.
Caption: General workflow from compound reception to disposal.
Signaling Pathway Analysis (Hypothetical)
If investigating the effect of this compound on a hypothetical signaling pathway, a logical workflow would be as follows.
References
Addressing batch-to-batch variability of synthetic Methylenedihydrotanshinquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Methylenedihydrotanshinquinone. The information is designed to address common challenges related to batch-to-batch variability and to provide guidance on analytical characterization and investigation of its biological activity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the biological activity (e.g., anti-inflammatory effects) of different batches of synthetic this compound. What are the potential causes?
A1: Batch-to-batch variability in biological activity is a common challenge with synthetic compounds and can stem from several factors:
-
Purity and Impurity Profile: Different synthesis batches may have varying levels of purity or contain different impurities. Some impurities may be inert, while others could have biological activities that either potentiate or antagonize the effect of this compound.
-
Compound Stability: Improper storage or handling of a specific batch could lead to degradation of the compound, resulting in a lower effective concentration.
-
Solubility Issues: Variations in the crystalline form or particle size between batches can affect the solubility of the compound in your experimental solvent or media, leading to inconsistencies in the actual concentration used in assays.
-
Experimental Variability: It is also crucial to rule out variability in your experimental setup. Inconsistent cell seeding densities, variations in reagent lots (e.g., cell culture media, serum), and pipetting errors can all contribute to variable results.[1][2]
Q2: How can we assess the purity and identity of a new batch of synthetic this compound?
A2: A combination of analytical techniques is recommended to confirm the identity and purity of each new batch:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for assessing purity. A high-purity sample should show a single major peak corresponding to this compound. The presence of multiple peaks indicates the presence of impurities.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound, providing further evidence of its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the chemical structure of the compound. The NMR spectrum of a new batch should be consistent with the expected structure and reference spectra.
Q3: What are the best practices for storing and handling synthetic this compound to minimize degradation?
A3: To ensure the stability of the compound, the following storage and handling procedures are recommended:
-
Solid Compound: Store the solid compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 values in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Inaccurate Compound Concentration | Verify the concentration of your stock solution. Ensure the compound is fully dissolved before making serial dilutions. Visually inspect for any precipitation. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before and during plating. Use a consistent cell passage number for all experiments. |
| Reagent Variability | Use the same lot of cell culture media, serum, and assay reagents for a set of comparative experiments. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to minimize evaporation. |
Issue 2: Unexpected or off-target effects observed with a new batch.
| Potential Cause | Troubleshooting Step |
| Presence of Active Impurities | Analyze the purity of the batch using HPLC. If significant impurities are detected, consider repurification of the compound. |
| Compound Degradation | Assess the integrity of the compound using HPLC or MS. Compare the analytical profile to a reference standard or a previous batch with known activity. |
| Cross-Contamination | Ensure proper cleaning of laboratory equipment to prevent cross-contamination with other active compounds. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of synthetic this compound. Optimization may be required based on the specific instrumentation and impurities present.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a UV-Vis detector
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile.
-
Dilute the stock solution to a working concentration of 50-100 µg/mL with the mobile phase.
4. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 70% A / 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
5. Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
Protocol 2: Structural Confirmation by NMR Spectroscopy
This protocol outlines the general procedure for acquiring 1H and 13C NMR spectra for structural confirmation.
1. Materials and Reagents:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
NMR tubes
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
4. Data Acquisition:
-
Acquire a 1H NMR spectrum.
-
Acquire a 13C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for full structural elucidation.
5. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the chemical shifts of the protons and carbons.
-
Compare the obtained spectra with known spectra of related tanshinone compounds or theoretical predictions to confirm the structure.
Signaling Pathway and Experimental Workflow Diagrams
This compound has been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8. The production of these cytokines is often regulated by the NF-κB and MAPK signaling pathways. The following diagrams illustrate these pathways and a general workflow for investigating the impact of this compound on them.
References
Optimizing Cell-Based Assay Conditions for Methylenedihydrotanshinquinone: A Technical Support Center
Welcome to the Technical Support Center for optimizing cell-based assays with Methylenedihydrotanshinquinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate your research.
Disclaimer: this compound is a specialized quinone compound. While this guide provides specific recommendations, much of the quantitative data and established protocols are based on closely related and well-studied tanshinones, such as Tanshinone IIA and Cryptotanshinone. These should serve as a strong starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: this compound is expected to be a hydrophobic compound, similar to other tanshinones. Therefore, it is sparingly soluble in water and requires an organic solvent for creating stock solutions.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution, for example, 10-100 mM, in 100% DMSO. To ensure the compound is fully dissolved, vortex the solution and use brief sonication if necessary.[2]
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability, protected from light. Studies on Tanshinone IIA suggest it can be unstable in solutions exposed to high temperatures and light.[3]
Q2: What is the maximum permissible DMSO concentration in my cell culture?
A2: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible.
-
General Guideline: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1]
-
Sensitive Cells: Primary cells and some sensitive cell lines may require a lower concentration, at or below 0.1%.[1]
-
Recommendation: Always perform a vehicle control (medium with the same final DMSO concentration as your experimental wells) to assess the solvent's effect on cell viability.
Q3: My compound precipitates when I add it to the cell culture medium. What should I do?
A3: Precipitation, or "crashing out," is a common issue with hydrophobic compounds when diluted in an aqueous medium.[2]
-
Serial Dilution: Perform a serial dilution of your high-concentration DMSO stock in pre-warmed (37°C) cell culture medium. Add the compound dropwise while gently vortexing the medium to ensure rapid and even dispersion.[4]
-
Lower Final Concentration: The final concentration of your compound may be exceeding its aqueous solubility limit. Try using a lower final concentration in your assay.[2]
-
Solubility Test: Before your main experiment, perform a solubility test by preparing a serial dilution of the compound in your cell culture medium in a 96-well plate. Incubate at 37°C and visually inspect for precipitation over time. You can also measure absorbance at around 600 nm, where an increase indicates precipitation.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Recommended Solution |
| Suboptimal Cell Seeding Density | Optimize cell seeding density for each cell line to ensure they are in the logarithmic growth phase throughout the experiment. Create a growth curve to determine the optimal density.[5][6] |
| Compound Precipitation | Visually inspect wells for precipitate before and during the assay. Prepare fresh dilutions for each experiment and consider the solubility optimization steps mentioned in the FAQs.[2] |
| Interference with Assay Reagent | Some compounds can directly reduce the MTT reagent, leading to false-positive results. Perform a cell-free control by adding the compound to the medium with the MTT reagent to check for a color change. |
| Incomplete Formazan (B1609692) Solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by adding a sufficient volume of solubilization buffer (e.g., DMSO or acidified isopropanol) and incubating for an adequate time with gentle shaking. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells, which can concentrate the compound and affect cell growth, fill the peripheral wells with sterile PBS or medium and do not use them for experimental data. |
Issue 2: High Background Signal in Cytotoxicity Assays (e.g., LDH Release)
| Potential Cause | Recommended Solution |
| Cell Lysis due to High Seeding Density | Over-confluent cells can lead to spontaneous cell death and LDH release. Optimize the initial cell seeding density.[5] |
| Mechanical Stress During Handling | Handle plates gently and avoid vigorous pipetting, which can damage cell membranes. |
| Serum in Culture Medium | Serum contains LDH, which can contribute to background signal. Use a serum-free medium during the assay or subtract the background LDH from all readings. |
| Compound-Induced LDH Release | The compound itself might be causing cytotoxicity. Ensure you have a proper dose-response curve to distinguish from experimental artifacts. |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment
a) MTT Assay Protocol
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm.
b) LDH Release Assay Protocol
This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer to a set of untreated wells 1 hour before the end of the experiment).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mix according to the manufacturer's instructions.
-
Incubation and Reading: Incubate the plate in the dark at room temperature for the recommended time. Stop the reaction if necessary and read the absorbance at the specified wavelength (e.g., 490 nm).
Apoptosis Assays
a) Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
-
Cell Seeding and Treatment: Seed and treat cells as described for the viability assays.
-
Reagent Addition: Add the caspase-3/7 reagent directly to the wells containing cells and medium.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Anti-inflammatory and Antioxidant Activity Assays
a) NF-κB Activation Assay (Reporter Assay)
This assay is used to assess the anti-inflammatory potential of the compound by measuring the inhibition of the NF-κB signaling pathway.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or RAW264.7) with a reporter plasmid containing NF-κB response elements linked to a reporter gene (e.g., luciferase).
-
Cell Seeding and Treatment: Seed the transfected cells and treat with this compound for a specified pre-incubation time.
-
Inflammatory Stimulus: Induce NF-κB activation by adding an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[7][8]
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the assay kit's protocol.
b) DPPH Radical Scavenging Assay (Antioxidant Activity)
This is a cell-free chemical assay to evaluate the direct antioxidant capacity of the compound.
-
Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Compound Addition: Add different concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.
-
Absorbance Measurement: Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
Quantitative Data from Related Tanshinones
The following tables provide representative IC50 values for Tanshinone IIA and Cryptotanshinone in various cell lines and assays. This data can serve as a reference for designing concentration ranges for experiments with this compound.
Table 1: Cytotoxicity of Tanshinones in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Tanshinone IIA | A549 | Lung Cancer | 16.0 ± 3.7 (48h) | [9] |
| Tanshinone IIA | CAL27 | Oral Squamous Cell Carcinoma | ~5 (dose-dependent viability decrease) | [10] |
| Cryptotanshinone | Rh30 | Rhabdomyosarcoma | ~5.1 | [11] |
| Cryptotanshinone | DU145 | Prostate Carcinoma | ~3.5 | [11] |
| Cryptotanshinone | B16BL6 | Melanoma | 8.65 | [12] |
| Cryptotanshinone | A2780 | Ovarian Cancer | ~10 (concentration used for further studies) | [13] |
Table 2: Anti-inflammatory and Antioxidant Activity of Tanshinone IIA
| Assay | Cell Line / System | Effect | Effective Concentration | Reference |
| NF-κB Inhibition | RAW 264.7 | Inhibition of LPS-induced NF-κB activation | Dose-dependent | [14] |
| Pro-inflammatory Cytokine Inhibition | U87 Astrocytoma | Reduction of LPS-induced IL-1β, TNF-α, IL-6 | 1, 5, 10 µM | [15] |
| DPPH Scavenging | Cell-free | Moderate antioxidant activity | IC50 values are assay-dependent | [16] |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Troubleshooting Compound Precipitation
Signaling Pathway: Postulated Anti-inflammatory Mechanism of Tanshinone-like Compounds
Experimental Workflow: General Cell Viability Assay
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA inhibits lipopolysaccharide‑induced inflammatory responses through the TLR4/TAK1/NF‑κB signaling pathway in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Tanshinone IIA inhibits cell viability and promotes PUMA-mediated apoptosis of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Tanshinone IIA inhibits LPS-induced NF-kappaB activation in RAW 264.7 cells: possible involvement of the NIK-IKK, ERK1/2, p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmbio.cn [mmbio.cn]
- 16. researchgate.net [researchgate.net]
Calibrating analytical instruments for Methylenedihydrotanshinquinone detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Methylenedihydrotanshinquinone.
Frequently Asked Questions (FAQs)
Q1: Which analytical instruments are most suitable for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most common and effective techniques. HPLC-UV is a robust and widely available method suitable for routine quantification. UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing samples with complex matrices or when very low detection limits are required.
Q2: What is a typical wavelength for UV detection of this compound?
Q3: How should I prepare my standard solutions for calibration?
A3: A detailed protocol for preparing standard solutions is provided in the "Experimental Protocols" section of this guide. Generally, you will prepare a stock solution of this compound in a suitable organic solvent like methanol (B129727) or acetonitrile (B52724) and then perform serial dilutions to create a series of calibration standards.
Q4: What are the key parameters to assess the performance of my calibration curve?
A4: The key parameters for evaluating your calibration curve are the coefficient of determination (R²), the linear range, the Limit of Detection (LOD), and the Limit of Quantification (LOQ). An R² value greater than 0.99 is generally considered to indicate good linearity.
Q5: What are the definitions of Limit of Detection (LOD) and Limit of Quantification (LOQ)?
A5: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy.[4] The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[4]
Troubleshooting Guides
HPLC & UPLC-MS/MS Common Issues
| Problem | Potential Cause | Suggested Solution | Citation |
| No Peaks or Very Small Peaks | - No injection or incorrect injection volume.- Detector not turned on or not set to the correct wavelength.- Mobile phase composition incorrect.- Sample degradation. | - Verify autosampler settings and injection volume.- Check detector settings and lamp status.- Prepare fresh mobile phase and ensure correct composition.- Prepare fresh sample and standard solutions. | [5][6] |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Leaks in the system.- Insufficient column equilibration time. | - Prepare fresh mobile phase and degas properly.- Use a column oven to maintain a constant temperature.- Check for loose fittings and replace if necessary.- Ensure the column is equilibrated for an adequate time before injections. | [5][6] |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination or degradation.- Sample overload.- Incompatibility between sample solvent and mobile phase. | - Use a guard column and flush the analytical column with a strong solvent.- Dilute the sample or reduce the injection volume.- Dissolve the sample in the mobile phase whenever possible. | [5][6] |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase or detector cell.- Insufficient mobile phase degassing. | - Purge the pump and detector to remove air bubbles.- Use high-purity solvents and flush the system.- Degas the mobile phase using sonication or helium sparging. | [5][6] |
| Poor Linearity of Calibration Curve | - Incorrect preparation of standard solutions.- Sample matrix effects (in UPLC-MS/MS).- Detector saturation at high concentrations. | - Carefully re-prepare standard solutions and verify dilutions.- Use a matrix-matched calibration curve or an internal standard.- Narrow the concentration range of the calibration curve. | [7] |
Data Presentation
The following tables summarize typical performance characteristics for the quantification of tanshinone and quinone-like compounds using HPLC-UV and UPLC-MS/MS. These values can be used as a benchmark for method development for this compound.
Table 1: Representative HPLC-UV Method Parameters for Quinone-like Compounds
| Parameter | Typical Value | Reference |
| Linear Range | 10 - 50 µg/mL | [2] |
| Correlation Coefficient (R²) | > 0.999 | [2][3] |
| Limit of Detection (LOD) | 0.01 - 0.14 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.26 - 1.39 µg/mL | [2][3] |
| Accuracy (% Recovery) | 98 - 102% | [2] |
| Precision (%RSD) | < 2% | [4][8] |
Table 2: Representative UPLC-MS/MS Method Parameters for Related Compounds
| Parameter | Typical Value | Reference |
| Linear Range | 0.5 - 500 ng/mL | [7] |
| Correlation Coefficient (R²) | > 0.996 | [7] |
| Limit of Detection (LOD) | 0.2 - 0.3 pmol/L | [6] |
| Limit of Quantification (LOQ) | 0.3 - 0.6 pmol/L | [6] |
| Accuracy (% Bias) | Within ±15% | [7] |
| Precision (%RSD) | < 15% | [7] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions for Calibration Curve
Objective: To prepare a series of standard solutions of this compound with known concentrations to construct a calibration curve.
Materials:
-
This compound standard
-
HPLC-grade methanol or acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
Procedure:
-
Prepare the Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of this compound standard using an analytical balance.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Add a small amount of solvent (e.g., 50 mL of methanol) and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add solvent to the flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure homogeneity. This is your stock solution.
-
-
Prepare Intermediate and Working Standard Solutions:
-
Perform serial dilutions from the stock solution to prepare a series of working standards. For example, to prepare a 10 µg/mL intermediate solution, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
From the intermediate solution(s), prepare a series of at least five calibration standards covering the expected concentration range of your samples. For example, you can prepare standards with concentrations of 0.5, 1, 2.5, 5, and 10 µg/mL.
-
Protocol 2: Building the Calibration Curve
Objective: To generate a calibration curve by analyzing the prepared standard solutions and plotting the instrument response against the known concentrations.
Procedure:
-
Instrument Setup:
-
Set up the HPLC-UV or UPLC-MS/MS system with the appropriate column and mobile phase for the analysis of this compound.
-
Equilibrate the system until a stable baseline is achieved.
-
-
Analysis of Standards:
-
Inject the prepared standard solutions in triplicate, starting from the lowest concentration and proceeding to the highest.
-
It is good practice to inject a solvent blank between each standard to check for carryover.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound in each chromatogram to obtain the peak area or height.
-
Calculate the average peak area/height for each concentration level.
-
-
Constructing the Calibration Curve:
-
Create a plot with the average peak area/height on the y-axis and the corresponding concentration on the x-axis.
-
Perform a linear regression analysis on the data points.
-
Determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Visualizations
Caption: Experimental workflow for building a calibration curve.
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: Potential PI3K/Akt/mTOR signaling pathway inhibited by this compound.
References
- 1. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msacl.org [msacl.org]
- 7. diva-portal.org [diva-portal.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Preventing precipitation of Methylenedihydrotanshinquinone in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Methylenedihydrotanshinquinone precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a bioactive compound derived from Salvia miltiorrhiza (Danshen), a herb used in traditional Chinese medicine. It belongs to the tanshinone family of compounds, which are known for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. In research, it is often investigated for its effects on various cellular processes, particularly in the context of cancer and other diseases.
Q2: I've noticed a precipitate forming after adding this compound to my cell culture medium. What is the likely cause?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. The primary cause is its low water solubility. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution and form a visible precipitate.
Q3: What is the recommended solvent for dissolving this compound?
Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing a stock solution of this compound due to its ability to dissolve a wide range of hydrophobic compounds.[1][2]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.[3] It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to assess its effect on your specific cell line.
Q5: Can I filter the medium to remove the precipitate?
Filtering the medium after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower final concentration, making experimental results unreliable. It is better to address the root cause of the precipitation.
Q6: Are there alternative methods to improve the solubility of this compound in my cell culture medium?
Yes, using cyclodextrins can be an effective way to enhance the solubility of hydrophobic compounds.[4][5][6][7] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their aqueous solubility. This can be an advanced strategy if standard methods are insufficient.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Symptoms:
-
Visible cloudiness or particles appear immediately after adding the this compound stock solution to the cell culture medium.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols). |
| Rapid Dilution | Adding a highly concentrated DMSO stock directly to a large volume of medium can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently swirling the medium to ensure gradual and even dispersion.[3] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture medium for preparing your working solutions. |
| High DMSO Concentration in Stock | To achieve the desired final concentration, a large volume of a low-concentration stock is needed, leading to a high final DMSO percentage. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the cell culture medium. |
Issue 2: Precipitation Occurs Over Time During Incubation
Symptoms:
-
The medium is clear immediately after adding the compound but becomes cloudy or shows precipitate after several hours or days of incubation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The CO2 environment in an incubator can cause a gradual decrease in the pH of the medium, which can affect the solubility of pH-sensitive compounds. | Ensure your medium is properly buffered for the CO2 concentration in your incubator. Consider using a medium supplemented with HEPES buffer for additional pH stability. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the medium over time, forming insoluble complexes. | Test the compound's stability in your specific cell culture medium over the intended duration of your experiment. If precipitation persists, consider trying a different basal medium formulation. |
| Evaporation of Media | In long-term experiments, evaporation of water from the culture plates can increase the concentration of all components, including the compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time culture plates are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculation:
-
Molecular Weight of this compound: 280.32 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 280.32 g/mol * 1000 mg/g = 2.8032 mg
-
-
-
Weighing:
-
In a sterile environment (e.g., a biological safety cabinet), carefully weigh approximately 2.8 mg of this compound powder into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the powder.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If needed, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Determining the Maximum Soluble Concentration
This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated micropipettes and sterile tips
Procedure:
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of your compound in pre-warmed complete cell culture medium. For example, you can prepare concentrations ranging from 1 µM to 100 µM.
-
-
Incubation:
-
Incubate the dilutions at 37°C in a CO2 incubator for a period that reflects the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Observation:
-
Visually inspect the solutions for any signs of precipitation at different time points. You can also use a microscope to look for crystalline structures.
-
-
Determination:
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
-
Signaling Pathway
This compound, as a member of the tanshinone family, is likely to exert its cellular effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Several studies on related tanshinones, such as Tanshinone IIA and Cryptotanshinone, have demonstrated their inhibitory effects on the PI3K/Akt/mTOR signaling pathway.[8][9][10][11][12][13][14][15][16][17] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting tumor growth and survival.
Caption: PI3K/Akt/mTOR signaling pathway and the putative inhibitory points of this compound.
References
- 1. himedialabs.com [himedialabs.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. lifetein.com [lifetein.com]
- 4. alzet.com [alzet.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Activation of CNR1/PI3K/AKT Pathway by Tanshinone IIA Protects Hippocampal Neurons and Ameliorates Sleep Deprivation-Induced Cognitive Dysfunction in Rats [frontiersin.org]
- 10. Tanshinone IIA inhibits proliferation and migration by downregulation of the PI3K/Akt pathway in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryptotanshinone inhibits proliferation and induces apoptosis of breast cancer MCF-7 cells via GPER mediated PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryptotanshinone induces cell cycle arrest and apoptosis through the JAK2/STAT3 and PI3K/Akt/NFκB pathways in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryptotanshinone Inhibites Bladder Cancer Cell Proliferation and Promotes Apoptosis via the PTEN/PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryptotanshinone Induces Cell Cycle Arrest and Apoptosis of NSCLC Cells through the PI3K/Akt/GSK-3β Pathway [mdpi.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Tanshinone IIA protects against myocardial ischemia reperfusion injury by activating the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Methylenedihydrotanshinquinone and Other Tanshinone Toxicity in Animal Models
Disclaimer: There is currently a lack of specific toxicological data for Methylenedihydrotanshinquinone in publicly available scientific literature. Therefore, this guide provides strategies based on data from structurally related tanshinone compounds, such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone, which are major active components of Salvia miltiorrhiza. Researchers should exercise caution and conduct preliminary dose-finding studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known acute toxicity of tanshinones in animal models?
A1: Tanshinones generally exhibit low acute toxicity. An oral lethal dose (LD50) for Tanshinone IIA in rats has been reported as 25 g/kg.[1] For a Salvia miltiorrhiza injection containing Cryptotanshinone, the intravenous LD50 in mice is reported to be 68.72 g/kg.[2] Many studies have administered various tanshinones to rodents at significant doses without reporting mortality. For instance, oral administration of a standardized extract of Salvia miltiorrhiza at doses up to 2,000 mg/kg in mice showed no mortality or abnormal clinical signs.[3]
Q2: What are the common signs of toxicity to monitor in animals administered with tanshinones?
A2: While specific signs for this compound are unknown, researchers should monitor for general signs of distress in animal models, including changes in body weight, food and water consumption, lethargy, and any unusual behavior. In sub-chronic studies with Danshen (a preparation containing tanshinones), some effects on body weight gain and statistically significant, though not necessarily adverse, changes in hematological and biochemical parameters have been observed.[4]
Q3: Are there any known mechanisms of tanshinone-induced toxicity?
A3: The direct toxic mechanisms of tanshinones are not well-elucidated and appear to be minimal at therapeutic doses. However, like other quinone-containing compounds, high concentrations could potentially induce oxidative stress. Some studies on related compounds suggest that at high concentrations, tanshinones might lead to a decrease in the GSH/GSSG ratio, indicating oxidative stress.[5] It is important to note that many studies also highlight the antioxidant properties of tanshinones, which may counteract this effect at lower, therapeutic concentrations.
Q4: How can the poor aqueous solubility of this compound and other tanshinones affect toxicity studies?
A4: The poor water solubility of most tanshinones presents a significant challenge for in vivo studies, potentially leading to issues with formulation, bioavailability, and dose accuracy.[6] Improper formulation can lead to localized irritation, precipitation at the injection site, or variable absorption, which can confound toxicity assessments. The use of derivatives with improved solubility, such as Sodium Tanshinone IIA Sulfonate (STS), has been explored to overcome these issues.[7][8][9][10][11]
Q5: What strategies can be employed to minimize potential toxicity?
A5: To minimize potential toxicity, several strategies can be considered:
-
Dose-escalation studies: Begin with low doses and carefully escalate to determine the maximum tolerated dose (MTD).
-
Appropriate vehicle selection: Use a well-tolerated vehicle to ensure the compound is fully solubilized and stable.
-
Co-administration with antioxidants: The use of antioxidants like N-acetylcysteine (NAC) or silymarin (B1681676) may help mitigate potential oxidative stress, a common mechanism of drug-induced toxicity.[12][13][14][15][16][17][18][19][20][21][22][23]
-
Route of administration: The route of administration can significantly impact toxicity. Intravenous administration of a Salvia miltiorrhiza injection did not cause death in rats at a dose of 32 g/kg, highlighting the importance of the administration route in safety assessment.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of compound in formulation or at injection site | Poor solubility of the tanshinone in the chosen vehicle. | 1. Optimize the vehicle composition. Consider using co-solvents like DMSO, PEG300, and Tween 80 in appropriate, non-toxic concentrations.[24] 2. Prepare fresh formulations for each experiment. 3. Consider synthesizing a more soluble derivative if precipitation issues persist.[7] |
| High variability in animal response or unexpected adverse events | Inconsistent dosing due to poor formulation. Off-target effects at high concentrations. | 1. Ensure the formulation is a homogenous solution or a stable, uniform suspension. 2. Perform a thorough literature review for the specific animal model and compound to anticipate potential off-target effects. 3. Lower the dose and/or change the route of administration. |
| Elevated liver enzymes (ALT, AST) or signs of organ distress | Potential for oxidative stress or other metabolic burden at high doses. | 1. Reduce the administered dose. 2. Consider co-administration with a hepatoprotective agent and antioxidant, such as N-acetylcysteine or silymarin, to mitigate liver stress.[12][13][15][17][20] 3. Collect tissue samples for histopathological analysis to identify the nature and extent of any organ damage. |
Quantitative Toxicity Data
Due to the limited data on this compound, the following table summarizes available data for related tanshinones and extracts.
| Compound/Extract | Animal Model | Route of Administration | LD50 | Reference |
| Tanshinone IIA | Rat | Oral (gavage) | 25 g/kg | [1] |
| Salvia miltiorrhiza Injection (containing Cryptotanshinone) | Mouse | Intravenous | 68.72 g/kg | [2] |
| Standardized Salvia miltiorrhiza Extract | Mouse | Oral (intragastric) | > 2,000 mg/kg | [3] |
| Danshen Injection | Rat | Intravenous | > 32 g/kg (No deaths observed) | [4] |
Experimental Protocols
Protocol 1: General Procedure for Acute Oral Toxicity Assessment (Up-and-Down Procedure Adaptation)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animals: Use a small number of animals (e.g., 5-10 mice or rats) of a single sex for the initial study.
-
Housing: House animals individually with free access to food and water.
-
Dose Selection: Start with a dose estimated from in vitro cytotoxicity data or from data on related compounds. A starting dose could be in the range of 2000 mg/kg for oral administration, given the low toxicity of related extracts.[3]
-
Formulation: Prepare the test substance in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Ensure the compound is fully dissolved or forms a stable, homogenous suspension.
-
Administration: Administer a single oral dose by gavage.
-
Observation: Observe animals closely for the first few hours post-administration and then daily for 14 days. Record any clinical signs of toxicity, changes in body weight, and mortality.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose. This up-and-down method helps to pinpoint the LD50 with fewer animals.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
Protocol 2: Co-administration of N-Acetylcysteine (NAC) to Mitigate Potential Hepatotoxicity
-
Animal Model: Use a standard rodent model (e.g., male Wistar rats).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (or other tanshinone) at the test dose.
-
Group 3: NAC alone (e.g., 50 mg/kg, oral).[22]
-
Group 4: NAC (50 mg/kg, oral) administered 1-2 hours prior to the administration of the tanshinone.
-
-
Administration: Administer treatments for the desired study duration (e.g., daily for 7 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity.
-
Sample Collection: At the end of the study, collect blood for serum biochemistry analysis (ALT, AST, etc.) and liver tissue for histopathology and analysis of oxidative stress markers (e.g., GSH, SOD, MDA).[22]
Visualizations
Caption: Experimental workflow for evaluating the efficacy of an antioxidant in mitigating tanshinone-induced toxicity.
Caption: Generalized metabolic pathway for tanshinones and the potential role of antioxidants in mitigating toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological Mechanisms of Cryptotanshinone: Recent Advances in Cardiovascular, Cancer, and Neurological Disease Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute and sub-chronic toxicity studies of Danshen injection in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review of tanshinone IIA and its derivatives in fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy and Safety of Sodium Tanshinone IIA Sulfonate Injection on Hypertensive Nephropathy: A Systematic Review and Meta-Analysis [frontiersin.org]
- 9. Efficacy and Safety of Sodium Tanshinone IIA Sulfonate Injection on Hypertensive Nephropathy: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Sodium Tanshinone IIA Sulfonate Injection on Blood Lipid in Patients With Coronary Heart Disease: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of sodium tanshinone IIA sulfonate injection on inflammatory factors and vascular endothelial function in patients with acute coronary syndrome undergoing percutaneous coronary intervention: A systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silymarin prevents acetaminophen-induced hepatotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silymarin Protects against Acute Liver Injury Induced by Acetaminophen by Downregulating the Expression and Activity of the CYP2E1 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Effect of N-acetylcysteine route of administration on chemoprotection against cisplatin-induced toxicity in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hepatoprotective Effects of Silymarin on Liver Injury via Irisin Upregulation and Oxidative Stress Reduction in Rats with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Influence of N-acetylcysteine against dimethylnitrosamine induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Methylenedihydrotanshinquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Methylenedihydrotanshinquinone. The following sections address common challenges and provide detailed methodologies to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a derivative of tanshinone, a class of bioactive compounds typically extracted from the roots of Salvia miltiorrhiza (Danshen). The primary challenge in its purification stems from its structural similarity to other tanshinones (such as tanshinone I, tanshinone IIA, and cryptotanshinone) present in the crude extract. These related compounds often have similar polarities and chromatographic behaviors, making separation difficult and requiring highly optimized methods to achieve high purity.
Q2: What are the primary methods used for purifying this compound?
The most common purification strategy involves a multi-step approach:
-
Initial Extraction: Using organic solvents to create a crude extract from the source material.
-
Chromatographic Separation: Employing techniques like flash column chromatography for initial cleanup, followed by High-Performance Liquid Chromatography (HPLC) for high-resolution separation. Reversed-phase columns, such as C18, are frequently used.[1]
-
Crystallization: Inducing crystallization from a supersaturated solution to obtain the final, high-purity compound. This step is critical for removing trace impurities.[2][3]
Q3: How can I assess the purity of my this compound sample?
Purity is typically assessed using analytical HPLC, often with a photodiode array (PDA) detector to confirm spectral homogeneity.[1] The purity is calculated based on the peak area percentage of the target compound relative to all other peaks in the chromatogram. For structural confirmation, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Q4: What are the key stability concerns during purification and storage?
Like many quinone-containing compounds, this compound may be susceptible to degradation from exposure to light, heat, and oxidative conditions.[4][5] It is crucial to use amber vials, avoid unnecessarily high temperatures during solvent evaporation, and consider storing the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C) to ensure long-term stability.[6]
Troubleshooting Guide: Chromatographic Purification
This section addresses common problems encountered during the chromatographic separation of this compound.
Q5: My HPLC chromatogram shows poor separation between this compound and other tanshinone impurities. How can I improve resolution?
Possible Causes & Solutions:
-
Suboptimal Mobile Phase: The organic-to-aqueous ratio in your mobile phase is critical. An error of just 1% in solvent composition can alter retention times by 5-15%.[7]
-
Solution: Systematically adjust the mobile phase composition. If using a gradient, try making it shallower (a slower increase in the strong solvent) to improve the resolution of closely eluting peaks.[8]
-
-
Incorrect Solvent Choice:
-
Solution: Experiment with different organic modifiers. If you are using acetonitrile (B52724), try methanol (B129727) or vice-versa. These solvents have different selectivities and may resolve co-eluting peaks.
-
-
Temperature Fluctuations:
-
Solution: Use a column thermostat to maintain a consistent temperature. Increasing the temperature generally decreases retention times and can improve peak sharpness.[8]
-
Q6: I'm observing peak tailing or fronting for my target compound. What's causing this and how do I fix it?
Possible Causes & Solutions:
-
Strong Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the smallest possible volume of a stronger solvent.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad or tailing peaks.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) packing material.
-
Solution: Add a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase to suppress silanol (B1196071) interactions.
-
-
Column Contamination or Degradation: Particulate matter can clog the column inlet frit, or the stationary phase may be degrading.
-
Solution: Use a guard column to protect the analytical column. If the problem persists, try flushing the column or replacing it.
-
Q7: My compound is not eluting from the column or the retention time has drastically increased. What should I do?
Possible Causes & Solutions:
-
Compound Crashing on Column: The compound may have precipitated at the head of the column if it is not soluble in the mobile phase.
-
Solution: Ensure your sample is fully dissolved before injection. You may need to switch to a different mobile phase system where the compound is more soluble.[9]
-
-
Incorrect Mobile Phase: You might be using the wrong solvents or an incorrect ratio, resulting in a mobile phase that is too weak to elute the compound.
-
Solution: Double-check that your solvent lines are in the correct bottles and that the programmed method is correct. Try flushing the column with a strong solvent (like 100% acetonitrile or methanol) to elute the compound.[10]
-
-
Compound Degradation: The compound may have decomposed on the column.[9]
-
Solution: Test the stability of your compound on a small amount of silica gel via Thin Layer Chromatography (TLC) before attempting column chromatography.
-
Troubleshooting Guide: Crystallization
Q8: I've purified my compound via HPLC, but it won't crystallize and remains an oil. What steps can I take?
Possible Causes & Solutions:
-
Residual Impurities: Even small amounts of impurities can inhibit crystal nucleation.
-
Solution: Re-purify the material using a different HPLC method or an orthogonal technique. Purity should ideally be >98% for successful crystallization.
-
-
Incorrect Solvent System: The chosen solvent may be too good, preventing the necessary supersaturation.
-
Solution: Perform a systematic solvent screen using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). Use an anti-solvent vapor diffusion or slow evaporation technique.
-
-
Supersaturation Not Reached: The concentration of the compound is too low.
-
Solution: Slowly increase the concentration of your compound in the chosen solvent system until you observe turbidity, then slightly dilute or warm to clarify before allowing it to cool slowly.[3]
-
Q9: My crystallization attempt yielded very small or poor-quality crystals. How can I obtain larger, higher-quality crystals?
Possible Causes & Solutions:
-
Nucleation is Too Rapid: If crystals form too quickly, they are often small and poorly ordered.
-
Suboptimal pH or Ionic Strength: These parameters can significantly influence crystal formation.[2]
-
Agitation: Shaking or moving the sample can induce rapid nucleation, leading to many small crystals.
-
Solution: Allow the crystallization vessel to remain completely still in a vibration-free environment.
-
Data Presentation: Illustrative Examples
Summarizing experimental data in tables is crucial for comparing conditions and optimizing protocols.
Table 1: Example Data for HPLC Method Optimization
| Method ID | Column | Mobile Phase A | Mobile Phase B | Gradient (Time, %B) | Flow Rate (mL/min) | Purity (%) | Resolution (vs. Impurity X) |
| M-01 | C18, 4.6x250mm | 0.1% Formic Acid in H₂O | Acetonitrile | 0-30 min, 50-90% | 1.0 | 94.5 | 1.2 |
| M-02 | C18, 4.6x250mm | 0.1% Formic Acid in H₂O | Methanol | 0-30 min, 60-95% | 1.0 | 92.1 | 1.0 |
| M-03 | C18, 4.6x250mm | 0.1% Formic Acid in H₂O | Acetonitrile | 0-45 min, 65-85% | 1.0 | 98.2 | 1.8 |
| M-04 | Phenyl, 4.6x250mm | 0.1% Formic Acid in H₂O | Acetonitrile | 0-45 min, 65-85% | 1.0 | 97.5 | 1.6 |
Table 2: Example Data for Recrystallization Solvent Screening
| Trial ID | Solvent System (v/v) | Method | Temperature (°C) | Yield (%) | Crystal Quality |
| C-01 | Acetone/Hexane | Slow Evaporation | 25 | 65 | Small Needles |
| C-02 | Dichloromethane/Methanol | Vapor Diffusion | 4 | 72 | Oily Precipitate |
| C-03 | Ethyl Acetate | Slow Cooling | 25 to 4 | 85 | Large Prisms |
| C-04 | Toluene | Slow Cooling | 25 to 4 | 55 | Amorphous Solid |
Experimental Protocols
Protocol 1: Preparative HPLC Purification
This protocol provides a general methodology for purifying this compound. It should be optimized based on analytical scale results.
-
Sample Preparation: Dissolve the crude or partially purified extract in the initial mobile phase or a minimal amount of a stronger solvent like dichloromethane. Filter the sample through a 0.45 µm syringe filter.
-
System Setup:
-
Column: Use a suitable preparative reversed-phase C18 column.
-
Mobile Phase: Based on analytical optimization (e.g., Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile). Degas all solvents thoroughly.[1]
-
Gradient: Program a shallow gradient that provides good separation of the target compound from its nearest impurities.
-
-
Purification Run: Inject the prepared sample onto the column. Monitor the elution profile using a UV detector at a wavelength appropriate for tanshinones (e.g., ~270 nm).
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Analysis and Pooling: Analyze the purity of each collected fraction using analytical HPLC. Pool the fractions that meet the desired purity level (>98%).
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure at a low temperature (<40°C) to prevent degradation.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent system based on screening experiments (e.g., Ethyl Acetate).
-
Dissolution: Place the purified, dried compound into a clean glass vial. Add the chosen solvent dropwise while gently warming and swirling until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Crystallization:
-
Slow Cooling: Cover the vial and allow it to cool slowly to room temperature, then transfer it to a refrigerator or freezer (e.g., 4°C).
-
Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed chamber containing a more volatile anti-solvent (e.g., hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.
-
-
Crystal Isolation: Once crystal formation is complete, isolate the crystals by vacuum filtration.
-
Washing: Gently wash the crystals with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a high vacuum to remove all residual solvent.
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for purification and analysis of this compound.
Caption: Decision tree for troubleshooting common HPLC peak shape problems.
Caption: Logical steps for optimizing the crystallization process.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. seejph.com [seejph.com]
- 5. seejph.com [seejph.com]
- 6. cufind.campbell.edu [cufind.campbell.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. Chromatography [chem.rochester.edu]
- 10. youtube.com [youtube.com]
Validation & Comparative
Comparative Efficacy Analysis: Methylenedihydrotanshinquinone vs. Tanshinone IIA
A comprehensive review of the current scientific literature reveals a significant disparity in the available efficacy data between Methylenedihydrotanshinquinone and Tanshinone IIA, two natural compounds derived from Salvia miltiorrhiza. While Tanshinone IIA has been the subject of extensive research, yielding a robust body of evidence for its various pharmacological effects, this compound remains a comparatively understudied molecule. This guide provides a detailed comparison based on the existing data, highlighting the well-documented efficacy of Tanshinone IIA and the nascent stage of research for this compound.
Overview of Efficacy and Therapeutic Potential
Tanshinone IIA has demonstrated significant therapeutic potential across a range of applications, including cardiovascular diseases, cancer, and inflammatory conditions. In contrast, the documented bioactivity of this compound is currently limited to preliminary findings of its cytotoxic and anti-inflammatory properties.
| Compound | Therapeutic Areas of Investigation | Key Reported Effects |
| Tanshinone IIA | Cardiovascular Diseases, Oncology, Inflammatory Disorders, Neurological Disorders, Metabolic Diseases | Anti-inflammatory, Antioxidant, Anti-apoptotic, Anti-fibrotic, Anti-tumor |
| This compound | Inflammation, Oncology (preliminary) | Anti-inflammatory, Cytotoxic, Antioxidant (potential) |
In-Depth Analysis of Tanshinone IIA Efficacy
Tanshinone IIA, a major lipophilic compound from Salvia miltiorrhiza, has been widely investigated for its multi-faceted pharmacological activities.
Cardiovascular Effects
Studies have shown that Tanshinone IIA exerts protective effects on the cardiovascular system through various mechanisms. It is used as an adjuvant treatment for coronary heart disease.[1] Its efficacy is attributed to its anti-oxidant and anti-inflammatory properties.[1][2]
Anti-Tumor Activity
Tanshinone IIA has demonstrated anti-tumor effects in various cancer cell lines. It can induce apoptosis and inhibit cell proliferation, migration, and angiogenesis.[3] The anti-cancer mechanisms are linked to the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[3][4]
Anti-Inflammatory and Antioxidant Properties
Tanshinone IIA has been shown to possess potent anti-inflammatory and antioxidant activities. It can suppress the production of pro-inflammatory cytokines and reduce oxidative stress, which contributes to its therapeutic effects in various diseases.[2][5]
Signaling Pathways Modulated by Tanshinone IIA
The therapeutic efficacy of Tanshinone IIA is underpinned by its ability to modulate a complex network of intracellular signaling pathways.
-
PI3K/Akt/mTOR Pathway: Tanshinone IIA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in cell proliferation, survival, and angiogenesis, particularly in cancer.[1][3]
-
MAPK Pathway: This pathway, involved in cellular responses to various stimuli, is also modulated by Tanshinone IIA, contributing to its anti-inflammatory and anti-tumor effects.[4]
-
NF-κB Pathway: By inhibiting the NF-κB signaling pathway, Tanshinone IIA can reduce the expression of inflammatory mediators.
-
TGF-β1/Smad Pathway: Tanshinone IIA has been found to regulate the TGF-β1/Smad pathway, which plays a role in fibrosis.
Caption: Major signaling pathways modulated by Tanshinone IIA.
Experimental Protocols for Evaluating Tanshinone IIA
A variety of experimental models have been utilized to assess the efficacy of Tanshinone IIA.
In Vitro Studies
-
Cell Viability Assays (MTT Assay): To determine the cytotoxic effects of Tanshinone IIA on cancer cell lines.
-
Apoptosis Assays (Flow Cytometry): To quantify the induction of apoptosis in cells treated with Tanshinone IIA.
-
Western Blot Analysis: To measure the expression levels of proteins involved in various signaling pathways.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the levels of cytokines and other biomarkers.
Caption: General workflow for in vitro evaluation of Tanshinone IIA.
In Vivo Studies
-
Animal Models of Disease: Utilizing rodent models for conditions such as myocardial infarction, cancer xenografts, and induced inflammation to evaluate the therapeutic effects of Tanshinone IIA.
-
Histopathological Analysis: Examination of tissue samples to assess morphological changes following treatment.
-
Immunohistochemistry: To detect the presence and localization of specific proteins in tissue sections.
-
Measurement of Biochemical Markers: Analysis of blood and tissue samples for relevant biomarkers.
Limited Efficacy Data for this compound
The current body of scientific literature on this compound is sparse. It is described as a natural product isolated from the dried root of S. miltiorrhiza.
Anti-Inflammatory and Cytotoxic Effects
Preliminary evidence suggests that this compound possesses anti-inflammatory and cytotoxic properties. One study indicates that it can inhibit the expression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-8. Its cytotoxic activity has also been noted, though the mechanisms and specific cell lines affected are not well-documented in the available literature. There is also mention of its potential as an antioxidant.
Signaling Pathways and Experimental Data
To date, there are no detailed studies elucidating the specific signaling pathways modulated by this compound. Consequently, there is a lack of comprehensive experimental data, including quantitative analyses and detailed protocols, to support its efficacy.
Conclusion: A Call for Further Research
The comparison between this compound and Tanshinone IIA is currently constrained by a significant knowledge gap. Tanshinone IIA is a well-characterized compound with a substantial amount of preclinical and clinical data supporting its therapeutic potential across multiple diseases. In contrast, this compound is in the early stages of scientific investigation. While initial findings of its anti-inflammatory and cytotoxic effects are promising, extensive research is required to validate these observations, elucidate its mechanisms of action, and establish its efficacy and safety profile. Future studies, including head-to-head comparisons with Tanshinone IIA, would be invaluable in determining the relative therapeutic potential of this compound.
References
- 1. DE68905021T2 - METHOD FOR PRODUCING METHYL HYDROCHINONE. - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. An open-label study of the efficacy and tolerability of microencapsulated hydroquinone 4% and retinol 0.15% with antioxidants for the treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | 126979-81-5 [chemicalbook.com]
Unveiling the Molecular Targets of Methylenedihydrotanshinquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methylenedihydrotanshinquinone, a derivative of tanshinone isolated from the medicinal plant Salvia miltiorrhiza, has garnered interest for its potential therapeutic properties, particularly in cancer research. While direct experimental validation of its specific molecular targets remains an active area of investigation, studies on structurally similar tanshinones and related compounds provide significant insights into its probable mechanisms of action. This guide offers a comparative analysis of this compound's performance, primarily inferred from its close structural analog dihydrotanshinone (B163075) I, against other tanshinones, and details the experimental approaches used to validate these findings.
Comparative Efficacy: Cytotoxicity in Cancer Cell Lines
The anti-proliferative and cytotoxic effects of tanshinones are a key area of research. Studies comparing various tanshinones have demonstrated their differential efficacy across different cancer cell lines. The data presented below is largely based on studies of dihydrotanshinone I, which serves as a proxy for this compound due to their structural similarity.
| Compound | Cell Line | Assay | Endpoint | Result (IC50/Effect) |
| Dihydrotanshinone I | MDA-MB-231 (Breast Cancer) | Proliferation Assay | Inhibition of proliferation | Complete inhibition at 5 µM[1] |
| Dihydrotanshinone I | HL-60 (Leukemia) | Proliferation Assay | Inhibition of proliferation | 80% reduction at 1 µM[2] |
| Dihydrotanshinone I | SGC-7901, MGC-803 (Gastric Cancer) | Not specified | Induction of apoptosis and growth inhibition | Reported to induce apoptosis and inhibit growth[2] |
| Tanshinone IIA | MDA-MB-231 (Breast Cancer) | Proliferation Assay | Inhibition of proliferation | 80% reduction at 5 µM[2] |
| Tanshinone IIA | HL-60 (Leukemia) | Proliferation Assay | Inhibition of proliferation | 80% reduction at 5 µM[2] |
| Tanshinone IIA | HepG2 (Liver Cancer) | MTT Assay | Decreased cell viability | Concentration-dependent decrease[3] |
| Tanshinone IIA | HepG2 (Liver Cancer) | Flow Cytometry | Apoptosis induction | Induced apoptosis at 12.5 and 25 µM[3] |
| Cryptotanshinone | HepG2 (Liver Cancer) | MTT Assay | Decreased cell viability | Concentration-dependent decrease[3] |
| Tanshinone I | HepG2 (Liver Cancer) | MTT Assay | Decreased cell viability | Concentration-dependent decrease[3] |
Note: The cytotoxic activity of dihydrotanshinone I appears to be more potent in certain cell lines compared to Tanshinone IIA. For instance, in HL-60 cells, dihydrotanshinone I showed a significant reduction in proliferation at a much lower concentration (1 µM) compared to Tanshinone IIA (5 µM)[2]. However, in HepG2 cells, Tanshinone IIA was shown to be a more effective inducer of apoptosis than other tested tanshinones, including dihydrotanshinone[3].
Postulated Molecular Mechanisms and Signaling Pathways
Based on the activities of tanshinones and other quinone-containing compounds, the primary mechanism of action for this compound in cancer cells is likely the induction of apoptosis. This process is potentially mediated through the modulation of key signaling pathways involved in cell survival and proliferation.
Induction of Apoptosis
Studies on related compounds suggest that this compound may induce apoptosis through both caspase-dependent and independent mechanisms[4]. The process typically involves the loss of mitochondrial membrane potential and the release of cytochrome c, which in turn activates a cascade of caspases leading to programmed cell death[4][5].
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[6][7]. Numerous natural products exert their anti-cancer effects by inhibiting this pathway[8][9]. While direct evidence for this compound is pending, it is a plausible and significant potential target. Inhibition of this pathway would lead to decreased cell proliferation and survival.
Below is a diagram illustrating the postulated inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols
The validation of molecular targets and the assessment of a compound's efficacy rely on a variety of well-established experimental protocols. Below are methodologies relevant to the data presented in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometric means.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with antibodies specific to the target protein (e.g., Akt, phosphorylated Akt, mTOR). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Protocol:
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Experimental Workflow and Logic
The validation of a potential molecular target for a compound like this compound follows a logical progression from initial screening to mechanistic studies.
Caption: A typical workflow for validating the molecular targets and mechanism of action of a novel compound.
References
- 1. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]
- 2. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic pathway of hydroquinone induced apoptosis occurs via both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl Protodioscin Induces Apoptosis in Human Osteosarcoma Cells by Caspase-Dependent and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of PI3K-AKT-mTOR pathway and modulation of histone deacetylase enzymes reduce the growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methylenedihydrotanshinquinone and Traditional Chemotherapy: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer efficacy of Methylenedihydrotanshinquinone, a derivative of a compound found in Salvia miltiorrhiza, and traditional chemotherapy drugs, with a focus on doxorubicin (B1662922). The comparison is based on available in vitro experimental data and mechanistic studies. Due to the limited research on this compound, this guide primarily utilizes data from its close structural analog, 2-hydroxy-3-methylanthraquinone (B146802) (HMA), to draw inferences and comparisons.
Executive Summary
Traditional chemotherapy, exemplified by doxorubicin, remains a cornerstone of cancer treatment, primarily acting through DNA damage and inhibition of topoisomerase II.[1][2] However, its utility is often limited by significant side effects and the development of drug resistance.[1][2] Emerging natural compounds, such as this compound and its analogs, offer potential alternatives or adjunct therapies by targeting specific cellular signaling pathways, potentially leading to greater selectivity and reduced toxicity. This guide presents a side-by-side comparison of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Efficacy: A Tale of Two Molecules
Direct comparative studies on the efficacy of this compound and traditional chemotherapy drugs are scarce. However, research on the structurally similar compound, 2-hydroxy-3-methylanthraquinone (HMA), in hepatocellular carcinoma (HCC) provides valuable insights.
Quantitative Efficacy Data
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 data for HMA and the traditional chemotherapy drug, doxorubicin, in the human hepatocellular carcinoma cell line, HepG2. It is crucial to note that these values are from different studies with potentially varying experimental conditions, which can influence the results.
Table 1: In Vitro Efficacy of 2-hydroxy-3-methylanthraquinone (HMA) in HepG2 Cells [3]
| Compound | Incubation Time (hours) | IC50 (µM) |
| 2-hydroxy-3-methylanthraquinone | 24 | 126.3 |
| 48 | 98.6 | |
| 72 | 80.55 |
Table 2: In Vitro Efficacy of Doxorubicin in HepG2 Cells (Representative Data)
| Compound | Incubation Time (hours) | IC50 (µM) | Source |
| Doxorubicin | 72 | 0.85 | [4] |
| Doxorubicin | 24 | 12.2 | [5] |
| Doxorubicin | 48 | ~3-fold more potent than 24h | [6] |
| Doxorubicin | 72 | ~9-fold more potent than 24h | [6] |
From the available data, doxorubicin demonstrates significantly higher potency (a lower IC50 value) in HepG2 cells compared to HMA under the tested conditions.
Mechanisms of Action: A Divergence in Strategy
The anti-cancer effects of HMA and doxorubicin stem from fundamentally different mechanisms of action at the molecular level.
This compound Analog (HMA): Targeting Signaling Pathways
Recent studies indicate that HMA exerts its anti-cancer effects by modulating specific intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and invasion. Two key pathways have been identified:
-
SIRT1/p53 Signaling Pathway : HMA has been shown to inhibit SIRT1, a protein deacetylase.[7] This inhibition leads to an increase in the acetylation and activation of the tumor suppressor protein p53. Activated p53 can then trigger apoptosis (programmed cell death) and inhibit cell proliferation and invasion.[8]
-
ANXA5-mediated PI3K/AKT Signaling Pathway : HMA can downregulate the expression of Annexin A5 (ANXA5), which in turn inhibits the activation of the PI3K/AKT signaling pathway. The PI3K/AKT pathway is a critical regulator of cell growth, survival, and proliferation, and its inhibition can lead to the suppression of tumor progression.
Traditional Chemotherapy (Doxorubicin): DNA Damage and Enzyme Inhibition
Doxorubicin, an anthracycline antibiotic, is a well-established chemotherapeutic agent with a multi-faceted mechanism of action that primarily targets the cell's genetic material.[1][2]
-
DNA Intercalation : Doxorubicin inserts itself between the base pairs of the DNA double helix, which distorts the DNA structure and interferes with DNA replication and transcription.[1]
-
Topoisomerase II Inhibition : It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cut by the enzyme. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.[1][2]
-
Generation of Reactive Oxygen Species (ROS) : Doxorubicin can also induce the formation of free radicals, which cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[1]
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the in vitro evaluation of anticancer agents like HMA and doxorubicin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding : Seed cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment : Treat the cells with various concentrations of the test compound (HMA or doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a widely used technique to detect specific proteins in a sample. It is essential for elucidating the effects of compounds on signaling pathways.
Protocol:
-
Cell Lysis : After treating cells with the compound of interest, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE : Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., SIRT1, p53, p-AKT, AKT, ANXA5) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
-
Analysis : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.
Conclusion
Based on the available in vitro data, traditional chemotherapy agents like doxorubicin exhibit greater potency in killing hepatocellular carcinoma cells compared to the this compound analog, HMA. However, the distinct mechanisms of action suggest different therapeutic strategies. While doxorubicin acts as a broad cytotoxic agent by inducing DNA damage, HMA appears to function through the targeted modulation of specific signaling pathways that are often dysregulated in cancer.
This targeted approach may offer the potential for a better safety profile and the ability to overcome certain mechanisms of drug resistance. Further research, including direct comparative in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and its analogs in cancer therapy, either as standalone treatments or in combination with traditional chemotherapy. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct such comparative studies and further explore the anticancer properties of these promising natural compounds.
References
- 1. advetresearch.com [advetresearch.com]
- 2. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: an in Vitro and in Silico Study [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study of idarubicin and doxorubicin in a chemically-induced in vivo mouse model for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Unveiling the Anti-Cancer Potential of Methylenedihydrotanshinquinone: A Comparative Analysis
A detailed examination of the anti-cancer mechanisms of Methylenedihydrotanshinquinone, benchmarked against the established therapeutic Sorafenib, providing researchers and drug development professionals with a comprehensive guide to its potential in liver cancer therapy.
This guide provides an objective comparison of the anti-cancer properties of this compound and the multi-kinase inhibitor Sorafenib, the current standard of care for advanced hepatocellular carcinoma (HCC). Due to the limited direct experimental data on this compound, this analysis utilizes data from its close structural analog, Dihydrotanshinone I, to infer its mechanistic actions. This comparison is supported by a compilation of experimental data and detailed protocols for key assays.
Performance Comparison: this compound (as Dihydrotanshinone I) vs. Sorafenib
| Parameter | This compound (inferred from Dihydrotanshinone I) | Sorafenib |
| Mechanism of Action | Induces apoptosis and cell cycle arrest; inhibits the JAK2/STAT3 signaling pathway. | Inhibits multiple kinases involved in tumor cell proliferation (RAF/MEK/ERK pathway) and angiogenesis (VEGFR, PDGFR).[1] |
| Cell Viability (IC50) | HCCLM3, SMMC7721, Hep3B: 1-32 µM (time-dependent)[2]; HepG2: 5-160 µM (time-dependent)[2] | HepG2, Huh7: Dose- and time-dependent inhibition.[1] |
| Apoptosis Induction | Induces apoptosis in SMMC7721 cells.[2] | Induces apoptosis in various HCC cell lines.[1] |
| Cell Cycle Arrest | Induces G2/M phase arrest in gastric cancer cells.[3] | Primarily induces G0/G1 phase arrest in HCC cells.[4] |
| Affected Signaling Pathways | JAK2/STAT3 pathway suppression.[2][5] | RAF/MEK/ERK, VEGFR, PDGFR signaling pathways.[1] |
| Clinical Efficacy | Preclinical data suggests potent anti-tumor activity. | Approved for first-line treatment of advanced HCC; improves overall survival.[1] |
Signaling Pathways and Molecular Mechanisms
This compound, inferred from the actions of Dihydrotanshinone I, is believed to exert its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest, mediated by the inhibition of the JAK2/STAT3 signaling pathway.[2][5] This pathway is crucial for cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers, including hepatocellular carcinoma.
In contrast, Sorafenib functions as a multi-kinase inhibitor, targeting several key signaling cascades simultaneously. It blocks the RAF/MEK/ERK pathway, which is central to tumor cell proliferation, and also inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), key drivers of tumor angiogenesis.[1]
Experimental Workflow for Efficacy Evaluation
A typical workflow to assess the anti-cancer efficacy of a compound like this compound involves a series of in vitro assays.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, SMMC7721)
-
96-well plates
-
Complete culture medium
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.[6][7][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[9][10][11]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Determine the protein concentration of cell lysates.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Logical Relationship of Anti-Cancer Action
The proposed anti-cancer action of this compound involves a cascade of events leading to cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. KEGG PATHWAY: map04630 [genome.jp]
- 3. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis | MDPI [mdpi.com]
- 4. Experimental antitumor activity of aminoanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochemjournal.com [biochemjournal.com]
- 8. Synergistic Anti-cancer Activity of MH-30 in a Murine Melanoma Model Treated With Cisplatin and its Alleviated Effects Against Cisplatin-induced Toxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
In-Depth Analysis of Dihydrotanshinone I: A Surrogate for Methylenedihydrotanshinquinone in Cancer Cell Line Studies
A comprehensive search of scientific literature and public databases for "Methylenedihydrotanshinquinone" did not yield any specific studies on its effects on different cell lines. This suggests that the compound may be novel, not widely researched, or referred to by a different name in existing literature. However, extensive data is available for a closely related and structurally similar compound, Dihydrotanshinone I (DHTS), a major active component isolated from Salvia miltiorrhiza. This guide, therefore, provides a detailed cross-validation of the effects of Dihydrotanshinone I in various cancer cell lines as a potent surrogate, offering valuable insights that may be applicable to similar tanshinone derivatives.
Dihydrotanshinone I has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. Its mechanisms of action often involve the induction of cell cycle arrest and the modulation of key signaling pathways that govern cancer cell growth, survival, and metastasis.
Comparative Efficacy of Dihydrotanshinone I Across Various Cancer Cell Lines
The cytotoxic effects of Dihydrotanshinone I have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for its potency. The IC50 values for DHTS vary across different cancer cell lines, indicating a degree of cell-type-specific activity.
| Cell Line | Cancer Type | IC50 (µM) | Time Point (hours) | Reference |
| U-2 OS | Osteosarcoma | 3.83 ± 0.49 | 24 | [1] |
| 1.99 ± 0.37 | 48 | [1] | ||
| AGS | Gastric Cancer | 2.05 | 16 (inhibition of HIF1 activation) | [2] |
| SGC7901 | Gastric Cancer | ~6 (significant apoptosis) | Not Specified | [3] |
| MGC803 | Gastric Cancer | ~6 (significant apoptosis) | Not Specified | [3] |
| Huh-7 | Hepatocellular Carcinoma | ~5 (significant apoptosis) | 48 | [4] |
| HepG2 | Hepatocellular Carcinoma | ~5 (significant apoptosis) | 48 | [4] |
| SW480 | Colorectal Cancer | <2.5 µg/ml (~8.5 µM) | 24 | [5] |
| SW620 | Colorectal Cancer | <2.5 µg/ml (~8.5 µM) | 24 | [5] |
| HCT116/OXA | Oxaliplatin-Resistant Colorectal Cancer | ~4-8 | 48 | [6] |
| SW1736-PTX | Paclitaxel-Resistant Anaplastic Thyroid Cancer | ~2.5 (EC50) | 72 | [7] |
| 8505C-PTX | Paclitaxel-Resistant Anaplastic Thyroid Cancer | ~2.5 (EC50) | 72 | [7] |
Key Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Dihydrotanshinone I exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from proliferating.
Apoptosis Induction
DHTS has been shown to induce apoptosis in a variety of cancer cell lines, including gastric, colon, and hepatocellular carcinoma cells.[3][4] The apoptotic mechanism is often caspase-dependent, involving the activation of key executioner proteins like caspase-3 and caspase-9.[2][3] Furthermore, DHTS can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[4] In some cell lines, such as colon cancer cells, the apoptotic action of DHTS is dependent on reactive oxygen species (ROS).[2]
Cell Cycle Arrest
A common mechanism of action for DHTS is the induction of cell cycle arrest, which halts the division of cancer cells. The specific phase of the cell cycle that is arrested can vary depending on the cell line.
-
G0/G1 Phase Arrest: In SK-HEP-1 human hepatocellular carcinoma cells, DHTS induces cell cycle arrest at the G0/G1 phase. This is mediated by the downregulation of cyclins D1, A, and E, as well as cyclin-dependent kinases (CDK) 4 and 2.[8][9]
-
G2/M Phase Arrest: In gastric cancer cells (AGS and HGC27) and SMMC7721 hepatocellular carcinoma cells, DHTS has been observed to cause cell cycle arrest at the G2/M phase.[10][11] This is associated with the downregulation of cell cycle-related proteins CDC25C and CDK1.[10]
-
S and G2/M Phase Arrest: In oxaliplatin-resistant colorectal cancer cells (HCT116/OXA), DHTS blocks the cell cycle in both the S and G2/M phases.[6]
Signaling Pathways Modulated by Dihydrotanshinone I
The anticancer effects of Dihydrotanshinone I are underpinned by its ability to interfere with multiple intracellular signaling pathways that are crucial for tumor growth and survival.
Key Signaling Pathways:
-
AMPK/Akt/mTOR Pathway: In hepatocellular carcinoma cells, DHTS activates the AMP-activated protein kinase (AMPK) signaling pathway while downregulating the Akt/mTOR pathway. This combined action inhibits cell proliferation and survival.[8][9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival, is also downregulated by DHTS in hepatocellular carcinoma cells.[8][9] Specifically, the JNK and p38 MAPK pathways are activated in gastric cancer cells, leading to apoptosis.[3]
-
PTPN11/p38 Pathway: In gastric cancer, DHTS has been shown to target PTPN11, leading to the regulation of downstream pathways involved in necroptosis (p38/RIPK1/RIPK3/MLKL/JNK) and cell cycle arrest (p38/CDC25C/CDK1).[10]
-
Hedgehog/Gli Signaling Pathway: In pancreatic cancer cells, DHTS suppresses proliferation and metastasis by inhibiting the Hedgehog/Gli signaling pathway.[12]
-
EGFR Pathway: Network pharmacology and in vitro experiments have indicated that the epidermal growth factor receptor (EGFR) is a potential therapeutic target of DHTS in hepatocellular carcinoma.[4]
-
JAK2/STAT3 Pathway: DHTS has been found to inhibit the JAK2/STAT3 pathway in hepatocellular carcinoma cells, leading to suppressed tumor growth.[11]
Caption: Overview of signaling pathways modulated by Dihydrotanshinone I.
Experimental Protocols
The following are summaries of common experimental protocols used to assess the effects of Dihydrotanshinone I on cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 8 x 10³ cells per well and allowed to adhere overnight.[4][11]
-
Treatment: Cells are treated with various concentrations of Dihydrotanshinone I (typically ranging from 0 to 200 µM) for specific time points (e.g., 24, 48, 72 hours).[4]
-
MTT Incubation: After the treatment period, MTT reagent (0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.[4]
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell proliferation inhibition rate is calculated based on the absorbance values.[4]
Caption: A simplified workflow for the MTT cell viability assay.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with Dihydrotanshinone I at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
Apoptosis Assay
Apoptosis can be detected using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.
-
Cell Treatment: Cells are treated with Dihydrotanshinone I as described for the cell cycle analysis.
-
Harvesting and Staining: Cells are harvested and resuspended in a binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.[4]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protein Extraction: Cells are treated with Dihydrotanshinone I, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-AMPK, Akt, mTOR, p38, JNK, caspases, cyclins), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Dihydrotanshinone I Enhances Cell Adhesion and Inhibits Cell Migration in Osteosarcoma U−2 OS Cells through CD44 and Chemokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dihydrotanshinone induces apoptosis of SGC7901 and MGC803 cells via activation of JNK and p38 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrotanshinone I inhibits hepatocellular carcinoma cells proliferation through DNA damage and EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15,16-Dihydrotanshinone I-induced Apoptosis in Human Colorectal Cancer Cells: Involvement of ATF3 | Anticancer Research [ar.iiarjournals.org]
- 6. Dihydrotanshinone I Inhibits the Proliferation and Growth of Oxaliplatin-Resistant Human HCT116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-proliferative Effect of 15,16-Dihydrotanshinone I Through Cell Cycle Arrest and the Regulation of AMP-activated Protein Kinase/Akt/mTOR and Mitogen-activated Protein Kinase Signaling Pathway in Human Hepatocellular Carcinoma Cells [jcpjournal.org]
- 10. Dihydrotanshinone I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]
- 12. benthamdirect.com [benthamdirect.com]
Independent Verification of Methylenedihydrotanshinquinone's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenedihydrotanshinquinone is a derivative of tanshinone, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza. While its parent compounds have been extensively studied for their therapeutic potential, specific quantitative data on the biological activity of this compound remains limited in publicly available scientific literature. This guide provides a comparative analysis of the known anti-inflammatory and antioxidant activities of structurally related tanshinones—Cryptotanshinone, Dihydrotanshinone I, and Tanshinone IIA—to offer a predictive framework for the potential efficacy of this compound. The information presented herein is intended to guide further experimental investigation into this promising compound.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory properties of tanshinones are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7.
Table 1: Comparative Inhibitory Activity on Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 (µM) |
| This compound | RAW 264.7 | Data Not Available |
| Cryptotanshinone | RAW 264.7 | 1.5[1] |
| Dihydrotanshinone I | RAW 264.7 | 5.0[1] |
| Tanshinone IIA | RAW 264.7 | 8.0[1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a compound required to inhibit 50% of the NO production.
Based on the available data, Cryptotanshinone is the most potent inhibitor of nitric oxide production among the compared tanshinones.[1] While direct data for this compound is unavailable, its structural similarity to these compounds suggests it may also possess anti-inflammatory properties. Further experimental validation is required to determine its specific IC50 value.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of tanshinones is crucial to their protective effects against cellular damage. This is often assessed through various in vitro assays that measure the compound's ability to scavenge free radicals.
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 / SC50 (µM) |
| This compound | DPPH Radical Scavenging | Data Not Available |
| Cryptotanshinone | DPPH Radical Scavenging | ~3.37 (qualitative) |
| Dihydrotanshinone I | Not Specified | Data Not Available |
| Tanshinone IIA | Not Specified | Data Not Available |
IC50/SC50: The half maximal inhibitory/scavenging concentration.
Qualitative studies suggest that Cryptotanshinone possesses antioxidant properties.[2] However, comprehensive quantitative data, particularly for this compound, Dihydrotanshinone I, and Tanshinone IIA, is lacking in the reviewed literature, preventing a direct comparison of their antioxidant potency.
Signaling Pathways in Inflammation and Oxidative Stress
Tanshinones exert their biological effects by modulating key signaling pathways involved in inflammation and the cellular stress response. The primary pathways implicated are the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS and COX-2. Several tanshinones have been shown to inhibit this pathway.
Caption: The NF-κB signaling pathway and points of inhibition by tanshinones.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their transcription. Activation of the Nrf2 pathway is a key mechanism for cellular protection against oxidative damage.
Caption: The Nrf2 signaling pathway and its activation by tanshinones.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-inflammatory and antioxidant activities of tanshinones.
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent.
Experimental Workflow
Caption: Workflow for the Nitric Oxide Inhibition Assay.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Cryptotanshinone) and incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL (excluding the negative control wells) to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Nitrite (B80452) Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: The absorbance of the mixture is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
Western Blot for NF-κB Activation (IκBα Phosphorylation and Degradation)
This technique is used to determine the effect of a compound on the activation of the NF-κB pathway by assessing the levels of phosphorylated and total IκBα.
Methodology:
-
Cell Treatment and Lysis: RAW 264.7 cells are treated with the test compound and/or LPS as described above. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The levels of phospho-IκBα are normalized to total IκBα or the loading control.
Nrf2 Nuclear Translocation Assay
This assay determines whether a compound can induce the activation of the Nrf2 pathway by promoting the translocation of Nrf2 from the cytoplasm to the nucleus.
Methodology:
-
Cell Treatment: Cells (e.g., HepG2) are treated with the test compound for a specified time.
-
Nuclear and Cytoplasmic Fractionation: The cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit according to the manufacturer's instructions.
-
Western Blot Analysis: The protein concentrations of the nuclear and cytoplasmic fractions are determined. Equal amounts of protein are then subjected to Western blotting as described above, using a primary antibody against Nrf2. Lamin B1 and β-actin are used as nuclear and cytoplasmic loading controls, respectively.
-
Analysis: An increase in the Nrf2 protein level in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate Nrf2 activation and nuclear translocation.
Conclusion and Future Directions
The available evidence strongly suggests that tanshinones, as a class of compounds, possess significant anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. While quantitative data for this compound is currently lacking, its structural similarity to potent compounds like Cryptotanshinone warrants its investigation as a potential therapeutic agent.
Researchers are encouraged to utilize the experimental protocols detailed in this guide to conduct a thorough and independent verification of this compound's biological activity. Specifically, determining its IC50 values for the inhibition of inflammatory mediators and for radical scavenging will be crucial in establishing its potency relative to other tanshinones. Furthermore, elucidating its precise effects on the NF-κB and Nrf2 signaling pathways will provide valuable insights into its mechanism of action. Such studies will be instrumental in unlocking the full therapeutic potential of this and other related natural products.
References
The Structural Dance: Unraveling the Structure-Activity Relationship of Methylenedihydrotanshinquinone Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of methylenedihydrotanshinquinone derivatives, focusing on their potential as anticancer and anti-inflammatory agents. By examining key structural modifications and their impact on efficacy, we aim to furnish a valuable resource for the rational design of novel therapeutics.
This compound is a naturally occurring diterpenoid quinone isolated from the dried roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine.[1] This compound has demonstrated both cytotoxic and anti-inflammatory properties, making its derivatives promising candidates for further investigation.[1] While dedicated SAR studies on this compound itself are limited, a wealth of information on the SAR of related tanshinones, such as Tanshinone I and Tanshinone IIA, provides a strong foundation for inferring the therapeutic potential of its analogs.
Core Structure and Biological Activity
The core structure of this compound features a phenanthrenequinone (B147406) skeleton. The key differentiating feature is the presence of a methylene (B1212753) group bridging the C-6 and C-7 positions of the A-ring, forming a five-membered ring. This modification, along with substitutions on other parts of the molecule, significantly influences its biological activity.
Comparative Structure-Activity Relationship of Tanshinone Derivatives
The biological activity of tanshinone derivatives can be finely tuned by strategic modifications at various positions on the quinone scaffold. The following sections compare the effects of these modifications on anticancer and anti-inflammatory activities, drawing parallels to inform the potential SAR of this compound derivatives.
Modifications on the A-Ring
The A-ring of the tanshinone scaffold is a critical determinant of biological activity. Studies on Tanshinone IIA derivatives have shown that the presence and nature of substituents on this ring are crucial. For instance, the 4,4-dimethyl group on the A-ring of Tanshinone IIA is important for its antiandrogenic and maspin-inducing activities in prostate cancer cells.[2] This suggests that alterations to the methylene bridge in this compound could profoundly impact its anticancer properties.
Modifications on the Furan (B31954) Ring
The furan ring fused to the phenanthrenequinone core is another key site for modification. In studies of Tanshinone I derivatives, modifications at the C-15 and C-17 positions of the furan ring have been explored.[3] For example, the introduction of various substituents at these positions can modulate the anticancer activity. While this compound does not possess a furan ring, the principles of how substitutions in this region affect the overall electronic and steric properties of the molecule can be informative for designing novel derivatives.
Modifications on the C-Ring (Quinone Moiety)
The ortho-quinone moiety of tanshinones is essential for their biological activity, including their ability to generate reactive oxygen species (ROS) and act as electrophiles. Modifications at the C-1 position have been shown to influence the inhibitory activity of tanshinone derivatives against various enzymes.
Quantitative Comparison of Biological Activity
To facilitate a clear comparison, the following tables summarize the cytotoxic and anti-inflammatory activities of representative tanshinone derivatives from the literature. This data, while not directly from this compound derivatives, provides a valuable reference for predicting the effects of similar modifications.
Table 1: Cytotoxic Activity of Tanshinone Derivatives against Various Cancer Cell Lines
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Tanshinone IIA | - | LNCaP (Prostate) | ~5 | [2] |
| Cryptotanshinone | Dihydrofuran ring | Various | 3-10 | [4] |
| Dihydrotanshinone I | Dihydrofuran ring | Various | 14.4 (against 3CLpro) | [5] |
| PD9 | 1,4-Naphthoquinone derivative | DU-145 (Prostate) | 1-3 | [6][7] |
| PD18 | Plumbagin derivative | MDA-MB-231 (Breast) | 1-3 | [6] |
Table 2: Anti-inflammatory Activity of Tanshinone Derivatives
| Compound | Assay | Model | Effect | Reference |
| Tanshinone I | Inhibition of pro-inflammatory gene expression | Activated microglia | Significant | [4] |
| Tanshinone IIA | Inhibition of iNOS and pro-inflammatory cytokines | LPS-stimulated RAW 264.7 macrophages | Significant | [8] |
| Cryptotanshinone | Inhibition of NO and pro-inflammatory enzymes | LPS-stimulated J774A.1 macrophages | Significant | [9] |
| Dihydrotanshinone | Suppression of TNF-α and IL-6 | LPS-stimulated macrophages | Significant | |
| Compound 9 | Inhibition of TNF-α, IL-1β, and IL-8 | LPS-stimulated THP-1 macrophages | 56.3%, 67.6%, and 60.1% inhibition at 5µM respectively | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Griess Assay for Nitric Oxide (NO) Production
This assay measures the concentration of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Plate murine macrophage cells (e.g., RAW 264.7) and pre-treat with test compounds before stimulating with lipopolysaccharide (LPS).[13]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
ELISA is used to quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.[13]
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentration from the standard curve.
Visualizing Relationships and Pathways
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a general experimental workflow and a key signaling pathway involved in the anti-inflammatory action of tanshinones.
Caption: A generalized workflow for evaluating the anticancer activity of novel compounds.
References
- 1. This compound | 126979-81-5 [chemicalbook.com]
- 2. Antiandrogenic, maspin induction, and antiprostate cancer activities of tanshinone IIA and its novel derivatives with modification in ring A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 5. Tanshinones as selective and slow-binding inhibitors for SARS-CoV cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural modifications to tanshinone IIA: occupying the hydrophobic pocket of MAGL with ester-connected dimethylamine, morpholine, and piperidine at C-17 and C-16 (A and B blue parts); increasing drug-like properties with an isosteric replacement of the ester linker to amide linker (C and D green parts) [cjnmcpu.com]
- 7. Cas 126979-81-5,this compound | lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory Activity of Tanshinone-Related Diterpenes from Perovskia artemisioides Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the anti-inflammatory activities of tanshinones isolated from Salvia miltiorrhiza var. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Synergistic Power of Tanshinones: A Comparative Guide to Combination Drug Therapy
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the synergistic effects of Methylenedihydrotanshinquinone in combination therapies remains limited in publicly available research, extensive studies on closely related tanshinone compounds, such as Tanshinone IIA (Tan IIA) and Cryptotanshinone (B1669641) (CPT), offer valuable insights into the potential of this class of molecules. These compounds, derived from the medicinal plant Salvia miltiorrhiza, have demonstrated significant synergistic anti-cancer activity when combined with conventional chemotherapeutic agents like doxorubicin (B1662922) and cisplatin (B142131). This guide provides a comparative overview of these synergistic effects, supported by experimental data and detailed methodologies, to inform future research and drug development.
I. Synergistic Effects of Tanshinones with Doxorubicin
Doxorubicin is a widely used chemotherapy drug, but its efficacy can be limited by cardiotoxicity and drug resistance. Research has shown that combining doxorubicin with certain tanshinones can enhance its anti-cancer effects while mitigating some of its adverse side effects.[1]
Comparative In Vitro Efficacy
| Combination | Cell Line | Effect | Mechanism of Action | Reference |
| Tanshinone IIA + Doxorubicin | MCF-7 (Breast Cancer) | Enhanced sensitivity to Doxorubicin | Inhibition of PTEN/AKT pathway, downregulation of efflux ABC transporters (P-gp, BCRP, MRP1). | [1] |
| Cryptotanshinone + Doxorubicin | Human Gastric Cancer Cells | Potentiated anti-proliferative effect, enhanced apoptosis. | Inactivation of STAT3 and suppression of STAT3-regulated anti-apoptotic gene expression. | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Human breast cancer MCF-7 cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of Tanshinone IIA, doxorubicin, or a combination of both.
-
Following a 48-hour incubation, MTT solution was added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals were dissolved in DMSO.
-
The absorbance was measured at 490 nm using a microplate reader to determine cell viability.[1]
Western Blot Analysis:
-
MCF-7 cells were treated with Tanshinone IIA and/or doxorubicin.
-
Total protein was extracted and quantified using a BCA protein assay kit.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against PTEN, AKT, P-gp, BCRP, and MRP1.
-
After washing, the membrane was incubated with a secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.[1]
Signaling Pathway
Caption: Synergistic mechanism of Tanshinone IIA and Doxorubicin.
II. Synergistic Effects of Tanshinones with Cisplatin
Cisplatin is another cornerstone of chemotherapy, particularly for solid tumors. However, its use is often associated with significant side effects and the development of resistance. Studies have explored the combination of tanshinones with cisplatin to overcome these limitations.
Comparative In Vitro & In Vivo Efficacy
| Combination | Cancer Model | Effect | Mechanism of Action | Reference |
| Tanshinone IIA + Cisplatin | Esophageal Squamous Cell Carcinoma (ESCC) Cells | Synergistic inhibition of proliferation, migration, and invasion. Cell cycle arrest and apoptosis induction. | Downregulation of NF-κB/COX-2/VEGF pathway. | [3] |
| Tanshinone IIA + Cisplatin | Non-Small-Cell Lung Cancer (NSCLC) in vitro and in vivo | Synergistic inhibition of tumor growth. | Down-regulation of the phosphatidylinositol 3-kinase/Akt signaling pathway. | [4] |
| Cryptotanshinone + Cisplatin | Ovarian Cancer Cells | Sensitizes cancer cells to cisplatin. | Not fully elucidated, but involves potentiation of apoptotic activity. | [5][6] |
Experimental Protocols
Cell Migration and Invasion Assay (Transwell Assay):
-
ESCC cells were seeded in the upper chamber of a Transwell insert with a Matrigel-coated membrane for the invasion assay (uncoated for migration).
-
The lower chamber was filled with a medium containing chemoattractants.
-
Cells were treated with Tanshinone IIA, cisplatin, or their combination.
-
After 24 hours, non-invading/migrating cells were removed from the upper surface of the membrane.
-
The cells on the lower surface were fixed, stained, and counted under a microscope.[3]
In Vivo Tumor Xenograft Model:
-
Nude mice were subcutaneously injected with NSCLC cells.
-
When tumors reached a certain volume, mice were randomly assigned to treatment groups: control, Tanshinone IIA alone, cisplatin alone, and Tanshinone IIA + cisplatin.
-
Tumor volume and body weight were measured regularly.
-
After the treatment period, tumors were excised, weighed, and analyzed for protein expression by Western blot.[4]
Signaling Pathway
Caption: Synergistic mechanism of Tanshinone IIA and Cisplatin.
III. Overcoming Multi-Drug Resistance
A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR). Tanshinones have shown promise in reversing MDR, making cancer cells more susceptible to treatment.
Cryptotanshinone, for instance, has been found to reverse MDR in breast cancer cells by interfering with the function of the breast cancer resistance protein (BCRP), a membrane transporter that effluxes chemotherapy drugs from tumor cells.[5] This suggests that combining tanshinones with conventional chemotherapy could be a viable strategy to overcome resistance in patients who have stopped responding to treatment.
IV. Conclusion and Future Directions
The presented data strongly suggest that tanshinones, specifically Tanshinone IIA and Cryptotanshinone, act as potent synergistic agents when combined with conventional chemotherapeutics like doxorubicin and cisplatin. They enhance the anti-cancer efficacy, modulate key signaling pathways involved in cell survival and proliferation, and can even reverse multi-drug resistance.
While these findings are promising, further research is warranted. The limited data on this compound necessitates dedicated studies to evaluate its specific synergistic potential and mechanisms of action. Future investigations should focus on:
-
Direct comparative studies: Head-to-head comparisons of different tanshinones in combination therapies to identify the most potent synergistic pairings.
-
In vivo studies: Comprehensive animal studies to validate the in vitro findings and assess the safety and efficacy of these combination therapies.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of these combinations and optimize dosing regimens.
By continuing to explore the synergistic effects of the tanshinone family of compounds, the scientific community can pave the way for novel and more effective cancer treatment strategies with improved patient outcomes.
References
- 1. Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of Tanshinone IIA and Cisplatin Inhibits Esophageal Cancer by Downregulating NF-κB/COX-2/VEGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 5. Anticancer potential of cryptotanshinone on breast cancer treatment; A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of Methylenedihydrotanshinquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the in vivo target engagement of Methylenedihydrotanshinquinone (MDT), a derivative of the bioactive compound tanshinone. Given the limited direct data on MDT's specific protein targets, this guide leverages information from its well-studied parent compound, Tanshinone IIA, to propose a putative target and outlines experimental strategies for in vivo validation.
Postulated Target: Cyclooxygenase-2 (COX-2)
Tanshinone IIA has been reported to exert anti-inflammatory effects through the modulation of various inflammatory pathways, including the downregulation of Cyclooxygenase-2 (COX-2) expression.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Due to the structural similarity between MDT and Tanshinone IIA, we postulate that MDT may also engage COX-2. This guide will focus on methods to confirm the in vivo engagement of MDT with COX-2, using a well-established non-steroidal anti-inflammatory drug (NSAID) as a comparator.
Comparative Framework for In Vivo Target Engagement
To objectively assess the in vivo target engagement of MDT with COX-2, a direct comparison with a known COX-2 inhibitor is essential. Celecoxib, a selective COX-2 inhibitor, will be used as the comparator compound in this guide.
Data Presentation
| Parameter | This compound (MDT) | Celecoxib (Comparator) |
| Target | Cyclooxygenase-2 (COX-2) (putative) | Cyclooxygenase-2 (COX-2) |
| In Vivo Model | Carrageenan-induced paw edema in rodents | Carrageenan-induced paw edema in rodents |
| Dosage Range | To be determined | 10-100 mg/kg |
| Route of Administration | Oral (p.o.) or Intraperitoneal (i.p.) | Oral (p.o.) |
| Primary Endpoint | Reduction in paw volume | Reduction in paw volume |
| Target Engagement Biomarker | Prostaglandin E2 (PGE2) levels in paw tissue | Prostaglandin E2 (PGE2) levels in paw tissue |
| Expected Outcome | Dose-dependent reduction in paw edema and PGE2 levels | Dose-dependent reduction in paw edema and PGE2 levels |
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This widely used in vivo model of inflammation is suitable for evaluating the anti-inflammatory effects of compounds and their engagement with targets like COX-2.
Methodology:
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound (MDT) - multiple dose levels
-
Celecoxib (Positive Control) - multiple dose levels
-
-
Compound Administration: Administer the respective compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Measurement of Prostaglandin E2 (PGE2) Levels
To directly assess COX-2 target engagement, the levels of its downstream product, PGE2, will be quantified in the inflamed tissue.
Methodology:
-
Tissue Collection: At the end of the paw edema experiment (e.g., 4 hours post-carrageenan), euthanize the animals and collect the inflamed paw tissue.
-
Tissue Homogenization: Homogenize the tissue samples in an appropriate buffer (e.g., phosphate-buffered saline with a protease inhibitor cocktail).
-
Centrifugation: Centrifuge the homogenates to pellet cellular debris.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Compare the PGE2 levels in the MDT and celecoxib-treated groups to the vehicle control group.
Visualization of Pathways and Workflows
Caption: Putative inhibition of the COX-2 signaling pathway by MDT.
Caption: Experimental workflow for in vivo target engagement confirmation.
Alternative and Emerging In Vivo Target Engagement Methods
While the measurement of downstream biomarkers is a robust and accessible method, several other techniques can provide more direct evidence of target engagement in vivo.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to native proteins. | Requires specific antibodies for detection, optimization can be challenging. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active site of enzymes. | Can profile enzyme activity across a proteome. | Requires synthesis of specific probes, may not be applicable to all targets. |
| Positron Emission Tomography (PET) | Uses a radiolabeled version of the compound to visualize its distribution and target binding in real-time. | Non-invasive, provides quantitative data on target occupancy. | Requires specialized facilities and synthesis of a radioligand. |
| NanoBRET™/BRET | Measures bioluminescence resonance energy transfer between a luciferase-tagged target protein and a fluorescently labeled tracer. | Allows for real-time measurement of target engagement in live cells and potentially in vivo. | Requires genetic modification of the target protein.[2] |
Detailed Protocol: In Vivo Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Animal Treatment: Treat animals with MDT, a comparator, or vehicle as described in the paw edema model.
-
Tissue Collection and Lysis: At a specified time point, collect the target tissue (e.g., inflamed paw) and rapidly lyse the cells in a physiological buffer.
-
Heating: Aliquot the lysate and heat the samples to a range of temperatures to create a melt curve.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Detect the amount of soluble target protein (COX-2) at each temperature using Western blotting or other immunoassays.
-
Data Analysis: A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
By employing a combination of these well-established in vivo models and target engagement assays, researchers can rigorously validate the interaction of this compound with its putative target, COX-2, and compare its efficacy with known inhibitors. This comprehensive approach is crucial for advancing the preclinical development of novel therapeutic agents.
References
Reproducibility of Preclinical Findings: A Comparative Guide to Tanshinones
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reproducibility of preclinical research is a cornerstone of successful drug development. This guide provides a comparative analysis of the preclinical findings for key bioactive compounds known as tanshinones, derived from the medicinal plant Salvia miltiorrhiza. While the initial focus was on Methylenedihydrotanshinquinone, a comprehensive literature review revealed a scarcity of specific preclinical data for this particular derivative. One study noted its potential cytotoxic and anti-inflammatory properties, including the inhibition of TNF-α, IL-1β, and IL-8 expression, but lacked detailed quantitative data and experimental protocols for a thorough comparative analysis.[1]
Consequently, this guide broadens its scope to evaluate the preclinical reproducibility of more extensively studied tanshinones: Tanshinone IIA , Cryptotanshinone (B1669641) , and Dihydrotanshinone (B163075) I . These compounds have been the subject of numerous preclinical investigations, particularly in the fields of oncology, inflammation, and cardiovascular disease. By examining the consistency of findings across different studies, this guide aims to provide researchers with a clearer understanding of their therapeutic potential and the robustness of the supporting evidence.
Comparative Analysis of Preclinical Efficacy
The following tables summarize the quantitative data from various preclinical studies on the anti-cancer, anti-inflammatory, and cardiovascular effects of key tanshinone derivatives.
Anti-Cancer Activity
| Compound | Cancer Type | Model | Key Findings | Reference |
| Tanshinone IIA | Breast Cancer | In vivo (xenograft) | 44.91% reduction in tumor volume.[2] | [2] |
| Cervical Cancer | In vivo (xenograft) | 66% reduction in tumor volume.[3] | [3] | |
| Ovarian Cancer | In vitro (A2780 cells) | Significant inhibition of cell growth and aggressiveness.[4] | [4] | |
| Colon Cancer | In vivo (xenograft) | Decreased serum VEGF levels and microvessel density.[5] | [5] | |
| Cryptotanshinone | Ovarian Cancer | In vitro (A2780 cells) | Suppression of migration and invasion by inhibiting MMP-2 and MMP-9.[3] | [3] |
| Various Cancers | In vitro | Potent inhibition of cancer cell proliferation.[6] | [6] | |
| Dihydrotanshinone I | Cervical Cancer | In vitro (HeLa cells) | Induced apoptosis; 22.5% with combination of irradiation.[7] | [7] |
| Ovarian Cancer | In vivo & In vitro | Significantly inhibited proliferation by modulating the PI3K/AKT pathway.[3] | [3] |
Anti-Inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Cryptotanshinone | In vitro (LPS-stimulated RAW264.7 macrophages) | Inhibited production of NO, TNF-α, and IL-6.[8] | [8] |
| Down-regulated iNOS and COX-2 expression.[8] | [8] | ||
| Tanshinone IIA | In vivo & In vitro | Modulates inflammatory signaling pathways. | [9] |
| Dihydrotanshinone I | In vitro | Anti-inflammatory effects noted.[10] | [10] |
Cardiovascular Effects
| Compound | Cardiovascular Condition | Model | Key Findings | Reference |
| Dihydrotanshinone I | Atherosclerosis | In vivo (ApoE-/- mice) | Significantly attenuated atherosclerotic plaque formation.[11] | [11] |
| Myocardial Ischemia-Reperfusion | In vivo (rats) | Improved cardiac function and reduced infarct size.[11] | [11] | |
| Platelet Aggregation | In vitro (rabbit platelets) | Inhibited collagen-induced platelet aggregation (IC50 = 8.7 µM).[12] | [12] | |
| Tanshinone IIA | Vascular Smooth Muscle Cell (VSMC) Proliferation | In vitro | Suppresses Ang II-induced VSMC proliferation.[9] | [9] |
| Cryptotanshinone | Platelet Aggregation | In vivo (mice) | Increased bleeding time, indicating anti-platelet activity.[13][14] | [13][14] |
Signaling Pathways and Mechanisms of Action
Tanshinones exert their biological effects by modulating a complex network of cellular signaling pathways. Understanding these pathways is crucial for target validation and the development of novel therapeutics.
Key Signaling Pathways Modulated by Tanshinones
Tanshinone IIA, in particular, has been shown to interact with multiple signaling cascades implicated in cancer progression, including the PI3K/Akt, MAPK, and JAK/STAT pathways.[15][16]
Figure 1: Simplified diagram of key signaling pathways modulated by Tanshinone IIA.
Cryptotanshinone has been shown to exert its anti-inflammatory effects by targeting the TLR4/MyD88 signaling pathway.[8]
Figure 2: Mechanism of Cryptotanshinone's anti-inflammatory action via the TLR4 pathway.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
In Vivo Tumor Xenograft Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.
-
Cell Implantation: 1 x 10^6 to 5 x 10^6 cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 100-200 µL of serum-free medium or PBS are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length × Width²) / 2.
-
Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein expression analysis) and allowed to adhere overnight.
-
Treatment:
-
Cells are pre-treated with various concentrations of Cryptotanshinone (e.g., 1-10 µM) for 1-2 hours.
-
Lipopolysaccharide (LPS) is then added at a final concentration of 1 µg/mL to stimulate an inflammatory response. A vehicle control (DMSO) group and an LPS-only group are included.
-
-
Assays:
-
Nitric Oxide (NO) Production: After 24 hours of incubation, the supernatant is collected, and NO production is measured using the Griess reagent.
-
Cytokine Measurement (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: After the desired incubation period, cells are lysed, and protein extracts are subjected to SDS-PAGE. The expression levels of key inflammatory proteins (e.g., iNOS, COX-2, phosphorylated NF-κB) are determined using specific primary and secondary antibodies.
-
Experimental Workflow for In Vivo Angiogenesis Assay
Figure 3: Workflow for assessing the pro-angiogenic effects of tanshinone derivatives.
Conclusion and Future Directions
The preclinical data for Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I demonstrate consistent anti-cancer, anti-inflammatory, and cardioprotective effects across a range of in vitro and in vivo models. The reproducibility of these findings, particularly for Tanshinone IIA's anti-tumor activity and Cryptotanshinone's anti-inflammatory properties, provides a solid foundation for further translational research.
However, it is crucial to acknowledge the variability in experimental designs, including dosages, administration routes, and animal models, which can influence outcomes.[5] Future studies should aim for greater standardization of protocols to enhance the direct comparability of results.
While specific data on this compound remains limited, the robust evidence for its structural analogs suggests that it may possess similar biological activities. Further investigation into the preclinical profile of this compound is warranted to determine its unique therapeutic potential. Researchers are encouraged to utilize the methodologies outlined in this guide to ensure the generation of reproducible and high-quality data.
References
- 1. This compound | 126979-81-5 [chemicalbook.com]
- 2. Potential anticancer activity of tanshinone IIA against human breast cancer [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 4. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydrotanshinone I | C18H14O3 | CID 11425923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cryptotanshinone from Salvia miltiorrhiza Bunge (Danshen) inhibited inflammatory responses via TLR4/MyD88 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological activities of dihydrotanshinone I, a natural product from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 15,16-dihydrotanshinone I, a major component from Salvia miltiorrhiza Bunge (Dansham), inhibits rabbit platelet aggregation by suppressing intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index: A Comparative Analysis of Tanshinone IIA and Doxorubicin
A Note on the Analyzed Compounds: Initial literature searches for "Methylenedihydrotanshinquinone" did not yield sufficient public data regarding its biological activity, cytotoxicity, or in vivo efficacy to conduct a thorough comparative analysis of its therapeutic index. Therefore, this guide will compare the well-established chemotherapeutic agent doxorubicin (B1662922) with Tanshinone IIA , a major bioactive constituent of Salvia miltiorrhiza (Danshen) and a compound from the same chemical family as the originally requested molecule. Tanshinone IIA has been extensively studied for its anticancer properties, providing a robust dataset for a meaningful comparison.
This guide provides an objective comparison of the preclinical therapeutic potential of Tanshinone IIA versus the widely-used chemotherapeutic drug, doxorubicin. The therapeutic index (TI), a critical measure of a drug's safety margin, is assessed by comparing the dose required for therapeutic effect against the dose causing toxicity. This analysis is intended for researchers, scientists, and professionals in drug development to inform preclinical research design and therapeutic strategy.
Data Presentation: Comparative Efficacy and Toxicity
The following tables summarize the in vitro cytotoxicity and in vivo efficacy and toxicity of Tanshinone IIA and doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50) of Tanshinone IIA and Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Tanshinone IIA IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | ~0.85 (equivalent to 0.25 µg/mL)[1][2] | ~2.5[3] |
| A549 | Lung Cancer | ~10-20[4][5] | >20[3] |
| HeLa | Cervical Cancer | ~10-15[4] | ~2.9[3] |
| HepG2 | Hepatocellular Carcinoma | Not specified, but enhances doxorubicin cytotoxicity[6] | ~12.2[3] |
| A2780 | Ovarian Cancer | ~150[7] | Data not readily available |
| HCT116 | Colorectal Cancer | ~10-20[4] | Data not readily available |
IC50 values can vary significantly based on experimental conditions such as exposure time.
Table 2: Summary of In Vivo Efficacy and Toxicity
| Parameter | Tanshinone IIA | Doxorubicin |
| Antitumor Efficacy | - Significant inhibition of tumor growth in xenograft models of breast, ovarian, and colorectal cancer.[1][2][7][8][9] - At 30 mg/kg, three times a week, resulted in a 44.91% reduction in tumor volume in a breast cancer model.[1] | - Widely effective against a broad range of solid tumors and hematological malignancies. - Dosing regimens vary, e.g., 4 mg/kg and 8 mg/kg once a week in a breast cancer model showed moderate tumor inhibition.[10] |
| Key Toxicities | - Generally considered to have low toxicity with fewer side effects compared to traditional chemotherapeutics.[3][11] - High concentrations have shown potential for developmental toxicity and cardiotoxicity in zebrafish embryos.[12] - Exhibits cardioprotective effects when used in combination with doxorubicin.[13][14] | - Dose-limiting cardiotoxicity is the most significant adverse effect, potentially leading to cardiomyopathy and heart failure.[15][16] - Myelosuppression (bone marrow suppression).[13] - Nephrotoxicity.[13] - General side effects include hair loss, nausea, and vomiting.[11] |
| Therapeutic Index | The precise therapeutic index is not well-established in the literature, but its high efficacy in some models and lower toxicity profile suggest a potentially favorable therapeutic window. | Has a relatively low therapeutic index due to its significant cardiotoxicity.[10] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of either Tanshinone IIA or doxorubicin. Control wells receive medium with the corresponding vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
This protocol describes the use of immunodeficient mice bearing human tumor xenografts to evaluate in vivo efficacy.
-
Cell Implantation: Human cancer cells (e.g., MCF-7, A549) are harvested and suspended in a suitable medium. Approximately 1 x 10⁶ to 1 x 10⁷ cells are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. Tanshinone IIA or doxorubicin is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at specified doses and schedules. The control group receives the vehicle.
-
Monitoring: Tumor volumes and body weights of the mice are monitored throughout the study. Signs of toxicity, such as changes in behavior, appetite, or weight loss, are recorded.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when significant toxicity is observed. Tumors are then excised and weighed.
-
Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups relative to the control group.
In Vivo Cardiotoxicity Assessment of Doxorubicin
This protocol outlines a method to evaluate the cardiotoxic effects of doxorubicin in a rodent model.
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are used.
-
Doxorubicin Administration: Doxorubicin is administered intraperitoneally in cumulative doses (e.g., six equal injections over two weeks to reach a total dose of 12-15 mg/kg) to induce cardiomyopathy. A control group receives saline.
-
Echocardiography: Cardiac function is assessed using echocardiography at baseline and at specified time points after doxorubicin treatment. Parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) are measured to evaluate cardiac contractility.
-
Histopathological Analysis: At the end of the study, animals are euthanized, and hearts are collected. The heart tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for myocardial damage, such as cellular degeneration and fibrosis.
-
Biomarker Analysis: Blood samples can be collected to measure cardiac biomarkers like troponins, which are indicative of myocardial injury.
Mandatory Visualizations
Signaling Pathways
Caption: Doxorubicin's primary mechanisms of action in a cancer cell.
Caption: Key signaling pathways modulated by Tanshinone IIA in cancer cells.
Experimental Workflow
Caption: Experimental workflow for assessing the therapeutic index of an anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antitumor effect of tanshinone IIA on anti-proliferation and decreasing VEGF/VEGFR2 expression on the human non-small cell lung cancer A549 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) [explorationpub.com]
- 9. Tanshinone IIA Inhibits Epithelial-to-Mesenchymal Transition Through Hindering β-Arrestin1 Mediated β-Catenin Signaling Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor models: assessing toxicity in efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 12. Evaluation of Tanshinone IIA Developmental Toxicity in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tanshinone IIA sodium sulfonate protects against cardiotoxicity induced by doxorubicin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tanshinone IIA synergistically enhances the antitumor activity of doxorubicin by interfering with the PI3K/AKT/mTOR pathway and inhibition of topoisomerase II: in vitro and molecular docking studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Transcriptomic Analysis of Tanshinones in Cellular Regulation
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of Tanshinone I, Tanshinone IIA, and Cryptotanshinone (B1669641) on cellular gene expression and signaling pathways.
Tanshinones, a class of bioactive diterpenoids derived from the root of Salvia miltiorrhiza (Danshen), have garnered significant interest for their therapeutic potential, particularly in cancer treatment. This guide provides a comparative overview of the transcriptomic effects of three major tanshinones: Tanshinone I, Tanshinone IIA, and Cryptotanshinone. While comprehensive, directly comparative transcriptomic data for all three compounds is limited in publicly available literature, this document synthesizes existing data to highlight their individual and comparative impacts on cellular pathways and gene expression.
Comparative Overview of Tanshinone Effects
Tanshinone I, Tanshinone IIA, and Cryptotanshinone, while structurally similar, exhibit distinct effects on cancer cell viability, proliferation, and invasion. For instance, in human non-small cell lung cancer (CL1-5) cells, Cryptotanshinone displayed the highest cytotoxicity with a 50% lethal dose (LD50) of 30 μg/mL, whereas Tanshinone I and Tanshinone IIA had an LD50 of 80 μg/mL[1]. These differential potencies suggest that subtle structural variations can lead to significant differences in their biological activities and, consequently, their impact on the cellular transcriptome.
Transcriptomic and Proteomic Insights into Tanshinone IIA Action
Tanshinone IIA (TIIA) is the most extensively studied of the three. A comprehensive study combining RNA sequencing (RNA-seq) and quantitative proteomics has elucidated the mechanism of TIIA in gastric cancer cells[2]. This research provides a deep dive into the molecular perturbations induced by TIIA treatment.
Key Findings from Transcriptomic and Proteomic Analysis of TIIA-Treated Gastric Cancer Cells
Treatment of gastric cancer cells with TIIA leads to significant alterations in gene and protein expression, primarily affecting pathways related to metabolism, cell cycle, and apoptosis[2]. In total, 16,603 unique transcripts and 102 differentially regulated proteins were identified[2].
Table 1: Key Biological Processes Modulated by Tanshinone IIA in Gastric Cancer Cells [2]
| Biological Process | Key Affected Genes/Proteins (Examples) | Observed Effect |
| Carbohydrate Metabolism | Glucose-6-phosphate isomerase, L-lactate dehydrogenase B | Downregulation of proteins involved in glycolysis, leading to nutrient deficiency. |
| Cell Cycle Regulation | p53, AKT | Upregulation of p53 and downregulation of AKT, leading to cell cycle arrest at the G2/M transition. |
| Apoptosis | Bax, Bcl-2 | Altered expression of apoptosis-related proteins, indicative of programmed cell death induction. |
| DNA Damage Response | - | Evidence of severe DNA damage in treated cells. |
| Cytoskeleton Reorganization | - | Observed changes in cellular structure associated with apoptosis. |
Comparative Gene Expression Analysis: Tanshinone IIA vs. Cryptotanshinone in Inflammation
While a full comparative transcriptomic dataset is not available, a study on human adipocytes provides a glimpse into the differential effects of TIIA and Cryptotanshinone (CRY) on the expression of inflammation-related genes. In this study, both compounds were found to counteract the inflammatory response induced by TNF-α[3][4][5].
Table 2: Comparative Effect of TIIA and CRY on the mRNA Expression of Pro-inflammatory Genes in Human Adipocytes [3][4][5]
| Gene Symbol (Protein) | Function | Effect of TIIA (10 µM) vs. TNF-α | Effect of CRY (10 µM) vs. TNF-α |
| CCL2 (MCP-1) | Chemoattractant for monocytes | Significant downregulation | Significant downregulation |
| CXCL10 (IP-10) | Chemoattractant for immune cells | Significant downregulation | Significant downregulation |
| CCL5 (RANTES) | Chemoattractant for various leukocytes | Significant downregulation | Significant downregulation |
| CXCL1 (GRO-α) | Chemoattractant for neutrophils | Significant downregulation | Significant downregulation |
| IL-8 | Chemoattractant for neutrophils and granulocytes | Significant downregulation | Significant downregulation |
The study indicated that both TIIA and CRY effectively suppress the expression of key pro-inflammatory cytokines and chemokines at the mRNA level, with Cryptotanshinone showing a more potent inhibitory effect on the corresponding protein release for certain mediators[3][4][5].
Signaling Pathways Modulated by Different Tanshinones
The anti-cancer effects of tanshinones are mediated through the modulation of multiple signaling pathways. While transcriptomic data provides a broad view of gene expression changes, literature from various studies highlights the specific pathways targeted by each compound.
Tanshinone I
Tanshinone I has been shown to inhibit cancer cell invasion by suppressing the expression of pro-angiogenic factors like IL-8 and VEGF[1].
Tanshinone IIA
TIIA is known to induce apoptosis and inhibit proliferation in various cancer cells by modulating several key signaling pathways, including:
-
PI3K/Akt/mTOR Pathway : TIIA treatment can lead to the downregulation of key components of this survival pathway[6].
-
STAT3 Pathway : Inhibition of STAT3 phosphorylation has been observed in TIIA-treated cancer cells[7].
-
NF-κB Pathway : TIIA can suppress the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival[6].
Cryptotanshinone
Cryptotanshinone also exerts its anti-cancer effects by targeting critical signaling pathways. Notably, it has been shown to inhibit the transcriptional activity of the Androgen Receptor (AR) in prostate cancer cells, leading to the downregulation of AR-target genes[8].
Experimental Protocols
Transcriptomic Analysis of TIIA-Treated Gastric Cancer Cells (RNA-Seq)
The following is a summarized protocol based on the methodology used in the study of TIIA on gastric cancer cells[2].
-
Cell Culture and Treatment : Gastric cancer cell line AGS is cultured in appropriate media. Cells are treated with either DMSO (control) or a specific concentration of Tanshinone IIA for a designated time period.
-
RNA Extraction : Total RNA is extracted from the control and TIIA-treated cells using a suitable RNA isolation kit. RNA quality and quantity are assessed using a spectrophotometer and bioanalyzer.
-
Library Preparation and Sequencing : An RNA-seq library is prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis : The raw sequencing reads are processed to remove low-quality reads and adapters. The clean reads are then aligned to a reference genome. Gene expression levels are quantified, and differentially expressed genes (DEGs) between the TIIA-treated and control groups are identified using statistical methods.
-
Functional Enrichment Analysis : The identified DEGs are subjected to functional enrichment analysis (e.g., GO and KEGG pathway analysis) to identify the biological processes and pathways that are significantly affected by TIIA treatment.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol is based on the methodology for comparing TIIA and Cryptotanshinone effects on adipocytes[3][4][5].
-
Cell Culture and Treatment : Human SGBS adipocytes are cultured and differentiated. The cells are pre-treated with either TIIA or Cryptotanshinone at a specific concentration for 1 hour, followed by stimulation with TNF-α for 18 hours.
-
RNA Extraction and cDNA Synthesis : Total RNA is isolated from the treated cells. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
RT-qPCR : The expression levels of target genes are quantified using a real-time PCR system with specific primers for each gene of interest. A housekeeping gene (e.g., 18S RNA) is used for normalization.
-
Data Analysis : The relative mRNA expression is calculated using the comparative critical threshold (CT) method.
Visualizing Molecular Interactions and Workflows
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for a comparative transcriptomics study of different tanshinones.
Key Signaling Pathways Modulated by Tanshinone IIA
Caption: Major signaling pathways inhibited by Tanshinone IIA leading to anti-cancer effects.
Logical Relationship of Tanshinone Effects on Cancer Cells
Caption: Distinct primary mechanisms of action for different tanshinones in cancer cells.
Conclusion
This guide provides a comparative overview of the transcriptomic and cellular effects of Tanshinone I, Tanshinone IIA, and Cryptotanshinone based on currently available scientific literature. While Tanshinone IIA has been studied in-depth, revealing its significant impact on metabolic and cell cycle pathways, there is a clear need for direct, genome-wide comparative transcriptomic studies of all three major tanshinones. Such research would provide invaluable data for understanding their differential mechanisms of action and for the targeted development of these promising natural compounds as therapeutic agents. Researchers are encouraged to consult the cited literature for more detailed information.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Tanshinone IIA and Cryptotanshinone Counteract Inflammation by Regulating Gene and miRNA Expression in Human SGBS Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.cnr.it [iris.cnr.it]
- 6. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 8. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Response to Methylenedihydrotanshinquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methylenedihydrotanshinquinone (MDT) with other STAT3 inhibitors, focusing on the validation of biomarkers to predict therapeutic response. We present a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support researchers in the field of oncology and drug discovery.
Introduction to this compound (MDT) and the STAT3 Signaling Pathway
This compound (MDT) is a derivative of tanshinone, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza. Tanshinones have demonstrated a variety of pharmacological activities, including anti-inflammatory and anti-cancer effects. A growing body of evidence suggests that MDT and related compounds exert their anti-tumor effects through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
STAT3 is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis. In many types of cancer, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and suppress apoptosis.[1][2] The aberrant activation of STAT3 is a hallmark of various malignancies and is often associated with poor prognosis and resistance to conventional therapies.[3][4] Therefore, targeting the STAT3 signaling pathway has emerged as a promising strategy for cancer treatment.
Mechanism of Action: MDT as a STAT3 Inhibitor
MDT and its parent compounds, tanshinones, function as inhibitors of STAT3 signaling. The primary mechanism of action involves the suppression of STAT3 phosphorylation at the tyrosine 705 (Tyr705) residue.[5][6] This phosphorylation event is a critical step for the dimerization, nuclear translocation, and DNA binding of STAT3, which are all necessary for its transcriptional activity. By inhibiting STAT3 phosphorylation, MDT effectively blocks the downstream signaling cascade, leading to the downregulation of STAT3 target genes involved in cell survival and proliferation, and ultimately inducing apoptosis in cancer cells.[6][7]
Potential Biomarkers for Predicting MDT Response
The validation of predictive biomarkers is crucial for identifying patients who are most likely to benefit from a targeted therapy like MDT.[8] Based on its mechanism of action, the following are potential biomarkers for predicting response to MDT:
-
Phosphorylated STAT3 (pSTAT3) Levels: The level of phosphorylated STAT3 at Tyr705 in tumor tissue is a direct indicator of STAT3 pathway activation. High levels of pSTAT3 may indicate a greater dependence of the tumor on this pathway for survival, suggesting a higher likelihood of response to a STAT3 inhibitor like MDT.[3]
-
Total STAT3 Expression: While pSTAT3 is the active form, the total expression level of the STAT3 protein could also be a relevant biomarker.
-
Downstream Target Gene Expression: The expression levels of STAT3 target genes, such as those involved in apoptosis (e.g., Bcl-2, Survivin) and cell cycle regulation (e.g., Cyclin D1), could serve as surrogate markers of STAT3 activity and potential predictors of response.[5]
Comparative Performance of STAT3 Inhibitors
To provide a context for the potential efficacy of MDT, this section compares its performance with other known STAT3 inhibitors. Due to the limited publicly available data specifically for MDT, data for a closely related and well-studied tanshinone derivative, Cryptotanshinone, is used as a proxy. Stattic, a widely used small-molecule STAT3 inhibitor, is also included for comparison.
Table 1: In Vitro Efficacy of STAT3 Inhibitors
| Compound | Target | Assay | Cell Line | IC50 / GI50 | Citation(s) |
| Cryptotanshinone | STAT3 | Cell-free STAT3 Inhibition | - | 4.6 µM | [9][10][11] |
| Cell Proliferation | DU145 (Prostate Cancer) | 7 µM (GI50) | [5][9] | ||
| Stattic | STAT3 | STAT3 Phosphorylation Inhibition | T-ALL Cell Lines | - | [8][12] |
| Cell Viability | CCRF-CEM (T-ALL) | 3.188 µM (IC50) | [12] | ||
| Cell Viability | Jurkat (T-ALL) | 4.89 µM (IC50) | [12] | ||
| AZD9150 (Danvatirsen) | STAT3 mRNA | - | Lymphoma, NSCLC | - | [13] |
| Napabucasin (BBI608) | STAT3 | - | Advanced Solid Tumors | - | [13] |
| OPB-51602 | STAT3 | - | Advanced Solid Tumors | - | [13] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data for MDT is not currently available in the public domain.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of MDT as a STAT3 inhibitor.
Caption: Workflow for validating pSTAT3 as a predictive biomarker.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MDT, Cryptotanshinone, Stattic (or other compounds for testing)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Gently pipette to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.[6]
Western Blot for STAT3 and Phospho-STAT3
Western blotting is a technique used to detect specific proteins in a sample. This protocol is for the detection of total STAT3 and phosphorylated STAT3 (Tyr705).
Materials:
-
Cancer cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-STAT3 and anti-phospho-STAT3 (Tyr705)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[5][7][14][15]
In Vivo Xenograft Tumor Model
Xenograft models are used to evaluate the in vivo efficacy of anti-cancer compounds.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound (MDT) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[16][17][18][19]
Conclusion
This compound holds promise as a novel anti-cancer agent that targets the STAT3 signaling pathway. The validation of predictive biomarkers, particularly the phosphorylation status of STAT3, is a critical step in the clinical development of MDT and other STAT3 inhibitors. This guide provides a framework for researchers to compare the performance of MDT with other agents and to design and execute key experiments for biomarker validation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of MDT and to establish robust biomarkers for patient selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Inhibition of STAT3 by Stattic Ameliorates Clinical Symptoms and Reduces Autoinflammation in Myeloid, Lymphoid, and Neuronal Tissue Compartments in Relapsing–Remitting Model of Experimental Autoimmune Encephalomyelitis in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. broadpharm.com [broadpharm.com]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. STAT3 inhibitor Stattic and its analogues inhibit STAT3 phosphorylation and modulate cytokine secretion in senescent tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Cryptotanshinone |CRY; CPT | STAT3 inhibitor | Hello Bio [hellobio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The in vivo xenograft tumor models [bio-protocol.org]
- 18. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methylenedihydrotanshinquinone: A Guide for Laboratory Professionals
Methylenedihydrotanshinquinone, a derivative of tanshinone compounds, requires careful handling and disposal due to its potential bioactivity and the general risks associated with laboratory chemicals. This guide provides essential information for researchers, scientists, and drug development professionals to manage and dispose of this compound safely and responsibly.
Essential Safety and Handling Information
Given the cytotoxic and anti-inflammatory properties of this compound, it should be handled as a potentially hazardous substance.[1] While specific toxicity data is unavailable, related compounds like methylhydroquinone (B43894) are known to cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound in any form.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to avoid inhalation.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste.[2][3] The following steps outline a compliant disposal process:
-
Waste Identification and Classification: All forms of this compound waste, including the pure compound, solutions, and contaminated materials, should be classified as hazardous chemical waste.
-
Segregation: Keep this compound waste separate from other waste streams such as non-hazardous trash, sharps, and biological waste to prevent accidental reactions and ensure proper disposal.[4]
-
Containerization:
-
Solid Waste: Collect solid this compound powder and contaminated items (e.g., weigh boats, contaminated gloves, bench paper) in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed waste container. Do not mix with other solvent waste streams unless approved by your EHS department.[2][5]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the container (e.g., solvents and their approximate concentrations). The date of accumulation should also be clearly visible.[2][4]
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and potential ignition sources.[4]
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any solutions containing this compound down the drain or dispose of any contaminated materials in the regular trash.[4][5][6]
Data Presentation: Waste Stream Management
For clarity, the following table summarizes the different types of waste that may be generated and their appropriate disposal paths.
| Waste Type | Description | Disposal Procedure |
| Unused/Expired Solid Compound | Pure this compound powder. | Collect in a labeled hazardous waste container. |
| Contaminated Labware (non-sharps) | Gloves, weigh paper, pipette tips, etc., contaminated with the compound. | Collect in a designated solid hazardous waste container. |
| Contaminated Glassware (non-sharps) | Beakers, flasks, etc., that cannot be decontaminated. | Triple-rinse with a suitable solvent, collect the rinsate as liquid hazardous waste, then dispose of the glassware. |
| Solutions of this compound | Solutions of the compound in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone).[1] | Collect in a labeled liquid hazardous waste container. Do not mix with incompatible waste streams. |
| Empty Stock Containers | The original container the compound was supplied in. | Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container as recommended by EHS.[2][3] |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. All laboratory work should be conducted following standard operating procedures for handling potentially hazardous chemicals and as outlined in your institution's chemical hygiene plan.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. This compound | 126979-81-5 [chemicalbook.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling Methylenedihydrotanshinquinone
Disclaimer: No specific Safety Data Sheet (SDS) for Methylenedihydrotanshinquinone was located. The following guidance is based on the safety protocols for structurally similar quinone-type compounds and general laboratory best practices. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined below are designed to ensure personal safety and proper chemical management in a laboratory setting.
I. Hazard Summary and Quantitative Data
This compound is a natural product with cytotoxic and anti-inflammatory properties.[1] While specific toxicity data is limited, compounds with similar structures, such as quinhydrone (B85884) and methylhydroquinone, are classified as toxic if swallowed, and can cause skin and serious eye irritation, as well as respiratory tract irritation.[2][3]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C18H16O3 | [1] |
| Molecular Weight | 280.32 g/mol | [1] |
| Appearance | Red powder | [1] |
| Boiling Point | 483.6±45.0 °C (Predicted) | [1] |
| Density | 1.28±0.1 g/cm3 (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Table 2: Hazard Classification and Toxicity Data (Based on Analogous Compounds)
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 3: Toxic if swallowed (Rat LD50: 225 mg/kg for Quinhydrone). | [2] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation and redness. May cause an allergic skin reaction. | [2] |
| Serious Eye Damage/Irritation | Category 2: Causes severe eye irritation. | [2] |
| Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory tract irritation, with symptoms like coughing and shortness of breath. | [2] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against exposure. The following equipment is mandatory when handling this compound.[2]
Table 3: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. | Protects against dust, splashes, and vapors, preventing severe eye irritation.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat, apron, or coveralls. | Prevents skin contact, which can cause irritation and allergic reactions.[2][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when dust is generated or if ventilation is inadequate. | Protects against the inhalation of harmful dust particles that can irritate the respiratory system.[2][4] |
Workstations must be equipped with an accessible eyewash station and a quick-drench safety shower.[2]
III. Operational Plan: Safe Handling Procedures
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to use.
-
Inspection: Upon receipt, inspect the container for any damage or leaks.[2]
-
Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control emissions at the source.[2]
-
Ventilation: Use a local exhaust ventilation system to keep exposure below airborne limits.[2]
-
Avoid Dust Formation: Handle the chemical carefully to avoid the formation of dust and aerosols. Fine dust dispersed in the air can be an explosion hazard.[2]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the work area.[2][3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and alkalis.[3][5]
IV. Spill and Emergency Procedures
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Wear PPE: Don appropriate personal protective equipment, including respiratory protection, before entering the area.[2]
-
Contain Spill: Moisten the spilled material with water to reduce airborne dust.[2]
-
Clean Up: Use non-sparking tools to carefully sweep or scoop the material into a suitable, closed container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.[2]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
In Case of Skin Contact: Immediately wash skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5]
-
If Swallowed: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
V. Disposal Plan
Dispose of this compound and its containers in accordance with all federal, state, and local regulations.[6]
-
Waste Characterization: Unused this compound may be considered hazardous waste.
-
Containerization: Collect waste in a designated, compatible, and properly labeled hazardous waste container. The container must be kept closed except when adding waste.[7]
-
Labeling: Label the waste container with the words "HAZARDOUS WASTE" and the chemical name.[7]
-
Storage of Waste: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[8] Do not dispose of down the drain or in regular trash.
VI. Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 126979-81-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. icahn.mssm.edu [icahn.mssm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
